molecular formula C8H6F2O B1315456 2,4-Difluoro-3-methylbenzaldehyde CAS No. 847502-88-9

2,4-Difluoro-3-methylbenzaldehyde

Cat. No.: B1315456
CAS No.: 847502-88-9
M. Wt: 156.13 g/mol
InChI Key: MPOSIFXAXWZQED-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOSIFXAXWZQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478299
Record name 2,4-DIFLUORO-3-METHYLBENZALDEHYDE
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847502-88-9
Record name 2,4-DIFLUORO-3-METHYLBENZALDEHYDE
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Record name 847502-88-9
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring, imparts distinct chemical reactivity and renders it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and its applications, particularly in the realm of pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis and process development. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O[1][2]
Molecular Weight 156.13 g/mol [1][2]
CAS Number 847502-88-9[1][2]
Appearance Colorless liquid[2]
Odor Strong[2]
Density 1.241 g/cm³
Boiling Point Data not available
Melting Point Data not available
Solubility Soluble in organic solvents, sparingly soluble in water.

Spectroscopic Characterization

¹H NMR (Predicted):

  • Aldehydic Proton (CHO): A singlet is expected in the region of δ 9.8-10.5 ppm.

  • Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), showing complex coupling patterns due to the fluorine atoms.

  • Methyl Protons (CH₃): A singlet or a closely coupled multiplet is expected around δ 2.2-2.5 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 185-195 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm), with the carbons directly attached to fluorine exhibiting large one-bond C-F coupling constants.

  • Methyl Carbon (CH₃): A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two characteristic medium bands are anticipated around 2720 and 2820 cm⁻¹.

  • C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of a hydrogen atom ([M-H]⁺ at m/z 155), the loss of the formyl group ([M-CHO]⁺ at m/z 127), and subsequent fragmentation of the aromatic ring.

Synthesis of this compound

The synthesis of substituted benzaldehydes can be achieved through various established methodologies. A common and effective approach for the formylation of an activated aromatic ring is the Gattermann-Koch reaction or its modifications. Below is a plausible synthetic workflow for this compound starting from 1,3-difluoro-2-methylbenzene.

Synthesis_Workflow start 1,3-Difluoro-2-methylbenzene reagents CO, HCl, AlCl₃/CuCl start->reagents intermediate This compound reagents->intermediate Gattermann-Koch Reaction A This compound C Imine Intermediate A->C B Primary Amine (R-NH₂) B->C Condensation D Cyclization/Further Reactions C->D E Bioactive Heterocycle (e.g., Orexin Receptor Antagonist) D->E

References

Technical Guide: Physicochemical Characterization and Boiling Point Determination of 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4-Difluoro-3-methylbenzaldehyde

This compound is a substituted aromatic aldehyde that serves as a critical intermediate and building block in synthetic organic chemistry.[1] Its structural features—a reactive aldehyde group combined with the electronic effects of two fluorine atoms and a methyl group on the benzene ring—make it a valuable precursor for the synthesis of complex molecules. This compound is particularly relevant in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1]

Accurate characterization of its fundamental physicochemical properties, such as the boiling point, is a cornerstone of its application in research and development. The boiling point is a critical parameter for purification (distillation), reaction condition optimization, and safety assessment. This guide provides a comprehensive overview of the key properties of this compound and presents a detailed, field-proven protocol for its boiling point determination using a microscale technique suitable for valuable research-grade materials.

Core Physicochemical & Safety Data

A precise understanding of a compound's properties is essential for its safe handling and effective use in synthetic protocols. The key data for this compound are summarized below.

Physicochemical Properties
PropertyValueSource
CAS Number 847502-88-9
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Boiling Point 198.3 ± 35.0 °C (at 760 mmHg)
Density 1.241 g/cm³ (predicted: 1.2 ± 0.1 g/cm³)
Flash Point 73.5 ± 20.1 °C
LogP 2.15
Appearance Colorless liquid[1]
Health and Safety Considerations

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P501 (Dispose of contents/container to an approved waste disposal plant).

Theoretical Principles of Boiling Point

A liquid's boiling point is the temperature at which its vapor pressure equals the external pressure exerted on it. At this temperature, the liquid undergoes a phase transition to a gas. For purification by distillation or for setting reflux conditions during a reaction, knowing this temperature is paramount. The boiling point is sensitive to changes in atmospheric pressure; a lower external pressure results in a lower boiling point. The value of 198.3 °C is reported at standard atmospheric pressure (760 mmHg).

Experimental Determination: Microscale Boiling Point Protocol

Given the typical cost and small quantities of specialized reagents like this compound used in research, a microscale method is the most efficient and appropriate technique for boiling point determination. This protocol is adapted from established microscale laboratory techniques and requires only a few microliters of the sample.[2][3][4]

Rationale and Principle

The method utilizes a standard melting point apparatus. The liquid sample is placed in a small capillary tube along with an inverted, even smaller capillary (a bell). As the apparatus heats, the air trapped in the inverted bell expands. Upon reaching the boiling point, the liquid's vapor pressure becomes sufficient to cause vigorous and continuous bubbling from the opening of the inverted bell. This temperature, observed as a sustained stream of bubbles, is the boiling point.[2][5] The trapped air pocket acts as a micro boiling stone, ensuring smooth boiling and preventing superheating.[2]

Apparatus and Reagents
  • Apparatus:

    • Melting point apparatus (e.g., Thomas-Hoover or similar)

    • Standard melting point capillary tubes (sealed at one end)

    • Micropipette or Hamilton syringe (10-20 µL)

    • Glass spotter or Pasteur pipette

    • Bunsen burner or micro-torch

  • Chemicals:

    • This compound sample (~10-20 µL)

Workflow Diagram

BoilingPointWorkflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement A 1. Fabricate Micro-Bell: Heat and seal the tip of a Pasteur pipette to create a glass blob. B 2. Create Inverted Capillary: Break off a ~1 cm section of the sealed pipette. A->B Cool & Break C 3. Assemble Sample Tube: Place the micro-bell (open end down) into a melting point capillary tube. B->C Insert D 4. Load Sample: Inject ~10-20 µL of 2,4-Difluoro-3- methylbenzaldehyde into the tube. C->D E 5. Centrifuge Briefly: Force the liquid to the bottom of the tube. D->E Flick or Spin F 6. Place in Apparatus: Insert the assembly into the melting point apparatus. E->F G 7. Heat Rapidly: Increase temperature to ~20°C below the expected boiling point (~180°C). F->G H 8. Heat Slowly: Reduce heating rate to ~2°C per minute. G->H Approach BP I 9. Observe & Record: Record the temperature at which a continuous stream of bubbles emerges. H->I Fine Control J Final Boiling Point I->J Result

Caption: Workflow for microscale boiling point determination.

Step-by-Step Experimental Protocol
  • Preparation of the Inverted Capillary (Micro-Bell):

    • Take a glass spotter or Pasteur pipette. Using a Bunsen burner, carefully heat the very tip until the glass melts and seals into a small, solid blob.[2] This added weight ensures the bell remains at the bottom of the sample tube.

    • Allow the glass to cool completely.

    • Carefully score the pipette about 1 cm from the sealed end and break it off to create a small, inverted capillary bell.

  • Sample Loading:

    • Drop the newly created micro-bell, open-end first, into a standard melting point capillary tube. Tap the tube gently on a hard surface to ensure the bell settles at the bottom.

    • Using a micropipette or syringe, carefully introduce approximately 10-20 µL of this compound into the capillary tube.

    • Flick the tube or use a centrifuge for a few seconds to force the liquid down to the bottom, ensuring the micro-bell is fully submerged.

  • Measurement:

    • Place the prepared capillary tube assembly into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected boiling point (i.e., heat quickly to about 180°C). This minimizes analysis time.

    • Decrease the heating rate to a slow and steady 2°C per minute. This ensures thermal equilibrium and an accurate reading.

    • Observe the micro-bell closely through the magnified viewer. You will initially see the trapped air expand and a few sporadic bubbles escape.

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the micro-bell. [2][5] Record this temperature.

  • Confirmation (Optional):

    • Turn off the heat and allow the apparatus to cool.

    • The bubbling will cease, and as the temperature drops, the liquid will be drawn back into the micro-bell. The temperature at which this occurs is also a close approximation of the boiling point.

Conclusion

The accurate determination of the boiling point of this compound is a fundamental requirement for its application in advanced chemical synthesis. With a literature boiling point of 198.3 °C at standard pressure, this property guides purification strategies and the design of reaction parameters. The described microscale protocol provides a reliable, material-sparing, and self-validating system for researchers to verify this critical physicochemical constant in a laboratory setting. Adherence to this methodology ensures both accuracy and safety, facilitating the compound's effective use in the development of next-generation pharmaceuticals and specialty chemicals.

References

A Technical Guide to 2,4-Difluoro-3-methylbenzaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 2,4-Difluoro-3-methylbenzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its strategic application in medicinal chemistry, grounded in established scientific principles.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Properties such as metabolic stability, lipophilicity, and binding affinity can be fine-tuned through precise fluorination.

This compound (CAS: 847502-88-9) is a prime example of a versatile building block that leverages these principles. Its structure combines an electrophilic aldehyde group, a key handle for countless chemical transformations, with a strategically substituted phenyl ring. The presence of two fluorine atoms and a methyl group creates a unique electronic and steric environment, making it a valuable precursor for complex molecules, particularly in the synthesis of targeted therapeutics like orexin receptor antagonists.[1] This guide will serve as a comprehensive resource for understanding and utilizing this potent chemical intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe application. The key data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 156.13 g/mol
Molecular Formula C₈H₆F₂O
CAS Number 847502-88-9
Appearance Colorless liquid
Density 1.241 g/cm³
Solubility Sparingly soluble in water; Soluble in organic solvents
SMILES CC1=C(C=CC(=C1F)C=O)F
InChIKey MPOSIFXAXWZQED-UHFFFAOYSA-N
Storage Store at 2°C - 8°C, keep container well-closed
Table 2: GHS Hazard and Precautionary Information
CategoryCodeDescription
Hazard H315Causes skin irritation
Hazard H319Causes serious eye irritation
Hazard H335May cause respiratory irritation
Precaution P261Avoid breathing mist/vapours.
Precaution P280Wear protective gloves/eye protection.
Precaution P302+P352IF ON SKIN: Wash with plenty of soap and water.
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis: The Vilsmeier-Haack Approach

While multiple routes to substituted benzaldehydes exist, the Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic systems.[1][2][3] The starting material, 1,3-difluoro-2-methylbenzene, is activated towards electrophilic aromatic substitution by the methyl group and the ortho-para directing fluorine atoms. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanism of Vilsmeier-Haack Formylation

The diagram below illustrates the logical flow of the reaction, from the activation of DMF to the final product.

Vilsmeier_Haack cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Aromatic Substitution cluster_product 3. Final Product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent Attack on P POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Adduct Vilsmeier_Reagent->Intermediate Substrate 1,3-Difluoro-2-methylbenzene Substrate->Intermediate Nucleophilic Attack Product_Precursor Hydrolysis Intermediate Intermediate->Product_Precursor Hydrolysis (H₂O) Final_Product This compound Product_Precursor->Final_Product

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Synthesis

Causality: This protocol is designed for complete reaction and safe handling. The initial cooling to 0°C is critical to control the exothermic formation of the Vilsmeier reagent. Monitoring by TLC ensures the reaction is driven to completion before quenching, maximizing yield. The aqueous workup hydrolyzes the intermediate and removes water-soluble reagents.

  • Reagent Preparation: In a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10°C. After addition, stir the mixture at 0°C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the creation of the Vilsmeier reagent.[3]

  • Formylation: Dissolve 1,3-difluoro-2-methylbenzene (1.0 equiv) in a minimal amount of anhydrous dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Stir vigorously until the hydrolysis is complete.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel or vacuum distillation to yield pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system.

Table 3: Expected Spectroscopic Data
TechniqueFeatureExpected Value/RegionRationale
FT-IR Carbonyl (C=O) Stretch~1700-1710 cm⁻¹Conjugated aromatic aldehyde C=O bond.[4][5]
Aldehyde (C-H) Stretch~2720 & ~2820 cm⁻¹Characteristic "Fermi doublet" for aldehydes.[4][5]
Aromatic (C=C) Stretch~1500-1600 cm⁻¹Benzene ring vibrations.[4]
Fluoro (C-F) Stretch~1100-1250 cm⁻¹Strong absorption from C-F bonds.[6]
¹H NMR Aldehydic Proton (-CHO)9.5 - 10.0 ppmHighly deshielded proton due to the electronegative oxygen and magnetic anisotropy of the carbonyl group.[7]
Aromatic Protons (Ar-H)7.0 - 8.5 ppmTypical region for aromatic protons, with splitting patterns determined by F-H and H-H coupling.
Methyl Protons (-CH₃)2.0 - 2.5 ppmProtons on a carbon adjacent to an aromatic ring.
¹³C NMR Carbonyl Carbon (-CHO)190 - 205 ppmCharacteristic downfield shift for an aldehyde carbon.[7]
Protocol: GC-MS Analysis for Purity and Identity Confirmation

Causality: Gas chromatography separates components by volatility, allowing for purity assessment. Mass spectrometry provides the molecular weight and a fragmentation pattern, which serves as a molecular "fingerprint" for identity confirmation. A volatile organic solvent is chosen for efficient sample vaporization.[8]

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8] Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation Setup:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) at a rate of 10-20°C/min. This ensures separation of any residual solvent or volatile impurities from the main product.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition: Acquire mass spectra in full scan mode (e.g., m/z 40-400) using electron ionization (EI).

  • Analysis:

    • Purity: Integrate the peak area of the chromatogram. The purity can be estimated as the percentage of the main peak area relative to the total area of all peaks.

    • Identity: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M⁺) at m/z = 156. Examine the fragmentation pattern for characteristic losses (e.g., loss of -CHO, -F) to further validate the structure.

Application in Drug Discovery: Synthesis of Orexin Receptor Antagonists

This compound is a valuable intermediate in the synthesis of orexin receptor antagonists. The orexin system is a key regulator of sleep, feeding, and mood, making its receptors important targets for treating insomnia, addiction, and anxiety disorders.[9][10][11] Selective antagonists can modulate these pathways, and the specific substitution pattern of this aldehyde is often crucial for achieving desired potency and selectivity.[12]

A common subsequent step in such a synthesis is reductive amination, which couples the aldehyde to a primary or secondary amine to form a new C-N bond, a central linkage in many drug candidates.

Drug Discovery Workflow

The following diagram outlines a typical workflow where this aldehyde serves as a starting point for lead optimization.

Drug_Discovery_Workflow Start Start: 2,4-Difluoro- 3-methylbenzaldehyde Reaction Key Reaction Step (e.g., Reductive Amination) Start->Reaction Library Library of Novel Compounds Reaction->Library Screening High-Throughput Screening (HTS) (e.g., Orexin Receptor Assay) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Drug discovery workflow using the intermediate.

Experimental Protocol: Reductive Amination

Causality: This two-step, one-pot procedure first forms an intermediate imine (or iminium ion), which is then reduced in situ. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the protonated imine, preventing side reactions and leading to a cleaner product.

  • Reaction Setup: To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane or tetrahydrofuran), add the desired primary or secondary amine (1.1 equiv).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equiv), to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 4-12 hours).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to obtain the final amine.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern medicinal chemistry. Its specific arrangement of fluoro and methyl groups provides a unique chemical handle for synthesizing complex molecular architectures with potentially enhanced pharmacological properties. By understanding the logic behind its synthesis, the methods for its rigorous characterization, and the rationale for its application, researchers can confidently and effectively leverage this compound to advance the frontiers of drug discovery.

References

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methylbenzaldehyde, a key fluorinated aromatic building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and provides a robust, field-proven protocol for its synthesis. A significant focus is placed on its application as a crucial intermediate in the development of orexin receptor antagonists, a promising class of therapeutics for sleep disorders. The guide also delves into the nuanced effects of its unique substitution pattern on the reactivity of the benzaldehyde moiety, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Fluorinated benzaldehydes, in particular, serve as versatile intermediates for the synthesis of a wide array of complex molecular architectures. This compound (Figure 1) is a prime example of such a strategic building block, combining the reactive aldehyde functionality with the beneficial electronic properties conferred by two fluorine atoms and a methyl group on the aromatic ring. This unique substitution pattern makes it a valuable precursor in the synthesis of novel therapeutics.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in Table 1.

PropertyValueReference
CAS Number 847502-88-9
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Light yellow oil
Density 1.241 g/cm³
Storage 2°C - 8°C, in a well-closed container
  • ¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methyl protons will appear as a singlet in the upfield region (δ 2.0-2.5 ppm).[2][3]

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be observed in the highly deshielded region of the spectrum (δ 185-195 ppm). The aromatic carbons will show characteristic signals, with the carbon atoms directly bonded to fluorine exhibiting large one-bond C-F coupling constants.[2]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1690-1715 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region (1000-1400 cm⁻¹).[4][5]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 156. Key fragmentation patterns would likely involve the loss of a hydrogen radical (M-1) and the formyl radical (M-29).

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a lithium-halogen exchange reaction followed by formylation. The following protocol is based on established procedures and offers a reliable route to this key intermediate.

Reaction Scheme

The overall synthetic transformation is depicted in the workflow below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1-Bromo-2,4-difluoro-3-methylbenzene 1-Bromo-2,4-difluoro-3-methylbenzene Conditions 1. Anhydrous THF, -78 °C 2. Quench with sat. aq. NH4Cl 1-Bromo-2,4-difluoro-3-methylbenzene->Conditions Lithium-Halogen Exchange n-BuLi n-Butyllithium n-BuLi->Conditions DMF N,N-Dimethylformamide DMF->Conditions Formylation Product This compound Conditions->Product

Diagram 1. Synthetic workflow for this compound.
Step-by-Step Experimental Protocol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-2,4-difluoro-3-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 10-15 minutes.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq.) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, continue stirring at -78 °C for 1.5 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Mechanistic Considerations

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Electronic Effects of Substituents
  • Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7] However, fluorine can also donate electron density to the aromatic ring through a resonance effect (+R), which can partially offset the inductive withdrawal.[8] In the case of fluorinated benzaldehydes, the inductive effect generally dominates, leading to enhanced reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[6][8]

  • Methyl Group: The methyl group is an electron-donating group (+I and hyperconjugation), which slightly deactivates the aldehyde towards nucleophilic attack by increasing the electron density on the aromatic ring and, consequently, on the carbonyl carbon.[9]

The interplay of these opposing electronic effects results in a unique reactivity profile for this compound, which can be strategically exploited in organic synthesis.

Common Reactions of the Aldehyde Group

The aldehyde functionality of this compound can undergo a variety of chemical transformations, including:

  • Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanide ions.

  • Reductive Amination: Conversion to the corresponding amine in the presence of a reducing agent and an amine.

  • Wittig Reaction: Formation of an alkene by reaction with a phosphonium ylide.

  • Condensation Reactions: Aldol and Knoevenagel condensations with enolates and active methylene compounds, respectively.

Application in the Synthesis of Orexin Receptor Antagonists

A significant application of this compound is in the synthesis of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives, which have been identified as potent orexin receptor antagonists. Orexin receptors play a crucial role in the regulation of sleep and wakefulness, and their antagonists are being investigated as novel treatments for insomnia.[10][11][12]

The synthesis of these therapeutic agents often involves the condensation of this compound with an appropriate amine, followed by further cyclization and functional group manipulations. The presence of the difluoro-methylphenyl moiety is critical for achieving the desired pharmacological activity and pharmacokinetic profile.

Orexin_Antagonist_Synthesis Benzaldehyde This compound Condensation Condensation Benzaldehyde->Condensation Amine Amine Intermediate Amine->Condensation Imine Imine Intermediate Condensation->Imine Cyclization Cyclization & Further Steps Imine->Cyclization Antagonist Orexin Receptor Antagonist Cyclization->Antagonist

Diagram 2. General synthetic route to orexin receptor antagonists.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with a unique combination of functional groups and electronic properties. Its synthesis is well-established, and its utility in the preparation of complex, biologically active molecules, particularly orexin receptor antagonists, is a testament to its value in modern drug discovery. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Spectrum of 2,4-Difluoro-3-methylbenzaldehyde

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development. It operates on the principle that covalent bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, a substituted aromatic aldehyde of interest in organic synthesis and as a building block for complex molecules.[1] Understanding its spectral features is paramount for identity confirmation, purity assessment, and reaction monitoring.

The subject of this guide, this compound, is an aromatic aldehyde with the chemical structure detailed in Table 1. Its FT-IR spectrum is a composite of absorptions arising from the aldehyde functional group, the trisubstituted benzene ring, the methyl group, and the carbon-fluorine bonds. Each of these components imparts characteristic bands to the spectrum, which will be systematically deconstructed.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
CAS Number 847502-88-9
Structure A benzaldehyde core substituted with fluorine atoms at positions 2 and 4, and a methyl group at position 3.

Theoretical Framework: Predicting the Vibrational Landscape

The interpretation of an FT-IR spectrum begins with a foundational understanding of the expected vibrational modes for the molecule's constituent functional groups. The electronic environment created by the interplay of inductive and resonance effects from the fluorine, methyl, and aldehyde substituents dictates the precise position and intensity of these absorption bands.

The Aldehyde Group (–CHO): A Definitive Signature

The aldehyde functional group provides some of the most distinct and reliable peaks in the FT-IR spectrum.

  • C=O (Carbonyl) Stretch: For aromatic aldehydes, the C=O stretching vibration is observed at a lower wavenumber compared to their aliphatic counterparts due to conjugation with the benzene ring. This delocalization of π-electrons slightly weakens the C=O double bond, shifting its absorption to the 1710–1685 cm⁻¹ region.[2] This band is typically the most intense in the spectrum.

  • Aldehydic C–H Stretch: This vibration is a hallmark of aldehydes and manifests as a distinctive pair of weak to medium intensity bands, often referred to as a Fermi doublet. This doublet arises from the interaction (Fermi resonance) between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[3] These peaks are typically found around 2850–2800 cm⁻¹ and 2750–2700 cm⁻¹ . The latter, lower-wavenumber peak is particularly diagnostic as few other absorptions appear in this region.

The Aromatic Core: Probing the Benzene Ring

The substituted benzene ring gives rise to a series of characteristic absorptions.

  • Aromatic C–H Stretch: The stretching of C–H bonds on the aromatic ring occurs at wavenumbers higher than those for aliphatic C–H bonds. These weak to medium intensity peaks are reliably found just above 3000 cm⁻¹, in the 3100–3000 cm⁻¹ range.[4]

  • Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the aromatic ring produces a set of characteristic bands, often of medium to strong intensity, in the 1620–1450 cm⁻¹ region.[3]

  • C–H Out-of-Plane (oop) Bending: These are typically strong and sharp absorptions in the 900–675 cm⁻¹ region. The exact position of these bands is highly sensitive to the substitution pattern on the ring.[3][5] For a trisubstituted ring like that in this compound, a complex pattern is expected.

Substituent Vibrations: Methyl and Fluoro Groups
  • Methyl (–CH₃) Group: The methyl group contributes C–H stretching and bending vibrations. The stretching modes appear in the 2975–2850 cm⁻¹ range, potentially overlapping with the aldehydic C–H stretch. Asymmetric and symmetric bending vibrations are expected near 1460 cm⁻¹ and 1375 cm⁻¹ , respectively.

  • Carbon–Fluorine (C–F) Stretch: The C–F bond is highly polar, resulting in a strong to very strong intensity absorption in the FT-IR spectrum. For aryl fluorides, these stretching vibrations are typically found in the fingerprint region, broadly between 1300 cm⁻¹ and 1100 cm⁻¹ . The presence of multiple fluorine atoms and their positions relative to other substituents will influence the exact frequencies due to complex electronic effects.[6]

Experimental Protocol: A Self-Validating Approach to Data Acquisition

Acquiring a high-quality, reproducible FT-IR spectrum requires meticulous attention to sample preparation and instrument parameters. The following protocol ensures data integrity.

Diagram: FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet Method) cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh ~1-2 mg of This compound P2 Add ~100-200 mg of dry FT-IR grade KBr P1->P2 P3 Grind mixture thoroughly in an agate mortar to a fine powder P2->P3 P4 Transfer powder to a pellet press and apply pressure (8-10 tons) P3->P4 P5 Eject transparent KBr pellet P4->P5 A2 Mount KBr pellet in sample holder P5->A2 A1 Perform background scan (empty sample compartment) A1->A2 A3 Acquire sample spectrum A2->A3 D1 Perform baseline correction A3->D1 D2 Normalize spectrum D1->D2 D3 Peak picking and annotation D2->D3

Caption: Workflow for acquiring the FT-IR spectrum via the KBr pellet method.

Step-by-Step Methodology
  • Instrumentation: Utilize a Fourier Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, covering a range of 4000–400 cm⁻¹.

  • Sample Preparation (KBr Pellet):

    • Ensure the sample, this compound, is anhydrous.

    • Weigh approximately 1-2 mg of the sample.

    • In a dry agate mortar, add 100-200 mg of dry, FT-IR grade potassium bromide (KBr).

    • Grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

    • Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Purge the spectrometer's sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

    • Collect a background spectrum of the empty sample compartment. This is crucial for removing instrumental and atmospheric absorptions from the final sample spectrum.

    • Place the KBr pellet into the sample holder.

    • Acquire the sample spectrum. To ensure a high signal-to-noise ratio, co-add a minimum of 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The acquired sample interferogram is automatically Fourier-transformed into a spectrum.

    • The spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Apply a baseline correction to account for any drift or scattering effects.

Analysis and Interpretation of the Spectrum

The combination of the predicted vibrational modes provides a powerful framework for interpreting the experimental spectrum. The key is to identify the diagnostic peaks that confirm the presence of each functional moiety.

Diagram: Structure-Spectrum Correlation

Spectrum_Correlation cluster_mol cluster_peaks Mol C₈H₆F₂O CH_Aryl ~3050 Aromatic C-H Stretch Mol->CH_Aryl Aromatic H's CH_Ald ~2820 & ~2720 Aldehyde C-H Stretch Mol->CH_Ald Aldehyde H CO_Stretch ~1700 C=O Stretch (Strong, Sharp) Mol->CO_Stretch Aldehyde C=O CC_Aryl 1600-1450 Aromatic C=C Stretches Mol->CC_Aryl Benzene Ring CF_Stretch 1300-1100 C-F Stretches (Strong) Mol->CF_Stretch Fluorine Atoms OOP_Bend < 900 C-H OOP Bending Mol->OOP_Bend Aromatic H's

Caption: Correlation between molecular functional groups and their FT-IR absorptions.

Expected Spectral Data Summary

The following table summarizes the anticipated absorption bands for this compound, their characteristic intensities, and their assignments based on established correlation tables.[2][3][4]

Table 2: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentComments
3100–3000Weak-MediumAromatic C–H StretchConfirms the presence of the benzene ring.
2975–2850WeakAliphatic C–H StretchFrom the methyl group. May overlap with the higher-wavenumber aldehydic C-H stretch.
~2820WeakAldehydic C–H StretchUpper band of the Fermi doublet. Diagnostic for aldehydes.
~2720WeakAldehydic C–H StretchLower, highly characteristic band of the Fermi doublet.
~1700Very Strong, SharpC=O Stretch (Aromatic Aldehyde)The most prominent peak in the spectrum. Position indicates conjugation.
1610, 1500Medium-StrongAromatic C=C Ring StretchConfirms the aromatic skeleton.
~1460MediumAsymmetric CH₃ BendCharacteristic methyl group deformation.
~1375MediumSymmetric CH₃ BendCharacteristic methyl group deformation.
1300–1100StrongC–F StretchStrong absorptions confirming the presence of fluoro-substituents. Multiple bands may be present.
900–700StrongAromatic C–H Out-of-Plane BendPattern is characteristic of the substitution on the ring.
Field-Proven Insights
  • Primary Identification: The unequivocal identification of an aldehyde rests on the simultaneous observation of the very strong C=O stretch near 1700 cm⁻¹ and the characteristic, weaker C-H Fermi doublet at ~2820/2720 cm⁻¹.[3] The absence of the latter, even with a strong carbonyl peak, would suggest a ketone or other carbonyl-containing compound.

  • Fingerprint Region: The region below 1500 cm⁻¹ is termed the "fingerprint region." It contains a complex array of bending and stretching vibrations (including the strong C-F stretches) that are unique to the molecule as a whole. While individual peak assignment can be challenging, the overall pattern in this region is the most reliable feature for confirming the identity of a compound against a known reference spectrum.

  • Purity Assessment: The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of hydroxyl (O-H) impurities from starting materials or water. Similarly, the absence of a strong C-O stretch around 1200-1000 cm⁻¹ would rule out significant ether or alcohol impurities.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a robust method for its structural confirmation. By systematically analyzing the key absorption bands—the intense carbonyl stretch, the diagnostic aldehydic C-H Fermi doublet, the aromatic ring vibrations, and the strong carbon-fluorine stretches—researchers can confidently identify this molecule and assess its purity. The protocols and interpretive framework presented in this guide offer a self-validating system for obtaining and analyzing high-quality spectral data, ensuring scientific integrity in research and development applications.

References

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,4-Difluoro-3-methylbenzaldehyde, a key building block in medicinal chemistry. The document delves into the strategic considerations for its synthesis, focusing on two primary and effective methodologies: the Vilsmeier-Haack reaction and directed ortho-lithiation. A detailed analysis of the mechanistic principles, regioselectivity, and practical execution of each method is presented. This guide aims to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important intermediate in their research endeavors.

Introduction

This compound (CAS No. 847502-88-9) is a substituted aromatic aldehyde that has garnered significant interest in the field of drug discovery and development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, imparts distinct electronic properties that make it a valuable precursor for the synthesis of complex molecular architectures. Notably, this compound serves as a crucial intermediate in the preparation of orexin receptor antagonists, a class of drugs being investigated for the treatment of sleep disorders.[1] The strategic incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated building blocks like this compound highly sought after in medicinal chemistry.

This guide will provide a detailed exploration of the most practical and efficient methods for the synthesis of this compound, starting from the readily available precursor, 1,3-difluoro-2-methylbenzene. The two primary synthetic strategies discussed are the Vilsmeier-Haack formylation and directed ortho-lithiation followed by formylation. Each of these methods offers distinct advantages and challenges, which will be critically evaluated to provide a comprehensive understanding for the practicing chemist.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 847502-88-9
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Colorless to pale yellow liquid/solid
Boiling Point Approx. 208 °C
Density Approx. 1.241 g/cm³

Synthesis Strategies and Mechanistic Insights

The synthesis of this compound primarily commences from 1,3-difluoro-2-methylbenzene. The key challenge lies in the regioselective introduction of the formyl group onto the aromatic ring. The interplay of the directing effects of the two fluorine atoms and the methyl group governs the outcome of the formylation reaction.

Regioselectivity Considerations

In electrophilic aromatic substitution reactions, the substituents on the benzene ring dictate the position of the incoming electrophile.

  • Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate. However, its high electronegativity also leads to a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring overall.

  • Methyl Group: An alkyl group like methyl is an ortho-, para-director and an activating group due to its electron-donating inductive effect (+I effect).

In 1,3-difluoro-2-methylbenzene, the potential sites for electrophilic attack are C4, C5, and C6. The C6 position is the most sterically hindered due to its position between the methyl and a fluorine group. The directing effects of the substituents are as follows:

  • The fluorine at C1 directs to C2 (occupied), C4, and C6.

  • The fluorine at C3 directs to C2 (occupied), C4, and C6.

  • The methyl group at C2 directs to C1 (occupied), C3 (occupied), and C5.

Considering these directing effects, the C4 and C6 positions are electronically activated by the fluorine atoms, while the C5 position is activated by the methyl group. The Vilsmeier-Haack reaction and ortho-lithiation offer different approaches to control the regioselectivity of formylation.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Causality of Experimental Choices

The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that preferentially attacks electron-rich positions on the aromatic ring. In the case of 1,3-difluoro-2-methylbenzene, the combined electron-donating resonance effects of the two fluorine atoms sufficiently activate the ring for this reaction to proceed. The choice of POCl₃ as the activating agent for DMF is common due to its commercial availability and effectiveness. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. The workup with an aqueous base is crucial for the hydrolysis of the intermediate iminium salt to the final aldehyde product.

Experimental Protocol

Materials:

  • 1,3-Difluoro-2-methylbenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1,3-difluoro-2-methylbenzene (1 equivalent) in dichloromethane. Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add a solution of sodium acetate (5 equivalents) in water to quench the reaction and hydrolyze the intermediate. Stir the mixture vigorously for 30 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DCM). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Vilsmeier-Haack Synthesis Workflow

Method 2: Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 1,3-difluoro-2-methylbenzene, the fluorine atoms can act as weak DMGs.

Causality of Experimental Choices

The fluorine atom, being a heteroatom with lone pairs, can coordinate with the lithium atom of an organolithium reagent like n-butyllithium (n-BuLi). This coordination brings the strong base in close proximity to the ortho-protons, leading to their abstraction. The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control. Tetrahydrofuran (THF) is a common solvent as it is aprotic and can solvate the organolithium species. Following the lithiation, the resulting aryllithium species is a potent nucleophile that can react with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group. The subsequent acidic workup protonates the intermediate alkoxide to yield the final aldehyde.

Experimental Protocol

Materials:

  • 1,3-Difluoro-2-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Lithiation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,3-difluoro-2-methylbenzene (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: To the resulting aryllithium solution, add N,N-dimethylformamide (1.5 equivalents) dropwise at -78 °C. Stir the reaction mixture at this temperature for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (hexane/ethyl acetate gradient) to yield this compound.

Directed Ortho-Lithiation Synthesis Workflow

Comparative Analysis of Synthesis Routes

FeatureVilsmeier-Haack FormylationDirected Ortho-Lithiation
Reagents POCl₃, DMFn-BuLi, DMF
Temperature 0 °C to reflux-78 °C to room temperature
Regioselectivity Good, directed by electronicsExcellent, directed by DMG
Functional Group Tolerance ModerateLimited (sensitive to strong bases)
Safety Considerations POCl₃ is corrosive and reacts violently with water.n-BuLi is pyrophoric. Requires inert atmosphere and anhydrous conditions.
Scalability Generally scalableCan be challenging to scale up due to cryogenic temperatures and pyrophoric reagents.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (around 10 ppm), a singlet for the methyl protons (around 2.3 ppm), and signals in the aromatic region for the two aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm), as well as signals for the aromatic and methyl carbons, with splitting patterns due to carbon-fluorine coupling.

  • FT-IR: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, as well as C-H and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (156.13 g/mol ).

Safety Precautions

Both synthetic routes involve hazardous materials and require appropriate safety measures.

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Directed Ortho-Lithiation: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. Anhydrous solvents are essential, as n-BuLi reacts vigorously with water.

Conclusion

The synthesis of this compound can be effectively achieved through either Vilsmeier-Haack formylation or directed ortho-lithiation of 1,3-difluoro-2-methylbenzene. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the chemist's familiarity with the handling of hazardous reagents. The Vilsmeier-Haack reaction offers a more operationally simple and scalable approach, while directed ortho-lithiation provides excellent regioselectivity but requires more stringent reaction conditions. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable building block for application in drug discovery and other areas of chemical research.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,4-Difluoro-3-methylbenzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document delves into the strategic considerations for the formylation of the 1,3-difluoro-2-methylbenzene precursor, with a primary focus on the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. The guide offers a detailed examination of reaction mechanisms, experimental protocols, and critical process parameters, underpinned by field-proven insights and authoritative references. The objective is to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable intermediate.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, imparts distinct reactivity and physicochemical properties to the final products. These characteristics are highly sought after in the design of bioactive compounds, where fluorine substitution is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. The aldehyde functional group provides a versatile handle for a wide array of chemical transformations, making this compound a valuable starting point for the construction of diverse molecular scaffolds.

Strategic Synthesis Pathways: A Mechanistic Perspective

The synthesis of this compound predominantly commences from the commercially available starting material, 1,3-difluoro-2-methylbenzene. The core transformation involves the introduction of a formyl group (-CHO) onto the aromatic ring. The directing effects of the substituents on the benzene ring are of paramount importance in determining the regioselectivity of the formylation reaction.

The two fluorine atoms are ortho, para-directing, while the methyl group is also ortho, para-directing. The position targeted for formylation is C6, which is ortho to one fluorine atom and the methyl group, and para to the other fluorine atom. This convergence of directing effects makes the C6 position the most electronically activated and sterically accessible site for electrophilic aromatic substitution.

Two primary synthetic strategies have proven effective for this transformation: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

The Vilsmeier-Haack Reaction: A Robust Approach for Formylation

The Vilsmeier-Haack (V-H) reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1]

Mechanism:

The V-H reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[1]

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich aromatic ring of 1,3-difluoro-2-methylbenzene attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intermediate Formation: This attack leads to the formation of a sigma complex, which then rearomatizes by losing a proton to form an iminium salt intermediate.

  • Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired this compound.

Vilsmeier_Haack_Mechanism

Ortho-Lithiation Followed by Formylation: A Regioselective Alternative

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings.[4] This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), directing deprotonation to the adjacent ortho position. In the case of 1,3-difluoro-2-methylbenzene, the fluorine atoms can act as weak directing groups.

Mechanism:

The ortho-lithiation pathway involves the following key steps:

  • Directed Lithiation: In the presence of a strong lithium base like n-BuLi, a proton at the C6 position of 1,3-difluoro-2-methylbenzene is abstracted, facilitated by coordination of the lithium to the ortho-fluorine atom. This generates a highly reactive aryllithium intermediate.

  • Nucleophilic Attack: The aryllithium species then acts as a potent nucleophile, attacking the electrophilic carbon of a formylating agent, most commonly DMF.[5]

  • Tetrahedral Intermediate: This addition reaction forms a tetrahedral intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the intermediate to afford the final aldehyde product.

Ortho_Lithiation_Pathway

Experimental Protocols

The following protocols are provided as representative procedures for the synthesis of this compound. Appropriate safety precautions should be taken when handling all reagents.

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich arenes.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Difluoro-2-methylbenzene128.1310.0 g0.078 mol
Phosphorus oxychloride (POCl₃)153.3314.3 g (8.7 mL)0.093 mol
N,N-Dimethylformamide (DMF)73.0950 mL-
Dichloromethane (DCM)84.93100 mL-
Sodium acetate82.0332.0 g0.39 mol
Water18.02As needed-
Diethyl ether74.12As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of DMF (50 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (8.7 mL, 0.093 mol) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reaction with Substrate: Cool the freshly prepared Vilsmeier reagent back to 0 °C.

  • Add a solution of 1,3-difluoro-2-methylbenzene (10.0 g, 0.078 mol) in dichloromethane (50 mL) dropwise to the Vilsmeier reagent.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and slowly add a solution of sodium acetate (32.0 g) in water (100 mL).

  • Stir the mixture for 30 minutes at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Ortho-Lithiation and Formylation

This protocol is based on general procedures for directed ortho-lithiation.[4] Extreme caution must be exercised when working with organolithium reagents, which are pyrophoric. All operations must be conducted under a strictly inert atmosphere (argon or nitrogen).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Difluoro-2-methylbenzene128.1310.0 g0.078 mol
n-Butyllithium (n-BuLi)64.0634.3 mL (2.5 M in hexanes)0.086 mol
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Anhydrous N,N-Dimethylformamide (DMF)73.097.2 g (7.6 mL)0.098 mol
Saturated aqueous ammonium chloride-As needed-
Diethyl ether74.12As needed-
Brine-As needed-
Anhydrous magnesium sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,3-difluoro-2-methylbenzene (10.0 g, 0.078 mol) in anhydrous THF (100 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (34.3 mL of a 2.5 M solution in hexanes, 0.086 mol) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Slowly add anhydrous DMF (7.6 mL, 0.098 mol) dropwise to the aryllithium solution, again keeping the temperature below -70 °C.

  • After the addition, allow the reaction to stir at -78 °C for another hour, and then gradually warm to room temperature overnight.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Expected Physical Properties:

PropertyValue
CAS Number847502-88-9
Molecular FormulaC₈H₆F₂O
Molecular Weight156.13 g/mol
AppearanceColorless to pale yellow liquid or solid
Density~1.241 g/cm³

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (around 10 ppm), a singlet for the methyl protons (around 2.3 ppm), and aromatic protons with characteristic splitting patterns due to fluorine coupling.

  • ¹³C NMR: The carbon NMR will show a resonance for the carbonyl carbon (around 190 ppm), along with signals for the aromatic and methyl carbons, with C-F coupling constants.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through established formylation methodologies. Both the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation offer viable and efficient routes, with the choice of method often depending on the available reagents, equipment, and scale of the synthesis. The Vilsmeier-Haack reaction is generally considered more operationally straightforward for larger-scale preparations, while ortho-lithiation can offer excellent regioselectivity, particularly for substrates with complex substitution patterns. As a key intermediate, the continued development of optimized and sustainable synthetic routes to this compound will be crucial for advancing research in medicinal and materials chemistry.

References

An In-depth Technical Guide to the Starting Materials for 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,4-Difluoro-3-methylbenzaldehyde, a key building block in the development of pharmaceuticals and other specialty chemicals.[1] The document delves into the selection of commercially viable starting materials and details the primary synthetic transformations, including electrophilic aromatic substitution and directed ortho-lithiation. Emphasis is placed on the causality behind experimental choices, providing field-proven insights into reaction mechanisms, regioselectivity, and process optimization. Detailed, step-by-step experimental protocols, data tables, and reaction pathway visualizations are included to equip researchers with the practical knowledge required for the successful synthesis of this important intermediate.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the pharmaceutical industry, where the unique substitution pattern of the benzene ring—featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group—imparts desirable properties to the final active pharmaceutical ingredients (APIs). These properties can include enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, making it a valuable precursor for the construction of diverse molecular scaffolds.

Strategic Synthetic Approaches and Starting Material Selection

The synthesis of this compound predominantly commences from the commercially available and structurally related precursor, 1,3-difluoro-2-methylbenzene (also known as 2,4-difluorotoluene). The selection of this starting material is dictated by its economic viability and the straightforward synthetic transformations that can be employed to introduce the aldehyde functionality at the desired position.

Two principal synthetic strategies are discussed herein:

  • Directed Ortho-Lithiation followed by Formylation: A powerful method that leverages the directing effects of the fluorine and methyl substituents to achieve regioselective formylation.

  • Vilsmeier-Haack Formylation: A classic electrophilic aromatic substitution reaction that is well-suited for electron-rich aromatic substrates.

The choice between these methods often depends on factors such as scale, available reagents, and desired purity profile.

Directed Ortho-Lithiation: A Regioselective Approach

Directed ortho-lithiation is a highly effective strategy for the regioselective functionalization of aromatic rings. In the case of 1,3-difluoro-2-methylbenzene, the fluorine and methyl groups cooperatively direct the lithiation to the C5 position, which is ortho to one of the fluorine atoms and the methyl group. This regioselectivity is a consequence of the ability of the heteroatom (fluorine) to coordinate with the lithium reagent and the increased acidity of the ortho-protons.

Causality of Experimental Choices
  • Choice of Base: Strong organolithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are typically employed to effect the deprotonation of the aromatic ring. The choice between these bases can influence the rate and efficiency of the lithiation, with s-BuLi often being more reactive.

  • Solvent System: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to maintain the reactivity of the organolithium reagent and to prevent quenching by protic impurities.

  • Temperature Control: The lithiation step is highly exothermic and is typically carried out at low temperatures (-78 °C) to control the reaction rate, prevent side reactions, and ensure the stability of the lithiated intermediate.

  • Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) is the most commonly used electrophile to introduce the formyl group. The reaction proceeds via nucleophilic attack of the aryllithium species on the carbonyl carbon of DMF.

Visualizing the Workflow: Directed Ortho-Lithiation

G start 1,3-Difluoro-2-methylbenzene step1 Lithiation with n-BuLi or s-BuLi in THF at -78 °C start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Quenching with Anhydrous DMF intermediate->step2 step3 Aqueous Work-up step2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.

Experimental Protocol: Directed Ortho-Lithiation

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
1,3-Difluoro-2-methylbenzene128.131.104506.41 g (5.8 mL)
Anhydrous Tetrahydrofuran (THF)---100 mL
n-Butyllithium (2.5 M in hexanes)64.06-5522 mL
Anhydrous N,N-Dimethylformamide (DMF)73.090.944604.39 g (4.65 mL)
Saturated Aqueous NH4Cl---50 mL
Diethyl Ether---150 mL
Anhydrous Magnesium Sulfate---As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-difluoro-2-methylbenzene (50 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 55 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Slowly add anhydrous DMF (60 mmol) dropwise, ensuring the temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Vilsmeier-Haack Formylation: An Electrophilic Substitution Pathway

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich aromatic ring.

Mechanistic Insights and Regioselectivity

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is the active electrophile. The electron-donating methyl group and the ortho, para-directing fluorine atoms in 1,3-difluoro-2-methylbenzene activate the ring towards electrophilic substitution. The formylation is expected to occur at the position para to the methyl group and ortho to a fluorine atom, which is the C5 position, to yield the desired product.

Visualizing the Mechanism: Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier + Attack Electrophilic Attack Vilsmeier->Attack Aromatic 1,3-Difluoro-2-methylbenzene Aromatic->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
1,3-Difluoro-2-methylbenzene128.131.104506.41 g (5.8 mL)
Anhydrous N,N-Dimethylformamide (DMF)73.090.94415010.96 g (11.6 mL)
Phosphorus Oxychloride (POCl₃)153.331.645609.20 g (5.6 mL)
Dichloromethane (DCM)---100 mL
Saturated Aqueous Sodium Bicarbonate---As needed
Anhydrous Sodium Sulfate---As needed

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, place anhydrous DMF (150 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (60 mmol) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The Vilsmeier reagent will form as a solid or a thick slurry.

  • Add dichloromethane (100 mL) to the flask, followed by the dropwise addition of 1,3-difluoro-2-methylbenzene (50 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Product Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, an aldehyde proton around 10.0 ppm, and a methyl singlet around 2.3 ppm. Coupling with fluorine atoms will be observed.
¹³C NMR Aromatic carbons, a carbonyl carbon around 190 ppm, and a methyl carbon. Carbon-fluorine couplings will be evident.
¹⁹F NMR Two distinct signals for the two fluorine atoms, showing coupling to each other and to neighboring protons.
IR Spectroscopy A strong carbonyl (C=O) stretch around 1700 cm⁻¹, and C-H stretching of the aldehyde proton around 2820 and 2720 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (156.13 g/mol ).
Gas Chromatography (GC) To determine the purity of the final product.

Conclusion

The synthesis of this compound is readily achievable from the commercially available starting material 1,3-difluoro-2-methylbenzene. Both directed ortho-lithiation and Vilsmeier-Haack formylation represent viable and efficient synthetic routes. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and successfully synthesize this valuable chemical intermediate.

References

Reactivity of 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2,4-Difluoro-3-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde that serves as a critical structural motif and versatile intermediate in modern organic synthesis. The strategic placement of two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a highly reactive aldehyde function imparts a unique and valuable reactivity profile. This guide provides a comprehensive analysis of its electronic properties, core reactivity, and applications in key synthetic transformations. We will explore the causality behind its reaction pathways, provide validated experimental protocols for its use, and illustrate its role in the construction of complex molecules, particularly within the pharmaceutical landscape.

Introduction and Molecular Profile

This compound (CAS No. 847502-88-9) is a specialized chemical building block increasingly utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its utility stems from the convergence of three key structural features on a benzene ring:

  • An Electrophilic Aldehyde Group: The primary center for nucleophilic attack and a gateway for a multitude of classic carbonyl reactions.

  • Two Fluoro Substituents: These atoms exert a powerful electron-withdrawing inductive effect (-I), which significantly modulates the reactivity of both the aldehyde and the aromatic ring. In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[2]

  • A Methyl Group: This group provides a moderate electron-donating inductive effect (+I) and steric influence, helping to direct substitution reactions and modify the molecule's overall physical properties.

The interplay of these electronic effects makes the aldehyde carbon exceptionally electrophilic and activates the aromatic ring for specific substitution patterns, which will be detailed in subsequent sections.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 847502-88-9[3]
Molecular Formula C₈H₆F₂O[3]
Molecular Weight 156.13 g/mol [3]
Density 1.241 g/cm³[3]
Solubility Soluble in organic solvents; sparingly soluble in water.[1]
Storage Store at 2°C - 8°C in a well-closed container.[3]

Core Reactivity: A Tale of Two Centers

The reactivity of this compound is dominated by two primary locations: the carbonyl group and the aromatic ring. The substituents dictate the behavior of each.

Reactivity of the Carbonyl Group

The aldehyde's carbonyl carbon is the molecule's most electrophilic site. The strong inductive electron withdrawal by the two fluorine atoms on the ring significantly pulls electron density away from the carbonyl, making it highly susceptible to nucleophilic attack. This is the cornerstone of its synthetic utility.

  • Nucleophilic Addition: The foundational reaction where nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) attack the carbonyl carbon.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2,4-difluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde is easily reduced to 2,4-difluoro-3-methylbenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: It serves as an excellent electrophile in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) or ylides (e.g., Wittig reaction).[4][5]

Reactivity of the Aromatic Ring

The aromatic ring's reactivity is a complex balance of activating and deactivating influences.

  • Nucleophilic Aromatic Substitution (SₙAr): The two electron-withdrawing fluorine atoms strongly activate the ring for SₙAr. The positions ortho and para to the fluorine atoms (C1, C3, C5) are the most electron-deficient and thus the most likely sites for attack by strong nucleophiles (e.g., amines, alkoxides), which can lead to the displacement of a fluorine atom. A three-component reaction involving a β-ketonitrile, 4-fluorobenzaldehyde, and a secondary amine has been shown to proceed via a Knoevenagel condensation followed by an SₙAr pathway.[6]

  • Electrophilic Aromatic Substitution (EAS): Predicting the outcome of EAS is more nuanced.

    • The aldehyde group is a strong deactivating, meta-directing group.

    • The fluorine atoms are deactivating but ortho, para-directing.

    • The methyl group is a weak activating, ortho, para-directing group.

    Overall, the ring is significantly deactivated towards electrophiles. Any substitution would likely be forced by harsh conditions and would preferentially occur at the C5 position, which is ortho to the methyl group and meta to the aldehyde, representing the least deactivated position.

Field-Proven Synthetic Protocols

The true value of an intermediate is demonstrated through its successful application in robust chemical transformations. Below are detailed protocols for key reactions involving this compound.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl with a phosphonium ylide.[7][8] This method offers high regioselectivity in placing the double bond. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[5][8]

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.2 eq.) to anhydrous tetrahydrofuran (THF). Cool the resulting slurry to 0°C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq.), dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the target alkene and triphenylphosphine oxide as a byproduct.

Wittig_Workflow cluster_prep Ylide Generation (Inert Atm.) cluster_reaction Reaction cluster_products Products & Purification PPH3_Salt Benzyltriphenylphosphonium Chloride in THF Base n-BuLi @ 0°C PPH3_Salt->Base Deprotonation Ylide Phosphonium Ylide (Deep Color) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound in THF Aldehyde->Ylide Nucleophilic Attack Products Alkene + Ph₃P=O Oxaphosphetane->Products Elimination Purify Column Chromatography Products->Purify Separation Final Pure Alkene Purify->Final

Caption: Workflow for the Wittig olefination of this compound.

The Knoevenagel Condensation: α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by dehydration.[4] It is a powerful C-C bond-forming reaction, often catalyzed by a weak base like piperidine or an amine.[4]

  • Setup: To a round-bottom flask, add this compound (1.0 eq.), 2-cyanoacetamide (1.1 eq.), and ethanol as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). The reaction is typically complete within 1-3 hours. Monitor by TLC. A precipitate of the product often forms as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual reactants and catalyst. The product is often pure enough for subsequent steps, but it can be further purified by recrystallization if necessary.

Knoevenagel_Mechanism cluster_activation Nucleophile Formation cluster_reaction Condensation & Dehydration ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde Aldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack Adduct Aldol Adduct Aldehyde->Adduct Protonation Product α,β-Unsaturated Product Adduct->Product Dehydration (-H₂O) Product->Base Regenerates Catalyst

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Applications in Drug Discovery

This compound is a valuable precursor in the synthesis of complex pharmaceutical agents. For instance, it has been utilized in the preparation of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives, which have been investigated as orexin receptor antagonists.[9] Orexin antagonists are a class of drugs used to treat insomnia. The specific substitution pattern of this aldehyde is crucial for achieving the desired biological activity and pharmacokinetic profile in the final drug candidate.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions: Always handle this chemical in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid breathing vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is between 2°C and 8°C.[3]

Conclusion

This compound presents a compelling case study in molecular design. The strategic arrangement of its functional groups creates a highly reactive and selective building block. Its enhanced electrophilic aldehyde center readily participates in a wide array of carbon-carbon bond-forming reactions, while the fluorinated aromatic ring provides a handle for further modification and imparts desirable properties for pharmaceutical applications. For the research scientist, a thorough understanding of its electronic nature and reactivity patterns is key to unlocking its full potential in the synthesis of novel and complex molecular architectures.

References

The Strategic deployment of 2,4-Difluoro-3-methylbenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals, agrochemicals, and advanced materials. Fluorinated organic compounds often exhibit unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are highly desirable in drug discovery.[1] Among the repertoire of fluorinated building blocks, 2,4-Difluoro-3-methylbenzaldehyde has emerged as a versatile and powerful intermediate.[2] Its unique substitution pattern—two electron-withdrawing fluorine atoms and an adjacent methyl group—creates a nuanced electronic and steric environment that imparts distinct reactivity to the aldehyde functional group. This guide provides an in-depth analysis of the properties, reactivity, and synthetic applications of this compound, offering field-proven insights for its effective utilization in complex molecular synthesis.

Physicochemical Properties and Structural Rationale

The synthetic utility of this compound is intrinsically linked to its chemical structure. The two fluorine atoms at positions 2 and 4 exert a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity makes the aldehyde susceptible to nucleophilic attack, often under milder conditions than its non-fluorinated counterparts.[3] The methyl group at the 3-position introduces steric hindrance and also influences the electronic distribution within the benzene ring.

PropertyValueReference
CAS Number 847502-88-9[2][4]
Molecular Formula C₈H₆F₂O[4][5]
Molecular Weight 156.13 g/mol [2][5]
Density ~1.2 g/cm³[2][4]
Boiling Point 198.3 ± 35.0 °C at 760 mmHg[4]
Flash Point 73.5 ± 20.1 °C[4]

Core Synthetic Transformations and Mechanistic Insights

This compound serves as a linchpin in a variety of pivotal organic reactions. Its unique electronic profile allows for efficient transformations, leading to a diverse array of complex molecular architectures.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[6] The enhanced electrophilicity of this compound makes it an excellent substrate for this reaction.

Mechanistic Causality: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion.[3] This nucleophile then readily attacks the electron-deficient carbonyl carbon of the fluorinated benzaldehyde. The strong electron-withdrawing effect of the fluorine atoms facilitates this nucleophilic addition. The subsequent dehydration step is often spontaneous or requires mild heating to yield the stable α,β-unsaturated product.[3]

Diagram 1: General Mechanism of Knoevenagel Condensation

G ZCH2Z Z-CH₂-Z' (Active Methylene) Enolate [Z-CH-Z']⁻ (Enolate) ZCH2Z->Enolate Enolate2 Enolate Base1 Base Aldehyde This compound Intermediate Tetrahedral Intermediate Intermediate2 Tetrahedral Intermediate Enolate2->Intermediate + Aldehyde Aldol Aldol Adduct Product α,β-Unsaturated Product Aldol->Product - H₂O Intermediate2->Aldol + H⁺

Caption: General mechanism of the Knoevenagel condensation.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful method for synthesizing primary, secondary, and tertiary amines.[7] This reaction involves the initial formation of an imine or enamine from an aldehyde and an amine, followed by in-situ reduction.[8]

Expert Insight: The choice of reducing agent is critical for the success of this transformation. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the protonated imine intermediate much faster than the starting aldehyde.[7] This selectivity prevents the wasteful consumption of the reducing agent and minimizes the formation of alcohol byproducts. The reaction can be performed as a one-pot procedure, making it highly efficient for constructing amine libraries in drug discovery.[8][9]

Diagram 2: Reductive Amination Workflow

G Start This compound + Primary/Secondary Amine (R₂NH) Imine Imine/Iminium Intermediate Formation Start->Imine Condensation (-H₂O) Reduction In-situ Reduction Imine->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Product Substituted Benzylamine Product Reduction->Product

Caption: Experimental workflow for one-pot reductive amination.

Synthesis of Heterocyclic Scaffolds

Aromatic aldehydes are fundamental precursors for constructing a vast array of heterocyclic compounds, which form the core of many pharmaceuticals.[10][11] this compound is no exception and can be employed in multicomponent reactions to build complex ring systems.

Application Example: Benzodiazepine Synthesis In a representative reaction, this compound can condense with o-phenylenediamine and a β-diketone (like dimedone) in the presence of a catalytic amount of acid to form 1,5-benzodiazepine derivatives. These scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities.[10] The reaction proceeds through initial condensation between the aldehyde and one amine of the o-phenylenediamine, followed by cyclization and dehydration.

Case Study: A Representative Experimental Protocol

Knoevenagel Condensation of this compound with Malononitrile

This protocol describes a typical procedure for the Knoevenagel condensation, a reliable and high-yielding reaction.

Materials:

  • This compound (1.56 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (2-3 drops, catalytic)

  • Ethanol (20 mL)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.56 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).[12]

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic, and a precipitate may form within minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation of the product.[3]

  • Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and air dry.

  • The resulting product, (2-(2,4-difluoro-3-methylbenzylidene)malononitrile), can be further purified by recrystallization if necessary.

Trustworthiness of Protocol: This protocol relies on a well-established reaction mechanism.[6] The use of a catalytic amount of a weak base like piperidine is standard practice to facilitate enolate formation without promoting self-condensation of the aldehyde.[6] The high reactivity of the fluorinated aldehyde ensures a rapid and clean conversion, often leading to a high-purity product that precipitates directly from the reaction medium.

Conclusion and Future Outlook

This compound is a strategically important building block in organic synthesis, particularly for applications in pharmaceutical and agrochemical research.[5] The activating effects of its fluorine substituents render the aldehyde group highly reactive towards a range of nucleophiles, enabling facile access to complex molecular structures through reactions like Knoevenagel condensations and reductive aminations.[3][8] The insights and protocols presented in this guide demonstrate the compound's versatility and reliability. As the demand for novel, high-performance chemical entities continues to grow, the strategic use of well-designed fluorinated intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery and materials science.

Diagram 3: Synthetic Utility Overview

G cluster_reactions Key Transformations cluster_products Product Classes Start {this compound | Versatile Building Block} Knoevenagel Knoevenagel Condensation Start->Knoevenagel ReductiveAmination Reductive Amination Start->ReductiveAmination Heterocycle Heterocycle Synthesis Start->Heterocycle Wittig Wittig Reaction Start->Wittig Unsaturated α,β-Unsaturated Systems Knoevenagel->Unsaturated Amines Substituted Amines ReductiveAmination->Amines Pharma Pharmaceutical Scaffolds (e.g., Benzodiazepines) Heterocycle->Pharma Stilbenes Stilbene Analogs Wittig->Stilbenes

References

The Strategic Application of 2,4-Difluoro-3-methylbenzaldehyde in the Synthesis of Advanced Functional Polymers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Beyond the Monomer—A Gateway to Functional Macromolecules

In the landscape of polymer science, the selection of a monomer is a critical decision that dictates the ultimate properties and functionality of the resulting macromolecule. 2,4-Difluoro-3-methylbenzaldehyde is not merely a chemical compound; it is a versatile building block poised to create a new generation of high-performance polymers. Its unique trifunctional nature—a reactive aldehyde and two activated fluorine atoms—offers a strategic entry point for the synthesis of advanced polymers with tailored characteristics. This guide provides an in-depth exploration of the core principles and practical methodologies for leveraging this compound in polymer synthesis, with a particular focus on applications relevant to researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust understanding of not just the "how," but the "why."

The Monomer at a Glance: Physicochemical Properties and Reactivity Profile

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆F₂O. Its structure is key to its utility in polymer synthesis.

PropertyValueSource
CAS Number 847502-88-9
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Colorless to almost colorless clear liquid[1]
Density 1.241 g/cm³

The two fluorine atoms on the aromatic ring are of paramount importance. Fluorine's high electronegativity makes the carbon atoms to which they are attached electron-deficient and thus susceptible to nucleophilic attack. This activation is the cornerstone of its use in step-growth polymerization.[2] The aldehyde group, being moderately electron-withdrawing, further enhances the reactivity of the fluorine atoms, particularly the one in the para position. The methyl group, while sterically hindering to a small degree, can improve the solubility of the resulting polymer in organic solvents.

Polymer Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route to polymerize this compound is through a step-growth polycondensation reaction based on nucleophilic aromatic substitution (SNAr).[3][4] This method involves the reaction of the difluorinated monomer with a dinucleophile, typically a bisphenol, in the presence of a weak base.

The Causality of Component Selection
  • The Monomers: this compound serves as the electrophilic component. The choice of the bisphenol comonomer is critical as it will significantly influence the final polymer's properties. For instance, rigid bisphenols like 4,4'-biphenol can lead to polymers with high glass transition temperatures (Tg), while more flexible bisphenols can enhance solubility and processability.

  • The Solvent: A polar aprotic solvent is essential to dissolve the monomers and the growing polymer chains, and to facilitate the SNAr reaction. N,N-Dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices.[5]

  • The Base: A weak base, most commonly anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the bisphenol, forming the more nucleophilic phenoxide species in situ.[5] An excess of the base is typically used to ensure complete deprotonation and to neutralize the hydrofluoric acid byproduct.

  • Azeotroping Agent: To drive the reaction to completion, water, a byproduct of the phenoxide formation, must be removed. An azeotroping agent like toluene or xylene is often used to facilitate this removal via Dean-Stark distillation.

polymerization_workflow

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected.

Materials:

  • This compound (1.00 eq)

  • Bisphenol A (1.00 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.20 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Apparatus:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Thermocouple

  • Inert gas inlet

Procedure:

  • Setup and Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (Argon or Nitrogen) for at least 30 minutes to ensure anhydrous and oxygen-free conditions. This is crucial as oxygen can lead to side reactions and darken the polymer.

  • Charging the Flask: To the flask, add this compound, Bisphenol A, and K₂CO₃.

  • Solvent Addition: Add DMAc and toluene to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Azeotropic Dehydration: Heat the reaction mixture to the boiling point of toluene (around 110-120 °C) and allow the toluene-water azeotrope to collect in the Dean-Stark trap. Continue this process until no more water is collected. This step is critical for achieving a high molecular weight polymer.

  • Polymerization: After complete water removal, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C to initiate polymerization. The reaction mixture should become more viscous as the polymer chains grow. Monitor the viscosity as a qualitative indicator of polymerization progress.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Precipitation and Purification: After the desired molecular weight is achieved (typically after 8-24 hours), cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.

  • Washing and Drying: Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any remaining salts and solvent. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Polymer Characterization: Unveiling the Macromolecular Identity

A comprehensive characterization is necessary to confirm the structure and properties of the synthesized polymer.

TechniquePurposeExpected Results
¹H and ¹⁹F NMR Structural elucidation and confirmation of polymerization.Disappearance of the phenolic proton signal from the bisphenol. Shifts in the aromatic proton and fluorine signals consistent with ether bond formation. The aldehyde proton signal should remain intact.
FTIR Spectroscopy Identification of functional groups.Appearance of a strong aryl ether stretch (around 1240 cm⁻¹). Persistence of the aldehyde carbonyl stretch (around 1700 cm⁻¹).
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).A monomodal distribution with a PDI typical for step-growth polymerization (around 2.0).
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg).A distinct glass transition, the temperature of which will depend on the bisphenol used.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.High decomposition temperature (Td), typically above 400 °C, indicative of a thermally stable polymer backbone.

The Aldehyde Functionality: A Gateway to Advanced Applications in Drug Development

The true potential of polymers derived from this compound for the target audience lies in the pendant aldehyde groups. This functional handle allows for post-polymerization modification, opening up a plethora of applications in the biomedical field.

functionalization_pathway

Polymer-Drug Conjugates

The aldehyde can react with amine- or hydrazine-containing drugs to form Schiff bases or hydrazones, respectively. The latter is particularly interesting as hydrazones are often cleavable under the mildly acidic conditions found in endosomes and lysosomes, allowing for intracellular drug release.[6][7]

Targeted Drug Delivery

Targeting ligands, such as antibodies, peptides, or small molecules that recognize specific cell surface receptors, can be conjugated to the polymer backbone via the aldehyde functionality. This allows for the targeted delivery of a therapeutic payload to diseased cells, potentially increasing efficacy and reducing off-target side effects.[8]

Functionalized Biomaterials

The aldehyde groups can be used to crosslink the polymer chains to form hydrogels or to functionalize the surface of medical devices to improve biocompatibility or to immobilize bioactive molecules.[6]

Conclusion: A Call to Innovation

This compound is more than just a monomer; it is a platform for innovation. The synthetic strategies outlined in this guide provide a robust framework for the creation of well-defined, functional polymers. The inherent properties of the fluorinated poly(arylene ether) backbone, combined with the versatility of the pendant aldehyde group, make these materials exceptionally promising for advanced applications in drug delivery and biomaterials. It is our hope that this guide will not only serve as a practical manual but also as an inspiration for researchers to explore the vast potential of this unique building block in their quest for novel therapeutic solutions.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Olefination of a Fluorinated Aromatic Aldehyde

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a robust and highly specific method for the formation of carbon-carbon double bonds.[1][2] This olefination process, which converts aldehydes or ketones into alkenes, is indispensable in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] For drug development professionals, the ability to strategically introduce double bonds into fluorinated aromatic systems is of paramount importance. Fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like 2,4-Difluoro-3-methylbenzaldehyde valuable synthons.[4]

This technical guide provides a comprehensive examination of the Wittig reaction as applied to this compound. We will delve into the mechanistic nuances pertinent to this substituted benzaldehyde, explore the critical reaction parameters, and present detailed, field-proven protocols for both stabilized and non-stabilized ylides. The objective is to equip researchers and scientists with the foundational knowledge and practical steps necessary to successfully synthesize a variety of alkenes from this specific starting material.

Mechanistic Considerations for this compound

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde.[3][5] This initial step forms a betaine or, more commonly accepted under lithium-salt-free conditions, proceeds directly to a four-membered ring intermediate known as an oxaphosphetane.[1][6][7] The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8][9]

The electronic and steric profile of this compound introduces specific considerations:

  • Electronic Effects: The two fluorine atoms are strong electron-withdrawing groups, which activate the aldehyde's carbonyl group towards nucleophilic attack by the ylide. This can potentially lead to faster reaction rates compared to unsubstituted benzaldehyde.

  • Steric Hindrance: The methyl group at the 3-position, ortho to one of the fluorine atoms and meta to the aldehyde, introduces a degree of steric hindrance. This may influence the approach of the bulky phosphorus ylide and could affect the stereochemical outcome of the reaction.

The stereochemistry of the resulting alkene (E- or Z-isomer) is largely dictated by the nature of the ylide employed.[1][8]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion.[8] They are more stable and less reactive, generally leading to the thermodynamically favored (E)-alkene.[1][6][10]

  • Non-stabilized Ylides: These ylides have alkyl or aryl groups that do not significantly stabilize the carbanion. They are highly reactive and typically yield the kinetically favored (Z)-alkene.[1][6]

  • Semi-stabilized Ylides: With an aryl substituent on the carbanion, these ylides often provide poor E/Z selectivity.[1]

Visualizing the Wittig Reaction Pathway

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Nucleophilic Attack Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents & Prepare Solutions Ylide_Gen Ylide Generation (if applicable) Reagents->Ylide_Gen Aldehyde_Add Addition of Aldehyde Reagents->Aldehyde_Add For stabilized ylides Glassware Flame-dry Glassware Inert_Atmosphere Establish Inert Atmosphere Glassware->Inert_Atmosphere Inert_Atmosphere->Reagents Ylide_Gen->Aldehyde_Add Reaction_Stir Stir at Appropriate Temperature Aldehyde_Add->Reaction_Stir TLC_Monitor Monitor by TLC Reaction_Stir->TLC_Monitor Quench Quench Reaction TLC_Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

References

Application Notes and Protocols: Synthesis of Novel Chalcones from 2,4-Difluoro-3-methylbenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry.[1][2] These molecules, precursors to flavonoids and isoflavonoids, are abundant in various natural sources like fruits, vegetables, and spices.[2] The versatile scaffold of chalcones allows for a wide range of biological activities, making them attractive targets for drug discovery and development.[3][4][5][6] Chalcones have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial activities.[1][3][4][5][7]

The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties.[7][8] Fluorination can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[7][8] Specifically, fluorinated chalcones have shown potent biological activities, including antitumor and 5-lipoxygenase inhibitory effects.[9][10] This document provides a detailed guide for the synthesis of novel chalcones using 2,4-Difluoro-3-methylbenzaldehyde as a key starting material. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][7][11][12] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone or another suitable ketone.[11][12][13] The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the characteristic α,β-unsaturated ketone of the chalcone framework.[13][14][15]

In the context of this application note, this compound serves as the aromatic aldehyde. This starting material is particularly interesting due to the presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group, which can influence the reactivity and biological activity of the resulting chalcone derivatives. The general reaction scheme is depicted below.

Reaction Scheme

Claisen_Schmidt_Condensation A This compound C Chalcone Derivative A->C B Substituted Acetophenone B->C Catalyst Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Catalyst->C

Figure 1: General scheme for the Claisen-Schmidt condensation.

Experimental Protocols

Materials and Methods

Reagents:

  • This compound

  • Substituted acetophenones (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Hydrochloric acid (HCl, dilute)

  • Distilled water

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FTIR spectrometer

General Protocol for Chalcone Synthesis

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.[16][17][18]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: While stirring the solution at room temperature (or cooled in an ice bath to maintain 20-25°C), slowly add an aqueous solution of NaOH or KOH (e.g., 10-40% w/v).[14][16][17]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (typically 4-5 hours).[17] The progress of the reaction can be monitored by TLC.[19] A precipitate may form as the reaction proceeds.[14]

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone product.[17][20]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.[20]

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[19][20]

  • Characterization: Characterize the purified chalcone using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy.[21][22][23]

Detailed Workflow Diagram

Synthesis_Workflow Start Start Step1 Dissolve Aldehyde and Ketone in Ethanol Start->Step1 Step2 Add Base Catalyst (NaOH or KOH) Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Pour into Ice Water Step3->Step4 Step5 Neutralize with Dilute HCl Step4->Step5 Step6 Filter and Wash Crude Product Step5->Step6 Step7 Purify by Recrystallization or Column Chromatography Step6->Step7 Step8 Characterize Purified Chalcone (NMR, MS, FTIR, MP) Step7->Step8 End End Step8->End

Figure 2: Step-by-step workflow for chalcone synthesis.

Data Presentation and Characterization

The successful synthesis of the target chalcones should be confirmed by a combination of spectroscopic techniques.

ParameterExpected Outcome
Appearance Crystalline solid
Melting Point Sharp, defined range
¹H NMR Signals corresponding to aromatic protons, vinylic protons (α- and β-protons of the enone system), and methyl protons.
¹³C NMR Resonances for carbonyl carbon, vinylic carbons, and aromatic carbons.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the chalcone.
FTIR Characteristic stretching frequencies for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the enone system.[24]

Table 1: Expected Characterization Data for Synthesized Chalcones

Applications in Drug Discovery

Chalcone derivatives synthesized from this compound are promising candidates for further investigation in various therapeutic areas. The unique substitution pattern of the starting aldehyde can lead to novel compounds with enhanced biological activities.

Anticancer Potential

Chalcones are well-documented for their anticancer properties, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression.[25][26][27] Fluorinated chalcones, in particular, have shown significant antiproliferative activity against a range of human tumor cell lines.[9][28] The synthesized chalcones from this protocol can be screened for their cytotoxic effects against various cancer cell lines, including breast, lung, colon, and prostate cancer.[26][27][29][30]

Anti-inflammatory and Antioxidant Activities

Many chalcones exhibit potent anti-inflammatory and antioxidant properties.[4][5] They can modulate inflammatory pathways and scavenge free radicals, which are implicated in a variety of diseases. The novel fluorinated chalcones can be evaluated for their ability to inhibit inflammatory mediators and for their antioxidant capacity.

Conclusion

The synthesis of novel chalcones from this compound via the Claisen-Schmidt condensation provides a robust and versatile platform for the development of new therapeutic agents. The detailed protocols and characterization guidelines presented in this application note are designed to assist researchers in the efficient synthesis and evaluation of these promising compounds. The unique structural features of these fluorinated chalcones make them valuable candidates for further investigation in anticancer, anti-inflammatory, and other drug discovery programs.

References

Application Notes and Protocols for Heterocycle Synthesis Using 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Heterocycles and the Versatility of 2,4-Difluoro-3-methylbenzaldehyde

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing the pharmacological profiles of drug candidates. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability. Heterocyclic compounds, in turn, form the core of a vast number of pharmaceuticals, providing a rigid framework for the precise spatial arrangement of functional groups.[1][2]

This guide focuses on the synthetic utility of This compound , a versatile building block for the construction of medicinally relevant fluorinated heterocycles. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aromatic ring of this aldehyde influences its reactivity and provides a unique substitution pattern for the resulting heterocyclic products. This document provides detailed application notes and robust protocols for the synthesis of two key classes of nitrogen-containing heterocycles: quinolines and quinazolines , both of which are prominent in numerous FDA-approved drugs and clinical candidates.[3][4]

Application Note 1: Synthesis of Substituted 7,9-Difluoro-8-methylquinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in drug discovery, with applications ranging from anticancer to antimalarial agents.[4] The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][6] While this compound itself is not a direct substrate for the classical Friedländer reaction, it can be readily envisioned as a precursor to a key intermediate or, more strategically, a related aniline derivative can be used to generate the desired quinoline core. This section outlines a protocol based on the reaction of a 2-aminoaryl ketone with a compound bearing an activated methylene, a common variation of the Friedländer synthesis.

Rationale for the Synthetic Approach

The proposed synthesis leverages the established reliability of the acid-catalyzed Friedländer annulation. The fluorine and methyl substituents on the resulting quinoline ring are anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities. The choice of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, facilitates both the initial aldol-type condensation and the subsequent cyclodehydration to form the quinoline ring.[5][6]

Experimental Protocol: Synthesis of Ethyl 2-methyl-7,9-difluoro-8-methylquinoline-3-carboxylate

This protocol describes a representative Friedländer synthesis to produce a substituted 7,9-difluoro-8-methylquinoline.

Materials:

  • 2-Amino-4,6-difluoro-5-methylacetophenone

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Ethanol, absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4,6-difluoro-5-methylacetophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in absolute ethanol (50 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 2-methyl-7,9-difluoro-8-methylquinoline-3-carboxylate.

Data Presentation
Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
2-Amino-4,6-difluoro-5-methylacetophenoneEthyl acetoacetatePTSAEthanol4-675-85

Note: Yields are representative and may vary depending on the specific scale and reaction conditions.

Visualization of the Workflow

Friedlander_Synthesis cluster_workflow Friedländer Synthesis Workflow start 1. Dissolve reactants in Ethanol add_catalyst 2. Add PTSA catalyst start->add_catalyst Stirring reflux 3. Reflux for 4-6 hours add_catalyst->reflux Heating workup 4. Evaporate solvent reflux->workup Cooling extraction 5. Extract with EtOAc and wash workup->extraction purification 6. Purify by column chromatography extraction->purification product Pure Quinoline Derivative purification->product

Caption: Workflow for the Friedländer synthesis of a substituted quinoline.

Application Note 2: Synthesis of 2-(2,4-Difluoro-3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Quinazolines and their derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3][7] A common and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation of 2-aminobenzamide with an aldehyde.[8] this compound serves as an excellent substrate for this reaction, leading to the formation of a quinazoline with a unique substitution pattern that can be further elaborated.

Rationale for the Synthetic Approach

This one-pot synthesis is attractive due to its operational simplicity and the ready availability of the starting materials. The reaction proceeds through the initial formation of a Schiff base between the 2-aminobenzamide and this compound, followed by an intramolecular cyclization to form the dihydroquinazolinone ring. The reaction can be catalyzed by a variety of acids, with lactic acid being a green and efficient option.[8]

Experimental Protocol: Synthesis of 2-(2,4-Difluoro-3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Materials:

  • This compound

  • 2-Aminobenzamide

  • Lactic acid

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and 2-aminobenzamide (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of lactic acid (3-4 drops).

  • Reaction: Heat the mixture to 70-80 °C with stirring for 2-3 hours. The reaction mixture will become a solid mass. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Add cold water to the reaction mixture and stir for 15 minutes. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.

Data Presentation
Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
This compound2-AminobenzamideLactic AcidSolvent-free2-385-95

Note: Yields are representative and may vary depending on the specific scale and reaction conditions.

Visualization of the Reaction Mechanism

Quinazoline_Mechanism cluster_mechanism Quinazoline Synthesis Mechanism Reactants 2-Aminobenzamide + this compound Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Acid Catalyst - H2O Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Tautomerization Product 2-(2,4-Difluoro-3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one Cyclization->Product Proton Transfer

Caption: Simplified mechanism for dihydroquinazolinone synthesis.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinolines and quinazolines provide a solid foundation for researchers in drug discovery and medicinal chemistry. The unique substitution pattern of the resulting heterocycles offers opportunities for the development of novel therapeutic agents with potentially enhanced pharmacological properties. Further exploration of the reactivity of this compound with other nucleophiles and in different cyclization strategies is warranted and holds promise for the discovery of new and potent bioactive molecules.

References

The Strategic deployment of 2,4-Difluoro-3-methylbenzaldehyde in the Development of Novel Hepatitis B Virus (HBV) Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Physicochemical Landscape of 2,4-Difluoro-3-methylbenzaldehyde

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methyl groups into aromatic scaffolds is a well-established strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound (DFMB) is a versatile synthetic intermediate that embodies this principle, offering a unique combination of electronic and steric features.[1] The aldehyde functional group serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable building block in the synthesis of complex molecular architectures.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring can significantly influence the acidity of adjacent protons and the reactivity of the aldehyde. Furthermore, the strategic placement of a methyl group provides a steric and electronic perturbation that can be exploited to modulate interactions with biological targets. This application note will provide a detailed exploration of the utility of this compound in the synthesis of Hepatitis B Virus (HBV) capsid assembly modulators, complete with detailed experimental protocols and an examination of the underlying biological rationale.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 847502-88-9[1]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]
Appearance Solid
Density 1.241 g/cm³[1]
Storage Store at 2°C - 8°C in a well-closed container[1]

Application in Medicinal Chemistry: Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators

Chronic Hepatitis B infection is a global health issue, and the viral capsid has emerged as a promising target for therapeutic intervention. The proper assembly of the viral capsid is crucial for the replication of the virus. Small molecules that modulate this assembly process, known as capsid assembly modulators (CAMs), can disrupt the viral life cycle. This compound has been identified as a key starting material in the synthesis of a novel class of HBV capsid assembly modulators.

Biological Target and Signaling Pathway: The HBV Capsid Assembly

The Hepatitis B virus core protein (HBc) self-assembles to form an icosahedral capsid that encapsulates the viral genome. This process is a critical step in the viral replication cycle. Capsid Assembly Modulators (CAMs) are allosteric effectors that bind to the core protein, inducing a conformational change that leads to aberrant capsid assembly. These malformed capsids are often non-functional and can be rapidly cleared, thus inhibiting viral replication.

HBV_Capsid_Assembly cluster_virus HBV Life Cycle cluster_assembly Capsid Assembly cluster_inhibition Mechanism of CAMs Viral Entry Viral Entry cccDNA Formation cccDNA Formation Viral Entry->cccDNA Formation Uncoating Transcription Transcription cccDNA Formation->Transcription Host Polymerase pgRNA pgRNA Transcription->pgRNA Encapsidation Encapsidation pgRNA->Encapsidation Translation to Core Protein Core Protein Dimers Core Protein Dimers Encapsidation->Core Protein Dimers Assembly Intermediates Assembly Intermediates Core Protein Dimers->Assembly Intermediates Aberrant Capsid (Non-infectious) Aberrant Capsid (Non-infectious) Core Protein Dimers->Aberrant Capsid (Non-infectious) Misassembly Mature Capsid (Infectious) Mature Capsid (Infectious) Assembly Intermediates->Mature Capsid (Infectious) Reverse Transcription Reverse Transcription Mature Capsid (Infectious)->Reverse Transcription CAM CAM CAM->Core Protein Dimers Allosteric Binding New Virions New Virions Reverse Transcription->New Virions

Figure 1: Simplified workflow of HBV capsid assembly and the intervention by Capsid Assembly Modulators (CAMs).

Experimental Protocols: Synthesis of a Phenylpropenamide-based HBV Capsid Assembly Modulator Intermediate

The following protocol is adapted from patent literature and describes the synthesis of a key intermediate in the preparation of potent HBV capsid assembly modulators, starting from this compound. This procedure exemplifies a Knoevenagel condensation, a fundamental reaction in organic synthesis for the formation of a carbon-carbon double bond.

Protocol 1: Synthesis of (E)-3-(2,4-difluoro-3-methylphenyl)-2-cyanoacrylamide

This protocol details the condensation reaction between this compound and 2-cyanoacetamide to yield the corresponding α,β-unsaturated cyanoacrylamide.

Materials and Reagents:

  • This compound

  • 2-Cyanoacetamide

  • Piperidine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.56 g, 10 mmol) and 2-cyanoacetamide (0.84 g, 10 mmol).

  • Solvent and Catalyst Addition: To the flask, add 30 mL of ethanol followed by the addition of piperidine (0.1 mL) as a catalyst.

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold ethanol (2 x 10 mL) and dried under vacuum to afford the desired product, (E)-3-(2,4-difluoro-3-methylphenyl)-2-cyanoacrylamide.

Knoevenagel_Condensation Start Start Reaction_Setup 1. Combine this compound and 2-cyanoacetamide in ethanol. Start->Reaction_Setup Catalyst_Addition 2. Add piperidine. Reaction_Setup->Catalyst_Addition Reflux 3. Heat to reflux for 4 hours. Monitor by TLC. Catalyst_Addition->Reflux Cooling 4. Cool to room temperature. Reflux->Cooling Filtration 5. Collect precipitate by vacuum filtration. Cooling->Filtration Washing_Drying 6. Wash with cold ethanol and dry. Filtration->Washing_Drying Product Final Product Washing_Drying->Product

Figure 2: Experimental workflow for the Knoevenagel condensation.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for this specific series of compounds is proprietary, general principles for phenylpropenamide-based HBV capsid assembly modulators can be inferred from the scientific literature. The substitution pattern on the phenyl ring, originating from the starting benzaldehyde, is critical for activity.

  • Fluorine Substitution: The presence of fluorine atoms can enhance binding affinity through favorable electrostatic interactions with the protein target. They can also improve metabolic stability by blocking sites of oxidative metabolism.

  • Methyl Group: The methyl group provides a steric element that can influence the conformation of the molecule within the binding pocket of the HBV core protein, potentially leading to improved potency and selectivity. The combination of the two fluorine atoms and the methyl group in this compound provides a unique substitution pattern that has proven effective in the development of potent HBV capsid assembly modulators.

Safety and Handling

As a responsible researcher, it is imperative to handle all chemicals with appropriate safety precautions.

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H319: Causes serious eye irritation.P280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritation.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry, particularly in the synthesis of novel antiviral agents. Its unique substitution pattern allows for the fine-tuning of molecular properties, leading to potent and selective drug candidates. The application of this intermediate in the development of Hepatitis B Virus capsid assembly modulators highlights its importance in addressing significant unmet medical needs. The provided protocols and scientific insights serve as a guide for researchers to harness the potential of this compound in their drug discovery endeavors.

References

The Strategic Deployment of 2,4-Difluoro-3-methylbenzaldehyde in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Fluorination in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine, being the most electronegative element, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[1][2] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the acidity (pKa) of nearby functional groups, and improve membrane permeability and binding affinity to target proteins.[3][4][5]

2,4-Difluoro-3-methylbenzaldehyde emerges as a particularly valuable building block in this context. This trifunctional aromatic aldehyde presents a synthetically versatile handle for the construction of complex molecular architectures. The specific substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methyl group—creates a unique electronic environment on the phenyl ring, influencing its reactivity and the properties of its derivatives. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates and diverse heterocyclic scaffolds relevant to drug discovery.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this reagent is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 847502-88-9
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Density 1.241 g/cm³
Storage 2°C - 8°C

Core Application: Synthesis of Key Pharmaceutical Intermediates

One of the most significant applications of fluorinated benzaldehydes is in the synthesis of key intermediates for active pharmaceutical ingredients (APIs). The 2,4-difluorobenzyl moiety is a critical component of several modern drugs.

Application Note 1: Reductive Amination for the Synthesis of 2,4-Difluoro-3-methylbenzylamine

The conversion of this compound to its corresponding benzylamine is a pivotal step in the synthesis of various drug candidates. Notably, the closely related 2,4-difluorobenzylamine is a key intermediate in the synthesis of the anti-HIV drug Dolutegravir.[6][7] Reductive amination is a robust and widely used method for this transformation.[8]

Scientific Rationale: This one-pot reaction proceeds via the initial formation of an imine or iminium ion from the condensation of the aldehyde with an amine source (e.g., ammonia or an ammonium salt), followed by in-situ reduction. Sodium borohydride is a common reducing agent, but for less reactive aldehydes or to avoid side reactions, milder and more selective reagents like sodium triacetoxyborohydride (STAB) are often preferred.[9] The use of a catalyst, such as a Lewis acid, can facilitate imine formation with less reactive amines.[8]

Experimental Protocol: Reductive Amination with Ammonium Formate

This protocol utilizes ammonium formate as both the ammonia source and a component of the reducing system, offering a convenient one-pot procedure.

Materials:

  • This compound

  • Ammonium formate

  • Palladium on carbon (10 wt. %)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Hydrogen balloon or hydrogenator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Add ammonium formate (3.0-5.0 eq) and suspend the mixture in anhydrous methanol.

  • Carefully add 10% palladium on carbon (5-10 mol %).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (60-65 °C) under a nitrogen atmosphere for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any remaining formate salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoro-3-methylbenzylamine.

  • Purify the product by column chromatography on silica gel if necessary.

Workflow Diagram: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Combine in Flask A->E B Ammonium Formate B->E C Pd/C Catalyst C->E D Methanol D->E F Reflux (60-65°C, 4-6h) E->F G Cool & Filter (remove Pd/C) F->G H Concentrate G->H I Aqueous Wash (NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure 2,4-Difluoro-3-methylbenzylamine K->L

Caption: Workflow for the synthesis of 2,4-Difluoro-3-methylbenzylamine.

Application in Multicomponent Reactions for Heterocyclic Synthesis

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. This compound is an excellent substrate for several key MCRs.

Application Note 2: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are precursors to pyridines.[2][3] Dihydropyridine derivatives are well-known for their activity as calcium channel blockers.[2] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[10]

Scientific Rationale: The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine core.[3] The fluorinated phenyl ring at the 4-position of the dihydropyridine can impart favorable pharmacological properties.

Experimental Protocol: One-Pot Hantzsch Dihydropyridine Synthesis

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (2.2 eq) to the solution.

  • Add ammonium acetate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography.

Application Note 3: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another important MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][11] These scaffolds are present in numerous biologically active compounds with a wide range of therapeutic properties, including antiviral, antitumor, and anti-inflammatory activities.[12]

Scientific Rationale: This one-pot, acid-catalyzed cyclocondensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.[1] The mechanism is thought to proceed through an acyl-iminium ion intermediate, which then undergoes cyclization and dehydration. The 2,4-difluoro-3-methylphenyl group can be installed at the C4 position of the heterocyclic ring.

Experimental Protocol: Acid-Catalyzed Biginelli Reaction

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a round-bottom flask.

  • Add ethanol as the solvent.

  • Add a few drops of concentrated hydrochloric acid as the catalyst.

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Diagram: Multicomponent Reaction Pathways

G cluster_hantzsch Hantzsch Synthesis cluster_biginelli Biginelli Reaction Aldehyde This compound DHP Dihydropyridine Scaffold Aldehyde->DHP DHPM Dihydropyrimidinone Scaffold Aldehyde->DHPM Ketoester1 Ethyl Acetoacetate (2 eq) Ketoester1->DHP Ammonia Ammonium Acetate Ammonia->DHP Ketoester2 Ethyl Acetoacetate (1 eq) Ketoester2->DHPM Urea Urea Urea->DHPM

Caption: MCRs utilizing this compound.

Application Note 4: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[13] It is a fundamental carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated compounds, which are versatile intermediates for further transformations, including the synthesis of heterocycles.[13]

Scientific Rationale: The reaction is typically catalyzed by a weak base (e.g., piperidine, DBU) which deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate).[14] The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water yields the condensed product. The electron-withdrawing fluorine atoms on the benzaldehyde can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within 30-60 minutes.

  • Monitor the reaction by TLC. A solid product usually precipitates from the solution.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Conclusion

This compound is a high-value, versatile building block for drug discovery. Its unique substitution pattern provides a strategic entry point for introducing the pharmacologically beneficial difluoro-methylphenyl moiety into lead compounds. The protocols detailed herein for reductive amination and key multicomponent reactions—Hantzsch, Biginelli, and Knoevenagel—demonstrate its broad utility in synthesizing both crucial pharmaceutical intermediates and diverse, drug-like heterocyclic scaffolds. Researchers and drug development professionals can leverage these methodologies to accelerate the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[1] Within the landscape of medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties.[3] Fluorine's unique electronic properties can improve metabolic stability, binding affinity, and bioavailability.[4]

This application note provides a detailed guide for the synthesis of a potent class of kinase inhibitors based on a quinoline scaffold, starting from the versatile building block, 2,4-Difluoro-3-methylbenzaldehyde. This fluorinated benzaldehyde derivative offers a strategic entry point for the construction of complex heterocyclic systems that are central to the structure of many FDA-approved kinase inhibitors.[5][6][7] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for each procedural choice.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 847502-88-9[5]
Molecular Formula C₈H₆F₂O[5]
Molecular Weight 156.13 g/mol [5]
Appearance Pale yellow transparent liquid[8]
Purity ≥96%[8]
Storage 2°C - 8°C, in a well-closed container[5]

Synthetic Strategy: A Multi-Step Approach to Quinoline-Based Kinase Inhibitors

The overall synthetic strategy involves a multi-step sequence, beginning with the conversion of the aldehyde functionality of the starting material into a reactive amine intermediate. This intermediate then undergoes a classical Friedländer annulation to construct the core quinoline ring system, a privileged scaffold in many kinase inhibitors.[9]

G A This compound B Step 1: Reductive Amination (Formation of 2,4-Difluoro-3-methylaniline) A->B NH4Cl, NaBH3CN C Step 2: Friedländer Annulation (Quinoline Ring Synthesis) B->C Active Methylene Compound (e.g., Diethyl malonate), Acid or Base Catalyst D Target Kinase Inhibitor C->D Further Functionalization (Optional)

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2,4-Difluoro-3-methylaniline

The initial and critical step is the conversion of the aldehyde to a primary amine. Reductive amination is a robust and widely used method for this transformation.[10] This protocol utilizes sodium cyanoborohydride as the reducing agent, which is known for its selectivity in reducing imines in the presence of aldehydes.[11]

Protocol 1: Reductive Amination of this compound

Objective: To synthesize 2,4-Difluoro-3-methylaniline from this compound.

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium chloride (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,4-Difluoro-3-methylaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: A pale yellow oil or solid with a yield of 70-85%.

Part 2: Construction of the Quinoline Scaffold via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] In this protocol, the synthesized 2,4-Difluoro-3-methylaniline will be reacted with an active methylene compound to form the quinoline core.

Protocol 2: Friedländer Annulation for Quinoline Synthesis

Objective: To synthesize a substituted quinoline from 2,4-Difluoro-3-methylaniline.

Materials:

  • 2,4-Difluoro-3-methylaniline (from Protocol 1)

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Ice bath

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2,4-Difluoro-3-methylaniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Carefully add polyphosphoric acid (or another suitable catalyst) to the mixture. Caution: PPA is corrosive and should be handled with care.

  • Heat the reaction mixture to 100-120 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into an ice-water mixture with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the purified quinoline derivative.

Expected Outcome: A crystalline solid with a yield of 60-75%.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Friedländer Annulation A This compound + NH4Cl B Imine Formation A->B C Reduction with NaBH3CN B->C D 2,4-Difluoro-3-methylaniline C->D E 2,4-Difluoro-3-methylaniline + Diethyl malonate F Condensation E->F G Cyclization F->G H Quinoline Kinase Inhibitor Core G->H

References

The Strategic Role of 2,4-Difluoro-3-methylbenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 31, 2025 – In the competitive landscape of modern agriculture, the development of highly effective and targeted agrochemicals is paramount for ensuring global food security. A key, yet often behind-the-scenes, player in the synthesis of these vital crop protection agents is the versatile chemical intermediate, 2,4-Difluoro-3-methylbenzaldehyde. With its unique molecular architecture, this compound serves as a critical building block for a new generation of fungicides, offering enhanced efficacy and improved safety profiles.

A Cornerstone for Novel Fungicide Development

This compound, a substituted aromatic aldehyde, provides a strategic entry point for the synthesis of complex active ingredients. Its distinct arrangement of fluorine and methyl groups on the benzene ring influences the physicochemical properties and, ultimately, the biological activity of the final agrochemical product. The presence of two fluorine atoms, for instance, can enhance metabolic stability and increase the binding affinity of the molecule to its target site within the pest or pathogen.

While the direct synthesis of a commercially named agrochemical from this compound is not extensively detailed in publicly available literature, its structural motifs are found in advanced classes of fungicides, particularly pyrazole carboxamides. These fungicides are renowned for their effectiveness against a broad spectrum of fungal diseases in various crops. The synthesis of these complex molecules often involves the coupling of a pyrazole carboxylic acid with a specific aniline derivative. It is in the synthesis of these tailored anilines that this compound and similar structures play a crucial role.

Application Protocol: Synthesis of a Key Precursor for Pyrazole Carboxamide Fungicides

The following protocol outlines a representative synthetic pathway for the conversion of this compound into a key aniline intermediate, which can then be utilized in the synthesis of a pyrazole carboxamide fungicide, such as Sedaxane.[1][2][3] This protocol is intended for experienced synthetic chemists in a controlled laboratory environment.

Part 1: Oximation of this compound

This initial step converts the aldehyde functional group into an oxime, a necessary transformation for the subsequent rearrangement to an amide.

Materials and Reagents:

  • This compound (Purity ≥ 98%)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Slowly add the aqueous solution to the ethanolic solution of the aldehyde with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the oxime product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound oxime.

Part 2: Beckmann Rearrangement to 2,4-Difluoro-3-methylbenzamide

The oxime is then subjected to a Beckmann rearrangement to form the corresponding amide.

Materials and Reagents:

  • This compound oxime

  • Polyphosphoric acid (PPA) or another suitable acidic catalyst

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully add polyphosphoric acid.

  • Slowly add the this compound oxime to the PPA with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, heat the mixture to 80-100 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.

  • The amide product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2,4-Difluoro-3-methylbenzamide.

Part 3: Hofmann Rearrangement to 2,4-Difluoro-3-methylaniline

The final step in this precursor synthesis is the conversion of the amide to the desired aniline via a Hofmann rearrangement.

Materials and Reagents:

  • 2,4-Difluoro-3-methylbenzamide

  • Sodium hypobromite (NaOBr) or Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Organic solvent (e.g., Dichloromethane or Diethyl ether)

Procedure:

  • Prepare a fresh solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Dissolve 2,4-Difluoro-3-methylbenzamide in a minimal amount of a suitable solvent and cool in an ice bath.

  • Slowly add the cold sodium hypobromite solution to the amide solution with constant stirring, maintaining a low temperature.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for approximately 1 hour.

  • Cool the mixture and extract the aniline product with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-Difluoro-3-methylaniline.

This aniline is now a key building block ready for coupling with a pyrazole carboxylic acid chloride to form a potent fungicide.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of the aniline intermediate from this compound.

Synthesis_Pathway A This compound B This compound oxime A->B Oximation (NH₂OH·HCl) C 2,4-Difluoro-3-methylbenzamide B->C Beckmann Rearrangement (PPA) D 2,4-Difluoro-3-methylaniline C->D Hofmann Rearrangement (NaOBr) E Pyrazole Carboxamide Fungicide D->E Amide Coupling

Caption: Synthetic route from this compound to a key aniline precursor for fungicides.

Quantitative Data and Expected Outcomes

The efficiency of each synthetic step is critical for the overall viability of the process in an industrial setting. The following table provides expected yields and key analytical parameters for the synthesized intermediates.

StepIntermediateExpected Yield (%)Purity (by HPLC) (%)Key Analytical Data (¹H NMR, ¹⁹F NMR, MS)
1This compound oxime85-95≥ 97Consistent with expected structure
22,4-Difluoro-3-methylbenzamide70-85≥ 98Consistent with expected structure
32,4-Difluoro-3-methylaniline65-80≥ 99Consistent with expected structure

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. The reagents used in this synthesis are corrosive and/or toxic and should be handled with extreme care. Refer to the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

This compound is a testament to the importance of specialized chemical intermediates in the innovation of modern agrochemicals. While not always a direct precursor to the final product, its role in constructing the essential building blocks of highly effective fungicides is undeniable. The synthetic protocols derived from this versatile molecule enable the production of crop protection agents that contribute significantly to a sustainable and productive agricultural future.

References

The Strategic Role of 2,4-Difluoro-3-methylbenzaldehyde in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Innovation in Crop Protection

The global challenge of ensuring food security for a growing population necessitates continuous innovation in the development of effective and environmentally benign pesticides. Within the arsenal of synthetic chemistry, fluorinated organic compounds have emerged as a cornerstone for the design of next-generation herbicides, fungicides, and insecticides. The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced potency and selectivity.

This technical guide focuses on the application of 2,4-Difluoro-3-methylbenzaldehyde , a versatile chemical intermediate, in the development of novel pesticides. We will explore its synthetic utility in creating diverse and complex active ingredients, providing detailed protocols and the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering a blend of theoretical insights and practical, field-proven protocols.

Core Concepts: The Versatility of the Fluorinated Benzaldehyde Scaffold

This compound serves as a valuable building block due to the specific arrangement of its functional groups. The aldehyde moiety is a reactive handle for a wide array of chemical transformations, while the fluorine and methyl substituents on the aromatic ring provide a unique electronic and steric profile that can be exploited to fine-tune the biological activity of the final product.

The strategic placement of two fluorine atoms can significantly impact the molecule's properties:

  • Increased Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, prolonging the active life of the pesticide in the target organism.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with amino acid residues in the active site of target enzymes, leading to tighter binding and increased efficacy.

  • Modified Lipophilicity: The introduction of fluorine can alter the molecule's solubility and transport properties, improving its uptake and translocation within the target pest or plant.

These attributes make this compound a promising starting material for the synthesis of pesticides with novel modes of action and improved performance characteristics.

Application in Herbicide Synthesis: A Picolinate Case Study

A notable application of the 2,4-difluoro-3-methylphenyl moiety is found in the class of 6-(poly-substituted aryl)-4-aminopicolinate herbicides. While patents often describe the synthesis of these compounds from bromo-aromatics, a plausible and efficient synthetic route can be devised starting from this compound. This not only showcases the versatility of the aldehyde but also provides an alternative pathway for generating these potent herbicides.

Hypothetical Synthesis of a 6-(2,4-difluoro-3-methylphenyl)-4-aminopicolinate Herbicide

This protocol outlines a hypothetical, yet scientifically sound, multi-step synthesis of a picolinate herbicide.

Workflow Diagram:

G A This compound B Oxidation A->B KMnO4 or PCC C 2,4-Difluoro-3-methylbenzoic acid B->C D Chlorination C->D SOCl2 E 2,4-Difluoro-3-methylbenzoyl chloride D->E F Friedel-Crafts Acylation E->F Pyridine, AlCl3 H Condensation F->H G Pyridone Derivative G->F I Picolinate Precursor H->I J Amination & Saponification I->J 1. NH3 2. NaOH K Final Herbicide J->K

Caption: Synthetic pathway to a picolinate herbicide.

Step-by-Step Protocol:

  • Oxidation of this compound to 2,4-Difluoro-3-methylbenzoic Acid:

    • Rationale: The aldehyde must first be converted to a carboxylic acid to enable subsequent acylation reactions.

    • Procedure:

      • Dissolve this compound (1 eq.) in a suitable solvent such as acetone or a mixture of t-butanol and water.

      • Slowly add a solution of potassium permanganate (KMnO₄, 1.1 eq.) in water while maintaining the temperature below 30°C.

      • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

      • Filter the mixture to remove manganese dioxide (MnO₂) and acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

      • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Formation of 2,4-Difluoro-3-methylbenzoyl Chloride:

    • Rationale: Conversion of the carboxylic acid to the more reactive acid chloride is necessary for the subsequent Friedel-Crafts acylation.

    • Procedure:

      • Suspend 2,4-Difluoro-3-methylbenzoic acid (1 eq.) in thionyl chloride (SOCl₂, 2 eq.).

      • Add a catalytic amount of dimethylformamide (DMF).

      • Heat the mixture under reflux for 2-3 hours, or until the evolution of gas ceases.

      • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Synthesis of the Picolinate Core Structure:

    • Rationale: This section outlines a generalized approach to constructing the pyridine ring, which will be coupled with our benzoyl chloride.

    • Note: The synthesis of the pyridone precursor is a multi-step process in itself and is presented here in a simplified form for clarity. The key is the generation of a suitable pyridine derivative for the subsequent acylation and cyclization steps.

  • Assembly and Functionalization:

    • Rationale: The final steps involve coupling the two key fragments and introducing the amino group.

    • Procedure:

      • Perform a Friedel-Crafts acylation of a suitable pyridone derivative with the prepared 2,4-Difluoro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

      • The resulting intermediate undergoes a series of reactions including cyclization, amination (e.g., using ammonia), and saponification of the ester group (if present) to yield the final 6-(2,4-difluoro-3-methylphenyl)-4-aminopicolinic acid herbicide.[1][2][3]

Application in Fungicide and Insecticide Synthesis: The Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of modern pesticide chemistry, with numerous commercial products belonging to this class of heterocycles. They are particularly prominent as fungicides (e.g., SDHI inhibitors) and insecticides.[4][5][6][7][8][9][10][11][12][13][14] The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a powerful tool for creating functionalized pyrazoles that can be further elaborated into a wide range of active ingredients.[15][16][17][18][19][20][21][22]

Synthesis of a 1-(Aryl)-3-(2,4-difluoro-3-methylphenyl)-1H-pyrazole-4-carbaldehyde Intermediate

This protocol provides a detailed method for the synthesis of a key pyrazole intermediate from this compound.

Workflow Diagram:

G A This compound C Condensation A->C B Hydrazine Derivative B->C D Hydrazone Intermediate C->D F Cyclization & Formylation D->F E Vilsmeier-Haack Reagent (POCl3/DMF) E->F G Pyrazole-4-carbaldehyde F->G

Caption: Vilsmeier-Haack synthesis of a pyrazole intermediate.

Step-by-Step Protocol:

  • Synthesis of the Hydrazone Intermediate:

    • Rationale: The first step is the condensation of the aldehyde with a hydrazine to form the corresponding hydrazone, which is the substrate for the Vilsmeier-Haack reaction.

    • Procedure:

      • Dissolve this compound (1 eq.) in ethanol.

      • Add a solution of the desired hydrazine derivative (e.g., phenylhydrazine, 1 eq.) in ethanol.

      • Add a few drops of glacial acetic acid as a catalyst.

      • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

      • Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.

  • Vilsmeier-Haack Cyclization and Formylation:

    • Rationale: This reaction utilizes the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) to effect a cyclization of the hydrazone and simultaneous formylation at the 4-position of the newly formed pyrazole ring.[15][16][17][18][19][20][21][22]

    • Procedure:

      • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 eq.) to anhydrous dimethylformamide (DMF) at 0°C with stirring.

      • Slowly add the hydrazone intermediate (1 eq.) to the pre-formed Vilsmeier-Haack reagent.

      • Heat the reaction mixture to 60-80°C and stir for 4-6 hours.

      • Cool the mixture and pour it onto crushed ice.

      • Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

      • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Further Elaboration of the Pyrazole Intermediate:

The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be converted into a variety of pesticidal compounds, such as:

  • Pyrazole Carboxamides: Oxidation of the aldehyde to a carboxylic acid, followed by amidation, can lead to the synthesis of potent fungicides, particularly those that act as succinate dehydrogenase inhibitors (SDHIs).[6][8][9][10][11][12][13][14][23]

  • Schiff Bases and other Derivatives: The aldehyde can be reacted with amines to form imines, or with other reagents to generate a wide range of functional groups, leading to the discovery of novel insecticides and herbicides.[5][7][24][25]

Quantitative Data for Representative Pyrazole Pesticides:

Pesticide ClassExample CompoundTarget Pest/DiseaseTypical Efficacy (EC₅₀/LC₅₀)
Fungicide (SDHI) FluxapyroxadRhizoctonia solani0.033 mg/L[9]
Insecticide FipronilVarious insectsVaries by species
Herbicide Pyraflufen-ethylBroadleaf weedsVaries by species

Conclusion: A Building Block for the Future of Agrochemicals

This compound represents a valuable and versatile starting material for the synthesis of a new generation of pesticides. Its unique combination of a reactive aldehyde handle and a strategically fluorinated and methylated aromatic ring allows for the creation of complex and highly active molecules. The protocols outlined in this guide for the synthesis of picolinate herbicides and pyrazole intermediates demonstrate the practical utility of this compound in accessing important classes of agrochemicals. As the demand for more effective and sustainable crop protection solutions continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a pivotal role in the future of pesticide development.

References

Application Note: A Validated Protocol for the Synthesis of Schiff Bases from 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive and validated experimental protocol for the synthesis of Schiff bases (imines) using 2,4-Difluoro-3-methylbenzaldehyde as the carbonyl precursor. Schiff bases are a critical class of organic compounds, distinguished by the azomethine (-C=N-) functional group, which serves as a vital pharmacophore in drug discovery and a versatile ligand in coordination chemistry.[1][2] The protocol herein is designed for researchers in synthetic chemistry and drug development, offering a detailed methodology grounded in established chemical principles. We elaborate on the reaction mechanism, provide a step-by-step procedure, detail analytical characterization techniques, and outline essential safety considerations. The causality behind experimental choices, such as solvent selection and catalytic strategy, is explained to empower researchers to adapt and troubleshoot the synthesis for various primary amine substrates.

Introduction and Scientific Rationale

Schiff base formation, a condensation reaction between a primary amine and a carbonyl compound, is a cornerstone of synthetic chemistry.[3][4] The resulting imine linkage is isosteric to an alkene but possesses a dipole moment and a basic nitrogen atom, making it a key interaction point in many biological systems. Consequently, Schiff bases and their metal complexes exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

The choice of this compound as the aldehydic precursor is deliberate. The presence of electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine. The strategic placement of these substituents can significantly influence the biological activity and coordination properties of the final Schiff base product. This guide provides a robust framework for synthesizing these valuable compounds with high purity and yield.

Reaction Principle: The Mechanism of Imine Formation

The synthesis of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.[3][8] Understanding this mechanism is crucial for optimizing reaction conditions.

  • Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a transient zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).

  • Dehydration: The formation of the final imine product is driven by the elimination of a water molecule from the hemiaminal. This step is typically the rate-determining step and is often accelerated by acid catalysis. The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (-OH₂⁺), which is then expelled as water to form the stable carbon-nitrogen double bond.[9]

Because water is a byproduct, its removal from the reaction medium can shift the equilibrium toward the product, increasing the yield.[9] This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation with a solvent like toluene.[9]

Schiff_Base_Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration R_CHO Aldehyde (R-CHO) Protonated_CHO Protonated Aldehyde R_CHO->Protonated_CHO Protonation R_NH2 Primary Amine (R'-NH₂) Hemiaminal Hemiaminal Intermediate R_NH2->Hemiaminal H_plus H⁺ (Catalyst) Protonated_CHO->Hemiaminal + R'-NH2 Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ Imine Schiff Base (Imine) Protonated_Hemiaminal->Imine - H2O, - H+ Water H₂O Workflow Figure 2: Experimental Workflow A Dissolve Aldehyde in Ethanol B Add Aniline to Solution A->B C Add Acetic Acid (Catalyst) B->C D Reflux Reaction Mixture (2-4 hrs) C->D E Cool to Room Temperature D->E F Induce Crystallization (Cool in Ice Bath) E->F G Filter Product (Vacuum Filtration) F->G H Wash with Cold Ethanol/Ether G->H I Dry Product (Vacuum Oven) H->I J Characterize Pure Schiff Base I->J

References

Application Note & Protocol: High-Efficiency Synthesis of N-((2,4-Difluoro-3-methylphenyl)methyl)benzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide to the reductive amination of 2,4-Difluoro-3-methylbenzaldehyde, a critical transformation for the synthesis of novel amine-containing compounds in pharmaceutical and materials science research. We present a detailed protocol employing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yield and purity of the desired secondary amine, N-((2,4-difluoro-3-methylphenyl)methyl)benzylamine. The rationale behind the choice of reagents and reaction conditions is elucidated, supported by mechanistic insights and comparative data. This guide is designed to be a self-validating system for researchers, offering a robust and reproducible methodology.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction is of paramount importance in the pharmaceutical industry, where it is estimated that a quarter of all C-N bond-forming reactions are achieved through this method.[2] The ubiquity of the amine functional group in biologically active molecules underscores the necessity for reliable and efficient synthetic routes.

The target molecule, N-((2,4-difluoro-3-methylphenyl)methyl)benzylamine, incorporates a difluoro-methyl-substituted phenyl ring, a motif of increasing interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability. The aldehyde starting material, this compound, is a versatile building block in the synthesis of various research chemicals and pharmaceutical intermediates.

This application note focuses on a direct, one-pot reductive amination procedure. This approach, where the intermediate imine is formed and reduced in situ, offers significant advantages in terms of operational simplicity and time efficiency.[3] The choice of the reducing agent is critical for the success of a one-pot reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.

Mechanistic Insight: The Superiority of Sodium Triacetoxyborohydride

The reductive amination process proceeds in two key stages: the formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine.

The selection of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent is a deliberate choice rooted in its chemical properties. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is a milder reagent. This reduced reactivity is attributed to the steric hindrance and electron-withdrawing effects of the three acetoxy groups, which stabilize the boron-hydrogen bond.[4]

This tempered reactivity is advantageous as STAB does not readily reduce aldehydes or ketones but is highly effective at reducing the protonated imine (iminium ion).[4] This selectivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined without significant reduction of the starting aldehyde, leading to higher yields of the desired amine.[4] Furthermore, STAB offers a superior safety profile compared to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[3]

Figure 1: General mechanism of reductive amination.

Comparative Analysis of Reducing Agents

The choice of reducing agent is pivotal in a successful reductive amination. The following table provides a comparative overview of commonly used borohydride reagents.

Reducing AgentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild and selective for imines over aldehydes/ketones.[4] Enables one-pot reactions.[4] Safer than NaBH₃CN.[3]Water-sensitive.[5]
Sodium CyanoborohydrideNaBH₃CNSelective for imines. Not water-sensitive.[5]Highly toxic and generates cyanide waste.[3]
Sodium BorohydrideNaBH₄Inexpensive and readily available.Can reduce the starting aldehyde/ketone, lowering yield.[1] Requires careful control of reaction conditions (e.g., pre-formation of the imine).

Detailed Experimental Protocol

This protocol outlines the synthesis of N-((2,4-difluoro-3-methylphenyl)methyl)benzylamine from this compound and benzylamine using sodium triacetoxyborohydride.

Materials and Reagents
  • This compound (C₈H₆F₂O, MW: 156.13 g/mol )

  • Benzylamine (C₇H₉N, MW: 107.15 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][7]

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gases upon contact with water.[8][9] Handle under an inert atmosphere and avoid contact with water.[6][7]

  • 1,2-Dichloroethane and dichloromethane are volatile and potentially carcinogenic; handle with care.

Step-by-Step Procedure

Experimental_Workflow A 1. Combine Aldehyde and Amine in Solvent B 2. Add Sodium Triacetoxyborohydride A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Quench Reaction D->E Reaction Complete F 6. Aqueous Work-up E->F G 7. Dry and Concentrate F->G H 8. Purify (if necessary) G->H I 9. Characterize Product H->I

Figure 2: Experimental workflow for the reductive amination.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add benzylamine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, though in many cases the purity of the crude product is high.

Expected Results and Characterization

The expected product is N-((2,4-difluoro-3-methylphenyl)methyl)benzylamine. The yield is typically high, often exceeding 85-90%. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture will decompose the sodium triacetoxyborohydride.

    • Allow sufficient time for imine formation before adding the reducing agent, especially with less reactive amines or aldehydes.

    • Consider a slight excess of the amine and reducing agent.

  • Incomplete Reaction:

    • Extend the reaction time. Some sterically hindered substrates may require longer reaction times.

    • A small amount of acetic acid can be added to catalyze imine formation, particularly with ketones or less nucleophilic amines.[4]

  • Side Product Formation:

    • If dialkylation is observed (with primary amines), consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[10]

Conclusion

The reductive amination of this compound with benzylamine using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of N-((2,4-difluoro-3-methylphenyl)methyl)benzylamine. The mild reaction conditions, high selectivity of the reducing agent, and operational simplicity of the one-pot procedure make this protocol well-suited for applications in drug discovery and development where robust and reproducible synthetic routes are essential.

References

Application Notes and Protocols: Grignard Reaction with 2,4-Difluoro-3-methylbenzaldehyde for the Synthesis of Novel Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1] This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbonyl carbon of an aldehyde or ketone.[2][3] The reaction culminates in the formation of a new C-C bond and, after an acidic workup, yields an alcohol.[4][5] Specifically, the reaction with aldehydes provides a direct and versatile route to secondary alcohols.[6][7]

This guide provides a comprehensive overview and detailed protocols for the application of the Grignard reaction to 2,4-Difluoro-3-methylbenzaldehyde. This particular substrate is of significant interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[8] The resulting fluorinated secondary alcohols are valuable intermediates for the synthesis of biologically active molecules and pharmaceutical agents.[8][9]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust, self-validating protocols.

Reaction Mechanism and Scientific Principles

The Grignard reaction with an aldehyde proceeds through a two-stage mechanism involving nucleophilic addition and subsequent protonation.[10]

  • Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[11] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the this compound.[12] This addition breaks the carbonyl's pi bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[10] The magnesium atom acts as a Lewis acid, coordinating with the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.[3][13]

  • Acidic Workup: Following the nucleophilic addition, an aqueous acid solution (e.g., dilute hydrochloric acid or saturated ammonium chloride) is introduced to the reaction mixture.[10] This step serves to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate, yielding the final secondary alcohol product.[4][14]

Mechanistic Considerations for this compound

The electronic and steric environment of this compound influences its reactivity. The two fluorine atoms are strong electron-withdrawing groups, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. However, the ortho-substituents (fluorine and methyl group) may introduce steric hindrance that could modulate the rate of reaction. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring.[12][15]

Experimental Protocols

PART 1: Preparation of the Grignard Reagent

This protocol outlines the in-situ preparation of a Grignard reagent from an alkyl or aryl halide and magnesium turnings.

Safety First: Grignard reagents are highly reactive, flammable, and pyrophoric, reacting violently with water and protic solvents.[10][16][17] All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood, with strict exclusion of moisture.[10][18] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, is mandatory.[17][18]

Materials:

  • Magnesium turnings[19]

  • Alkyl or Aryl Halide (e.g., Bromobenzene, Methyl Iodide)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)[18][20]

  • Iodine crystal (as an initiator)[21]

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, and a magnetic stir bar. All glassware must be oven-dried or flame-dried immediately before use to remove any adsorbed water.[18][22][23]

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and glass stopper. Place the magnetic stir bar in the flask. Ensure all joints are well-sealed.[18]

  • Reagent Addition: Place the magnesium turnings into the reaction flask. A small crystal of iodine can be added to help initiate the reaction.[10][21]

  • Initiation: Prepare a solution of the alkyl/aryl halide in anhydrous ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings.[10] Initiation is indicated by the fading of the iodine color and gentle boiling of the solvent.[10][14] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.[10][21]

  • Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[10]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent solution will typically appear grayish and cloudy.[10]

PART 2: Reaction with this compound

Materials:

  • Freshly prepared Grignard reagent

  • This compound[24]

  • Anhydrous Diethyl Ether or THF

Procedure:

  • Aldehyde Addition: Cool the prepared Grignard reagent solution to 0 °C using an ice bath.[9]

  • Prepare a solution of this compound in anhydrous ether or THF in a dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent. It is crucial to control the addition rate to maintain a gentle reaction and keep the temperature low to minimize side reactions.[10]

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[10]

PART 3: Work-up and Purification

Materials:

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid[10]

  • Diethyl ether

  • Saturated sodium bicarbonate solution (if acid was used for quenching)[10]

  • Brine (saturated NaCl solution)[10]

  • Anhydrous magnesium sulfate or sodium sulfate[10]

  • Separatory funnel

Procedure:

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add the saturated aqueous ammonium chloride or dilute HCl solution dropwise to the stirred mixture. This is an exothermic process that quenches unreacted Grignard reagent and hydrolyzes the magnesium alkoxide.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.[10]

  • Washing: Combine all the organic extracts. Wash successively with saturated sodium bicarbonate solution (if applicable) and then with brine.[10]

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.[10]

  • Purification: The crude secondary alcohol product can be purified by vacuum distillation or column chromatography on silica gel.[10]

Data Presentation and Expected Outcomes

Starting MaterialGrignard ReagentProductExpected Yield (%)Purification Method
This compoundMethylmagnesium Bromide1-(2,4-Difluoro-3-methylphenyl)ethanol75-85Column Chromatography
This compoundPhenylmagnesium Bromide(2,4-Difluoro-3-methylphenyl)(phenyl)methanol70-80Recrystallization/Column Chromatography
This compoundEthylmagnesium Bromide1-(2,4-Difluoro-3-methylphenyl)propan-1-ol72-82Vacuum Distillation

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizing the Workflow

Grignard Reaction Workflow Diagram

Grignard_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Aldehyde cluster_workup Part 3: Work-up & Purification prep_start Assemble Dry Glassware add_mg Add Mg Turnings & Iodine prep_start->add_mg add_halide Add Alkyl/Aryl Halide in Ether add_mg->add_halide initiation Initiate Reaction (Gentle Warming) add_halide->initiation formation Dropwise Addition & Reflux initiation->formation prep_complete Grignard Reagent Formed formation->prep_complete cool_reagent Cool Grignard Reagent (0 °C) prep_complete->cool_reagent Transfer add_aldehyde Dropwise Addition of Aldehyde Solution cool_reagent->add_aldehyde react_rt Stir at Room Temperature add_aldehyde->react_rt reaction_complete Alkoxide Intermediate Formed react_rt->reaction_complete quench Quench with aq. NH4Cl / HCl reaction_complete->quench Transfer extract Extract with Ether quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Removal dry->evaporate purify Purify (Chromatography/Distillation) evaporate->purify final_product Pure Secondary Alcohol purify->final_product Grignard_Mechanism grignard R-MgX alkoxide Tetrahedral Alkoxide Intermediate grignard->alkoxide Nucleophilic Attack aldehyde Aldehyde (C=O) aldehyde->alkoxide alcohol Secondary Alcohol alkoxide->alcohol Protonation (H3O+)

References

Troubleshooting & Optimization

Low yield in Knoevenagel condensation of 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kno-How Series

Topic: Troubleshooting Low Yield in Knoevenagel Condensation of 2,4-Difluoro-3-methylbenzaldehyde

For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Welcome to the Kno-How Series, your dedicated resource for overcoming challenges in synthetic chemistry. This guide provides in-depth troubleshooting for a frequently encountered issue: low product yield in the Knoevenagel condensation of this compound. We will explore the underlying causes rooted in the substrate's unique structure and provide actionable, field-proven strategies for reaction optimization.

Part 1: Troubleshooting Guide (Q&A)

This section directly addresses the critical issue of low yield by breaking down the problem into key questions you might be asking in the lab.

Q1: My yield is significantly lower than expected. How does the structure of this compound contribute to this difficulty?

A: The low yield is often a direct consequence of the unique substitution pattern on the benzaldehyde ring. Two primary factors are at play: steric hindrance and electronic effects.

  • Steric Hindrance: The methyl group at the C3 position (ortho to one fluorine and meta to the aldehyde) creates significant steric bulk around the carbonyl group. This physically obstructs the approach of the nucleophilic enolate (formed from your active methylene compound), slowing down the initial C-C bond formation, which is a critical step in the reaction.[1] Bulky substituents on the carbonyl compound are a known reason for hindered reactions.[1]

  • Electronic Effects: The two fluorine atoms are potent electron-withdrawing groups (EWGs). Generally, EWGs increase the electrophilicity of the carbonyl carbon, which should make it more reactive and lead to faster reactions.[2][3][4] However, the interplay of all three substituents (two fluoro, one methyl) creates a complex electronic environment that can influence catalyst interaction and the stability of reaction intermediates. While the EWGs activate the aldehyde, the steric barrier presented by the methyl group often becomes the dominant, rate-limiting factor.

Q2: I'm using a standard piperidine/pyridine catalyst system with little success. What alternative catalyst strategies can overcome the substrate's challenges?

A: When traditional weak base catalysis falters, it's a strong indicator that a more robust catalytic system is required to overcome the high activation energy barrier.[1] Consider these advanced strategies:

  • Lewis Acid Catalysis (e.g., TiCl₄): This is often the most effective solution for sterically hindered aldehydes. A Lewis acid like titanium tetrachloride (TiCl₄) coordinates directly to the carbonyl oxygen.[5][6][7] This coordination dramatically increases the electrophilicity of the carbonyl carbon, making it far more susceptible to nucleophilic attack, even from a sterically encumbered position.[7] This is typically performed in an aprotic solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to room temp) and often requires a tertiary amine base (like triethylamine or pyridine) to scavenge the HCl produced.[8][9]

  • Doebner Modification: If you are using an active methylene compound with a carboxylic acid group (like malonic or cyanoacetic acid), the Doebner modification is a powerful choice.[10][11] This method uses pyridine not just as a base but also as the solvent, often with a co-catalyst like piperidine or β-alanine.[12][13] The key advantage is that the reaction conditions promote both condensation and subsequent decarboxylation in one pot, which can help drive the reaction equilibrium forward.[10][11]

  • Alternative "Green" Catalysts: For a more environmentally benign approach, catalysts like ammonium bicarbonate or boric acid under solvent-free or aqueous conditions have shown surprising efficacy.[3][14][15] These methods can sometimes overcome steric issues through different reaction pathways and are worth exploring if harsh Lewis acids are not desirable.

Q3: How critical is water removal, and what is the most effective method for this specific reaction?

A: Water removal is critical . The Knoevenagel condensation is a reversible reaction that produces one molecule of water as a byproduct for every molecule of product formed.[1][16][17] According to Le Châtelier's principle, the accumulation of water in the reaction medium can shift the equilibrium back towards the starting materials, directly causing low yields.[16]

Recommended Method: Azeotropic Removal with a Dean-Stark Apparatus.

This is the most rigorous and effective method for driving the reaction to completion.[18][19]

  • How it Works: You use a solvent that forms an azeotrope with water, such as toluene or benzene.[18][20] As the mixture is heated to reflux, the water-solvent azeotrope boils and its vapors enter the condenser. Upon cooling, the two immiscible liquids condense and collect in the trap, where the denser water separates to the bottom and can be periodically drained, while the solvent overflows and returns to the reaction flask.[19] This physically removes the water, preventing the reverse reaction.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A: Observing multiple spots is a common issue and usually points to one of two side reactions:

  • Self-Condensation of the Aldehyde: While less common for aromatic aldehydes without α-hydrogens, it can be promoted by using a base that is too strong.[1][10][16]

    • Solution: Stick to weak bases like piperidine or pyridine, or use a Lewis-acid-mediated system which does not promote this pathway.[1][10]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the active methylene compound's enolate can attack the product in a 1,4-conjugate addition. This is more likely with highly reactive methylene compounds (like malononitrile) and prolonged reaction times or excess nucleophile.

    • Solution: Use a stoichiometry that is close to 1:1 or a slight excess of the aldehyde. Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed to prevent the accumulation of the Michael adduct.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which active methylene compound is best to start with?

For a challenging substrate like this, malononitrile is an excellent starting point. Its methylene protons are highly acidic (pKa ≈ 11), meaning they are easily deprotonated by even a weak base, forming the required nucleophile efficiently.[1] This high reactivity can help compensate for the aldehyde's steric hindrance. If Michael addition becomes a problem, consider a slightly less reactive alternative like ethyl cyanoacetate.

FAQ 2: Can solvent choice impact my yield?

Absolutely. The solvent polarity can significantly influence reaction kinetics.[16]

  • For base-catalyzed reactions: Polar aprotic solvents like DMF or polar protic solvents like ethanol are often effective.[1][16] However, for water removal, a non-polar solvent like toluene used with a Dean-Stark trap is superior.[16][18]

  • For Lewis acid-catalyzed reactions: Anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are required to prevent quenching of the Lewis acid.

FAQ 3: What are the best practices for product purification?

The product, an α,β-unsaturated dinitrile or ester, is typically a solid with increased conjugation compared to the starting materials.

  • Recrystallization: This is often the most effective method for purification.[2][21] A solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure crystalline product.

  • Column Chromatography: If recrystallization is ineffective or side products are too similar in polarity, silica gel column chromatography is the standard alternative. Use a solvent gradient starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate.

Part 3: Recommended Protocols & Data

Table 1: Comparison of Catalytic Systems for Hindered Aldehydes
Catalyst SystemSolventTemperatureKey AdvantageCommon Issues
Piperidine / Acetic AcidTolueneRefluxStandard conditions; simple setup.Often fails with sterically hindered substrates.
TiCl₄ / TriethylamineDCM0 °C to RTHighly effective for hindered substrates by activating the carbonyl.[6]Requires strictly anhydrous conditions; corrosive reagent.
Pyridine (as solvent)PyridineRefluxPromotes condensation and decarboxylation (Doebner).[10]High boiling point; requires careful workup to remove.
Ammonium BicarbonateNone (Solvent-free)90-140 °CGreen, inexpensive, and avoids hazardous solvents/bases.[3][15]May require higher temperatures; substrate compatibility varies.
Protocol 1: Baseline Knoevenagel Condensation with Dean-Stark
  • Setup: To a round-bottom flask, add this compound (1.0 eq), your active methylene compound (1.05 eq), and a catalytic amount of piperidine (0.1 eq).

  • Solvent: Add toluene to the flask (enough to ensure stirring and fill the Dean-Stark trap).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser.[16]

  • Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the trap.

  • Monitoring: Continue refluxing until no more water is collected and TLC analysis (e.g., 3:1 Hexanes:EtOAc) shows complete consumption of the aldehyde.

  • Workup: Cool the reaction mixture, wash with 1M HCl to remove the piperidine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from ethanol.

Protocol 2: High-Yield Protocol using Lewis Acid Catalysis
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add this compound (1.0 eq) and the active methylene compound (1.0 eq).

  • Catalyst Addition: Slowly add TiCl₄ (1.1 eq) via syringe. The solution will likely turn a deep color. Stir for 15 minutes.

  • Base Addition: Slowly add triethylamine (2.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully pouring it into a beaker of saturated aqueous ammonium chloride solution. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography.

Part 4: Mechanistic Insights & Workflows

General Knoevenagel Condensation Mechanism

The reaction proceeds via a three-step sequence: 1) Base-catalyzed formation of a nucleophilic enolate from the active methylene compound, 2) Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon, and 3) Dehydration of the resulting aldol-type intermediate to form the final α,β-unsaturated product.[12]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ZCH2Z Active Methylene (Z-CH₂-Z') Enolate Enolate Anion ZCH2Z->Enolate Deprotonation BH BH⁺ Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Attack Base Base (B:) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Elimination Water H₂O

Caption: The three core steps of the base-catalyzed Knoevenagel condensation.

Troubleshooting Workflow for Low Yield

Use this decision tree to systematically diagnose and solve the low-yield problem.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Is starting material pure and catalyst active? Start->Check_Purity Check_Water Is water being actively removed (e.g., Dean-Stark)? Implement_DS Implement Dean-Stark with Toluene (Protocol 1) Check_Water->Implement_DS No Check_Catalyst Is reaction still slow with water removal? Check_Water->Check_Catalyst Yes Success Yield Improved Implement_DS->Success Switch_Catalyst Switch to Lewis Acid (TiCl₄, Protocol 2) Check_Catalyst->Switch_Catalyst Yes Check_Catalyst->Success No Switch_Catalyst->Success Check_Purity->Check_Water Yes Purify_Reagents Purify aldehyde and use fresh catalyst/solvents Check_Purity->Purify_Reagents No Purify_Reagents->Start

Caption: A systematic workflow for troubleshooting low Knoevenagel yields.

References

Purification of 2,4-Difluoro-3-methylbenzaldehyde reaction products

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry and materials science, the purity of 2,4-Difluoro-3-methylbenzaldehyde is critical for the success of downstream applications.[1] Impurities can lead to unpredictable reaction outcomes, reduced yields, and difficulties in the purification of subsequent products. This guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable intermediate.

Troubleshooting Guide: Reaction Product Purification

This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions based on established chemical principles.

Question 1: After my aqueous workup, the crude product appears as a discolored oil or gummy solid. What are the likely causes and how can I fix this?

Answer:

This is a common issue that typically points to the presence of residual starting materials, acidic byproducts, or moisture.

  • Causality:

    • Acidic Impurities: The most common byproduct in the synthesis and storage of any benzaldehyde is its corresponding carboxylic acid (in this case, 2,4-difluoro-3-methylbenzoic acid), formed via air oxidation.[2][3][4][5] This acidic impurity can contribute to discoloration and prevent proper crystallization.

    • Unreacted Starting Materials: Depending on the synthetic route, you may have unreacted 2,4-difluoro-3-methylbenzyl alcohol (if performing an oxidation)[6][7] or 1,3-difluoro-2-methylbenzene (if performing a formylation). These can interfere with purification, leading to an oily consistency.

    • Residual Water: Incomplete separation during the aqueous workup can leave water trapped in the organic phase, preventing the product from solidifying and potentially hydrolyzing other components.

  • Solutions:

    • Acid Removal Wash: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the solution with a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[2][4][5] Continue washing until no more CO₂ gas evolves. This selectively converts the acidic impurity into its water-soluble sodium salt, which is removed into the aqueous layer.

    • Brine Wash: After the basic wash, perform a final wash with a saturated sodium chloride (brine) solution.[2] This helps to break up any emulsions and draws residual water from the organic layer, aiding the subsequent drying step.

    • Thorough Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient time and quantity of the drying agent are used to remove all moisture before filtering and concentrating the solvent.

    • Advanced Purification: If these steps do not yield a clean product, column chromatography is the recommended next step.[2][8]

Question 2: My yield is significantly lower after column chromatography, and TLC analysis shows a streak on the baseline. What is happening on the column?

Answer:

This strongly suggests that your product is either decomposing on the silica gel or is irreversibly adsorbing to it.

  • Causality:

    • Silica Gel Acidity: Standard silica gel is slightly acidic, which can catalyze the decomposition of sensitive compounds like aldehydes.[8] This can lead to aldol-type condensation products or other unwanted side reactions, which may appear as streaks or baseline material on a TLC plate.

    • Oxidation: The high surface area of silica gel can promote air oxidation of the aldehyde to the carboxylic acid, especially during a long purification run.[8] The resulting carboxylic acid will have a very low Rf value and may stick to the column baseline.

  • Solutions:

    • Neutralize the Silica: Before preparing your column, you can create a slurry of the silica gel in your chosen eluent and add 1% triethylamine (v/v) to neutralize the acidic sites.[8] Let this slurry stir for 15-20 minutes before packing the column. This simple step can dramatically improve the recovery of acid-sensitive compounds.

    • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil. Run TLC plates with these alternative adsorbents first to determine if separation is still feasible.

    • Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography with positive pressure to speed up the elution process. Avoid leaving the column to run overnight.

    • Deactivated Silica: Prepare a deactivated silica gel by adding a specific percentage of water (e.g., 5-10% by weight) to the dry silica and mixing thoroughly. This can reduce the harshness of the stationary phase.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common purification challenges.

Purification_Troubleshooting Purification Troubleshooting Workflow cluster_issues Identify Issue cluster_solutions Implement Solution start Crude Product check_purity Assess Purity (TLC/HPLC/GC) start->check_purity oily_product Oily/Gummy Product | Discoloration check_purity->oily_product Impure pure_product Pure Product check_purity->pure_product Pure wash Aqueous Wash (NaHCO₃) | Brine Wash & Dry oily_product->wash low_yield Low Yield After Column chromatography Column Chromatography | Neutralize Silica low_yield->chromatography product_degrades Product Degrades on Storage storage Store Under N₂/Ar | Refrigerate | Protect from Light product_degrades->storage wash->chromatography Impurity Persists final_purity Re-assess Purity wash->final_purity Solid Product Obtained chromatography->final_purity final_purity->pure_product Meets Spec repurify Repurify final_purity->repurify Fails Spec repurify->chromatography

Caption: A logical workflow for troubleshooting common purification issues.

Question 3: The purified product looks clean initially but turns yellow and develops crystalline solids after a few days in storage. What is happening?

Answer:

This is a classic case of product degradation, specifically oxidation of the aldehyde to the corresponding carboxylic acid.[2] Benzaldehyde derivatives are notoriously susceptible to air oxidation, a process that can be accelerated by light and impurities.[4][9]

  • Causality: The aldehyde functional group (-CHO) reacts with atmospheric oxygen to form a carboxylic acid (-COOH). This 2,4-difluoro-3-methylbenzoic acid is a solid at room temperature and is the crystalline material you are observing. The yellow discoloration is also characteristic of degradation in aromatic aldehydes.[9]

  • Solutions:

    • Inert Atmosphere: The most effective preventative measure is to store the purified compound under an inert atmosphere.[2] After purification, flush the storage vial with dry nitrogen or argon gas before sealing.

    • Refrigeration: Store the sealed vial at low temperatures, typically between 2-8°C, as recommended by suppliers. This significantly slows the rate of oxidation.

    • Protection from Light: Store the vial in the dark or use an amber-colored vial to prevent photochemical degradation.[2]

    • Use of Inhibitors: For long-term storage, a trace amount of an antioxidant inhibitor like hydroquinone or BHT (butylated hydroxytoluene) can be added.[4][10]

    • Repurification: If oxidation has already occurred, the product can be repurified. Dissolve the material in diethyl ether and wash with a 5% sodium carbonate solution to remove the acidic impurity, then re-isolate the pure aldehyde.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound on a large scale?

For multi-gram to kilogram scale, a combination of methods is often most effective. Start with an aqueous basic wash to remove acidic impurities.[5] Following that, vacuum distillation is generally preferred over chromatography for large quantities due to cost and time, provided the compound is thermally stable.[11] Distillation should be performed under reduced pressure and an inert atmosphere to prevent oxidation at high temperatures.[4][10] If distillation is not feasible due to a high boiling point or thermal instability, recrystallization from a suitable solvent system would be the next best choice.[12]

Q2: Can I use the bisulfite adduct formation method for purification?

Yes, forming the bisulfite addition product is a highly effective and classic chemical method for separating aldehydes from non-carbonyl impurities.[13][14] The aldehyde reacts with aqueous sodium bisulfite to form a solid, water-soluble adduct.[15] This adduct can be filtered off, washed with an organic solvent to remove impurities, and then the pure aldehyde can be regenerated by treating the adduct with an acid or base.[4][13] This technique is particularly useful when chromatographic methods fail or are impractical.[13]

Q3: What are the best analytical techniques to confirm the purity of my final product?

A multi-technique approach is recommended for a comprehensive purity assessment.[16]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for quantifying the purity and detecting non-volatile impurities. A C18 column with a methanol/water or acetonitrile/water mobile phase is a common starting point.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying volatile impurities and residual solvents. It can also be used to separate and identify isomers.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and can often reveal the presence of impurities if their protons do not overlap with the product signals. Quantitative NMR (qNMR) can be used for highly accurate absolute purity determination against a certified internal standard.[16]

Property Value
CAS Number 847502-88-9
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Colorless to Yellow Solid or Liquid
Density ~1.241 g/cm³
Storage Temp. 2-8°C

Table 1. Physical and Chemical Properties of this compound.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol describes a general method for purifying the title compound using flash column chromatography.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product spot should have an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). If acid sensitivity is a concern, add 1% triethylamine to the eluent. Pour the slurry into a glass column and use positive pressure (air or nitrogen) to pack the column tightly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.[19] Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Fraction Pooling & Concentration: Combine the fractions that contain the pure product. Concentrate the pooled fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol leverages a chemical reaction for purification and is excellent for removing stubborn non-aldehyde impurities.[14]

Bisulfite_Purification start Crude Aldehyde (in Ether) add_bisulfite Add Saturated Aq. NaHSO₃ Solution & Shake Vigorously start->add_bisulfite separate_layers Separate Layers add_bisulfite->separate_layers organic_layer Organic Layer (Contains Impurities) separate_layers->organic_layer Top aqueous_layer Aqueous Layer (Contains Water-Soluble Bisulfite Adduct) separate_layers->aqueous_layer Bottom wash_organic Wash with Ether to Remove Traces of Impurities aqueous_layer->wash_organic regenerate Regenerate Aldehyde (Add Aq. Na₂CO₃ or HCl) wash_organic->regenerate extract Extract with Ether regenerate->extract final_product Pure Aldehyde (in Ether) Wash, Dry, Concentrate extract->final_product

Caption: Workflow for purification of an aldehyde via bisulfite extraction.

  • Adduct Formation: Dissolve the crude product in a minimal amount of a suitable solvent like methanol or diethyl ether in a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the funnel vigorously for 30-60 seconds.[14] A solid precipitate of the bisulfite adduct may form.

  • Extraction of Impurities: Add deionized water to dissolve any solid adduct and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).[14] Shake and separate the layers. The organic impurities will remain in the organic layer, while the charged bisulfite adduct is in the aqueous layer. Discard the organic layer.

  • Regeneration of Aldehyde: Transfer the aqueous layer to a clean flask. To regenerate the aldehyde, add an aqueous solution of sodium carbonate or dilute hydrochloric acid until the solution becomes basic or acidic, respectively, and gas evolution (SO₂) ceases.[4][13]

  • Final Isolation: Extract the regenerated pure aldehyde from the aqueous layer using several portions of fresh diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the pure product.

References

Technical Support Center: Synthesis of 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methylbenzaldehyde (CAS 847502-88-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the high purity of your final product.

I. Overview of the Synthesis: The Vilsmeier-Haack Reaction

The most common and industrially scalable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the starting material is 1,3-difluoro-2-methylbenzene.

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich 1,3-difluoro-2-methylbenzene attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired this compound.[3]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Starting_Material 1,3-Difluoro-2-methylbenzene Starting_Material->Iminium_Intermediate Hydrolysis Hydrolysis (Work-up) Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge and can often be attributed to several factors:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water in your glassware, solvents (especially DMF), or starting materials will quench the reagent and halt the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened, high-purity reagents.

  • Incomplete Reaction: The formylation of deactivated or moderately activated aromatic rings can be sluggish.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. A slight excess of the Vilsmeier reagent may also be beneficial.

  • Suboptimal Reaction Temperature: The initial formation of the Vilsmeier reagent is exothermic. Poor temperature control can lead to the degradation of the reagent.

    • Solution: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before the dropwise addition of the 1,3-difluoro-2-methylbenzene.

Q2: My final product is impure. What are the likely impurities and how can I remove them?

A2: Impurities in the synthesis of this compound typically fall into three categories: unreacted starting material, isomeric byproducts, and side-reaction products.

  • Unreacted 1,3-difluoro-2-methylbenzene: This is the most common impurity, arising from an incomplete reaction.

    • Identification: GC-MS is the most effective method for identifying the presence of the starting material. Its lower boiling point compared to the product also allows for separation via fractional distillation.

    • Removal: Careful purification by fractional vacuum distillation or column chromatography is effective.

  • Isomeric Byproducts: The directing effects of the substituents on the aromatic ring can lead to the formation of other isomers. While the desired this compound is the major product, trace amounts of other isomers may form.

    • Identification: Isomers will have the same mass-to-charge ratio in GC-MS but can often be separated by their retention times. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for identification and quantification.

    • Removal: Separation of isomers is best achieved through careful column chromatography on silica gel.

  • Over-formylation Products: Under harsh reaction conditions, a second formyl group can be introduced to the aromatic ring, leading to diformyl byproducts.

    • Identification: These will have a higher molecular weight, easily detectable by GC-MS.

    • Removal: These are typically less volatile and can be separated by distillation or column chromatography.

ImpurityCommon CauseRecommended Analytical MethodPurification Strategy
1,3-difluoro-2-methylbenzeneIncomplete reactionGC-MS, ¹H NMRFractional vacuum distillation, Column chromatography
Isomeric BenzaldehydesNon-regioselective formylationHPLC, GC-MS, ¹H NMRColumn chromatography
Diformylated ByproductsHarsh reaction conditionsGC-MS, LC-MSColumn chromatography, Recrystallization

Q3: I am observing multiple spots on my TLC plate after the reaction. How do I know which one is my product?

A3: In a typical TLC analysis of the crude reaction mixture (using a non-polar eluent system like hexane/ethyl acetate), the unreacted starting material (1,3-difluoro-2-methylbenzene) will have the highest Rf value due to its lower polarity. The desired product, this compound, will have a lower Rf value. More polar impurities, such as any hydrolysis byproducts from the work-up, will have even lower Rf values. It is always recommended to run a co-spot with the starting material for definitive identification.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

  • Materials:

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 1,3-difluoro-2-methylbenzene

    • Dichloromethane (DCM)

    • Ice

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred, cooled (0-5 °C) solution of anhydrous DMF (3 equivalents) in DCM, slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • Stir the resulting mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • Slowly add 1,3-difluoro-2-methylbenzene (1 equivalent) to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Extraction a Cool DMF in DCM to 0-5 °C b Slowly add POCl₃ a->b c Stir for 30 min b->c d Add 1,3-difluoro-2-methylbenzene c->d e Warm to RT, stir for 2-4h d->e f Monitor by TLC/GC e->f g Pour onto crushed ice f->g h Neutralize with NaHCO₃ g->h i Extract with DCM h->i j Wash, dry, and concentrate i->j

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

IV. References

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. doi:10.15227/orgsyn.033.0027

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Patents, Google. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • Patents, Google. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--

  • Yashoda, M. et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-480.

References

2,4-Difluoro-3-methylbenzaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2,4-Difluoro-3-methylbenzaldehyde (CAS No. 847502-88-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block in their synthetic workflows. As a substituted benzaldehyde, its reactivity is centered around the aldehyde functional group, but its stability is influenced by the overall substitution pattern. This guide provides field-proven insights into its storage, handling, and troubleshooting to ensure experimental success and reagent integrity.

Core Characteristics and Storage Summary

Understanding the fundamental properties of this compound is the first step toward its effective use. The presence of the aldehyde group makes it susceptible to oxidation, a primary concern during storage and handling.

ParameterSpecificationRationale & Expert Insight
CAS Number 847502-88-9[1]Uniquely identifies this specific chemical structure.
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol Essential for accurate molar calculations in reaction stoichiometry.
Appearance Colorless liquid or solidThe physical state can vary with purity and ambient temperature. Any significant color change (e.g., to yellow or brown) is a primary indicator of degradation.
Recommended Storage +2°C to +8°C, under an inert atmosphere (Argon or Nitrogen)[1][2]Refrigeration slows down kinetic processes, including degradation. An inert atmosphere is critical to prevent the oxidation of the aldehyde to the corresponding, less reactive 2,4-difluoro-3-methylbenzoic acid.
Key Sensitivities Air (Oxygen), Moisture, Heat, LightOxygen is the primary culprit for degradation via oxidation. While less reactive than with strong nucleophiles, moisture should be avoided to maintain purity. Heat and light can provide the activation energy needed to initiate degradation pathways.
Solubility Soluble in organic solvents; sparingly soluble in water[3]Typical for small aromatic organic compounds. Use anhydrous solvents for reactions to prevent unwanted side reactions with the aldehyde.
Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, the compound should be stored in a tightly sealed container at +2°C to +8°C.[1] The container headspace should be flushed with an inert gas, such as argon or nitrogen, before sealing. Storing in amber glass vials is also recommended to protect against light-induced degradation.

Q2: My bottle of this compound wasn't stored under an inert atmosphere. Is it still usable?

A: It is potentially usable, but its purity is questionable. The primary degradation pathway for benzaldehydes is oxidation to the corresponding carboxylic acid. This impurity can interfere with subsequent reactions by altering stoichiometry or introducing unwanted side products. Before use, you should verify the compound's purity via analytical methods like NMR, GC-MS, or a simple Thin-Layer Chromatography (TLC) check (see Protocol 2).

Q3: How can I visually identify potential degradation?

A: There are two common signs. First, a change in color from colorless to yellow or brown. Second, the appearance of a crystalline solid. The degradation product, 2,4-difluoro-3-methylbenzoic acid, is a solid with different solubility properties and will often precipitate from the liquid aldehyde over time.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A: Standard laboratory PPE is mandatory. This includes a lab coat, splash-proof safety goggles, and chemical-resistant gloves (e.g., nitrile). All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[1][2][4]

Q5: Is this compound compatible with common laboratory plastics?

A: While short-term contact with polypropylene or polyethylene containers is generally acceptable for transfers, long-term storage is not recommended.[2] Aldehydes can, over time, interact with or leach plasticizers from certain polymers. For archival storage, glass containers with PTFE-lined caps are the authoritative choice.

Troubleshooting Guide for Synthetic Applications

This section addresses common problems encountered in reactions involving this compound and provides a logical workflow for diagnosing the root cause.

Scenario 1: Low or No Yield in a Reaction

You've performed a reaction (e.g., a Wittig, condensation, or reductive amination) and the yield is significantly lower than expected.

troubleshooting_low_yield start Low Reaction Yield check_purity Cause 1: Reagent Degradation (Oxidation to Carboxylic Acid) start->check_purity check_conditions Cause 2: Suboptimal Reaction Conditions start->check_conditions check_characterization Cause 3: Incorrect Product Characterization start->check_characterization sub_purity Verify purity of aldehyde (See Protocol 2: TLC Check) check_purity->sub_purity sub_conditions Review reaction parameters: - Anhydrous conditions? - Correct temperature? - Proper reagent stoichiometry? check_conditions->sub_conditions purify Purify starting material (if necessary) sub_purity->purify prevent Implement preventative storage (See Protocol 1: Aliquoting) sub_purity->prevent

Caption: Troubleshooting workflow for low reaction yields.

  • Pillar of Trustworthiness: The most common point of failure for reactions involving aldehydes is the purity of the starting material. The aldehyde functional group is inherently reactive and prone to oxidation. The resulting carboxylic acid will not participate in most aldehyde-specific reactions, effectively reducing the active concentration of your starting material and leading to poor yields.

  • Expert Recommendation: Before starting any large-scale synthesis, perform a quick purity check on your aldehyde. A simple co-spotted TLC against a known pure standard or even a crude ¹H NMR can save significant time and resources.

Scenario 2: Inconsistent Results Between Batches

You have used a new bottle of this compound and are getting different results (e.g., different side products, reaction rates) compared to an older bottle.

  • Causality: This issue almost always points to a difference in purity between the two batches. The "older" bottle may have been handled and stored more carefully, or conversely, the "new" bottle may have been compromised during shipping or initial handling. Repeatedly opening a large stock bottle introduces atmospheric oxygen and moisture, leading to progressive degradation.

  • Authoritative Protocol: The best practice in any research setting is to aliquot. When you receive a new bottle of a sensitive reagent, immediately divide it into smaller, single-use vials under an inert atmosphere. This protects the integrity of the bulk stock. See Protocol 1 below for a detailed methodology.

Key Experimental Protocols
Protocol 1: Aliquoting Air-Sensitive Reagents (Inert Atmosphere Technique)

This protocol ensures the long-term stability of your this compound stock.

  • Preparation: Gather the required number of small (1-5 mL) amber glass vials with PTFE-lined screw caps. Dry them thoroughly in an oven at 120°C for at least 4 hours and allow them to cool in a desiccator.

  • Inert Gas Setup: Prepare a manifold or balloon filled with a high-purity inert gas (Argon is preferred due to its density, but Nitrogen is also sufficient). Attach a long needle to the gas line.

  • Purging Vials: Pierce the septum of each empty vial with the gas inlet needle and a second, shorter "outlet" needle. Flush each vial with the inert gas for 1-2 minutes to displace all the air. Remove the outlet needle first, then the inlet needle, to maintain positive pressure.

  • Reagent Transfer: Briefly remove the cap from the main stock bottle. Using a clean, dry glass syringe, quickly withdraw the desired volume of the aldehyde.

  • Dispensing: Immediately dispense the aldehyde into the pre-purged vials by piercing the septa.

  • Final Purge & Seal: Before removing the syringe, flush the headspace of each vial with inert gas for 10-15 seconds. Remove the syringe and immediately seal the vial tightly with its cap.

  • Labeling & Storage: Label each vial clearly with the compound name, date, and concentration (if diluted). Store the aliquots at +2°C to +8°C.

Protocol 2: Quick Purity Check by Thin-Layer Chromatography (TLC)

This method helps visualize the presence of the common carboxylic acid impurity.

  • Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent like ethyl acetate or dichloromethane.

  • TLC Plate and Mobile Phase: Use a standard silica gel TLC plate. A good starting mobile phase is a 4:1 mixture of Hexanes:Ethyl Acetate.

  • Spotting: On the baseline of the TLC plate, spot your prepared sample. If you have a pure standard, spot it in an adjacent lane for comparison.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize it under a UV lamp (254 nm).

  • Interpretation:

    • Pure Aldehyde: You should see a single, well-defined spot. The aldehyde is less polar and will have a higher Rf value (travel further up the plate).

    • Impure Aldehyde: The presence of the carboxylic acid impurity will appear as a second spot with a much lower Rf value (closer to the baseline) because the carboxylic acid group is significantly more polar than the aldehyde.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2,4-Difluoro-3-methylbenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block and encountering challenges related to its unique substitution pattern. The steric environment around the formyl group, created by the ortho-fluorine and ortho-methyl substituents, presents a significant kinetic barrier for many common transformations. This guide provides in-depth troubleshooting strategies, detailed protocols, and the mechanistic rationale behind them to help you achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound consistently slow or low-yielding compared to simpler benzaldehydes?

The primary reason is significant steric hindrance around the aldehyde functional group. The formyl group (-CHO) is flanked by a fluorine atom at the C2 position and a methyl group at the C3 position. This ortho-substitution creates a crowded environment that physically blocks the trajectory of incoming nucleophiles, slowing down the rate of reaction.[1][2] This steric congestion increases the activation energy of the nucleophilic addition step, which is often the rate-determining step in many aldehyde reactions.

Q2: How do the electronic effects of the fluorine substituents influence reactivity?

The two fluorine atoms are strongly electron-withdrawing groups. This has a dual effect:

  • Positive Effect: The inductive withdrawal of electron density makes the carbonyl carbon more electrophilic (electron-poor).[3] This electronic activation partially counteracts the negative steric effect, making the aldehyde inherently more reactive than a non-fluorinated analogue, if sterics were not a factor.

  • Negative Effect: The fluorine atoms, particularly the one at the C2 position, contribute to the steric bulk, impeding nucleophilic attack as described above.

Essentially, you are dealing with a substrate that is electronically activated but sterically hindered. Your experimental design must prioritize overcoming the physical barrier.

Q3: What are the three main pillars for strategy development when facing reactivity issues with this aldehyde?

When a reaction fails or performs poorly, your optimization strategy should revolve around three core areas:

  • Catalyst & Reagent Selection: Employing more potent catalysts or smaller, more reactive nucleophiles.

  • Reaction Condition Optimization: Utilizing non-standard conditions like high pressure or microwave irradiation to overcome the activation barrier.[4][5]

  • Alternative Reaction Pathways: Switching to a different named reaction that is known to be more tolerant of steric hindrance, such as the Horner-Wadsworth-Emmons reaction instead of a standard Wittig.[6]

Section 2: Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting workflows for specific reactions where steric hindrance is the most common point of failure.

Issue: Low Yield in Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis from aldehydes.[7] However, with sterically demanding substrates like this compound, the formation of the initial betaine or oxaphosphetane intermediate can be slow, especially with bulky or stabilized ylides.[6][8]

Causality Analysis

The bulky triphenylphosphine group of the Wittig reagent and the substituents on the ylide itself clash with the ortho-substituents on the benzaldehyde ring. Stabilized ylides (e.g., those with ester or ketone groups) are less reactive, and this diminished reactivity is exacerbated by steric hindrance, often leading to reaction failure.[8]

Troubleshooting & Optimization Workflow

G cluster_0 Troubleshooting: Wittig Reaction Start Low Yield with This compound Ylide_Type Which type of ylide was used? Start->Ylide_Type Stabilized Stabilized Ylide (e.g., Ph3P=CHCO2Et) Ylide_Type->Stabilized Less Reactive Unstabilized Unstabilized Ylide (e.g., Ph3P=CH2) Ylide_Type->Unstabilized More Reactive Action1 Strategy 1: Switch to an unstabilized ylide. They are more reactive. Stabilized->Action1 Action2 Strategy 2: Optimize conditions. Increase temp, check base. Unstabilized->Action2 Action3 Strategy 3: Switch to Horner-Wadsworth-Emmons (HWE) Reaction. Uses a smaller phosphonate ester. Action1->Action3 If yield is still low Action2->Action3 If yield is still low

Caption: Decision workflow for troubleshooting a low-yielding Wittig reaction.

Recommended Solution: The Horner-Wadsworth-Emmons (HWE) Reaction

For sterically hindered aldehydes, the HWE reaction is often superior to the classic Wittig.[6] It utilizes a phosphonate ester carbanion, which is both more nucleophilic and generally less sterically demanding than a phosphonium ylide. This combination makes it more effective at reacting with congested carbonyl centers.

Protocol 1: HWE Olefination of this compound

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.5 M). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF.

  • Anion Formation: Add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For very slow reactions, gentle heating (40-50 °C) may be required.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Issue: Failure of Grignard or Organolithium Addition

Grignard and organolithium reagents are powerful carbon nucleophiles, but their reactivity can be blunted by severe steric hindrance.[9][10] Reaction failure often manifests as either recovery of starting material or the formation of side products from enolization (if alpha-protons are present on the nucleophile) or reduction.

Causality Analysis

The bulky nature of the organometallic reagent, often solvated by ether molecules, struggles to access the electrophilic carbonyl carbon.[11] With highly hindered substrates, if the Grignard reagent has a beta-hydrogen, a competing reduction pathway (Meerwein-Ponndorf-Verley type) can occur where the aldehyde is reduced to an alcohol and the Grignard is converted to an alkene.

Troubleshooting & Optimization Workflow

G cluster_1 Troubleshooting: Organometallic Addition Start No reaction or low yield with Grignard/Organolithium Reagent Consider the Reagent & Conditions Start->Reagent Action1 Strategy 1: Use a Less Hindered Nucleophile (e.g., MeMgBr vs. t-BuMgBr) Reagent->Action1 Action2 Strategy 2: Add a Lewis Acid (e.g., CeCl3 - Luche Reduction conditions) Activates the carbonyl. Reagent->Action2 Action3 Strategy 3: Increase Reactivity Switch from Grignard to Organolithium. Increase temperature (carefully!). Reagent->Action3 Action4 Strategy 4: Use an alternative C-nucleophile e.g., Reformatsky or Barbier reaction Action1->Action4 If still fails Action2->Action4 If still fails Action3->Action4 If still fails

Caption: Guide for resolving failed organometallic additions.

Recommended Solution: Cerium(III)-Mediated Addition (Luche Conditions)

The addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically improve yields for organometallic additions to sterically hindered or enolizable carbonyls. The cerium ion is a strong oxophilic Lewis acid that coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and is believed to proceed via a "harder" Lewis acid interaction, which favors direct 1,2-addition over competing pathways.

Protocol 2: CeCl₃-Mediated Methylmagnesium Bromide Addition

  • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous CeCl₃ (1.3 equivalents). Heat gently under high vacuum for 1-2 hours to ensure it is completely dry, then cool to room temperature and backfill with inert gas.

  • Solvent & Aldehyde: Add anhydrous THF (0.2 M) and stir vigorously for 2 hours to create a fine suspension. Cool the slurry to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 equivalent) in THF.

  • Reagent Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 equivalents, solution in Et₂O) dropwise to the cold, stirred mixture.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC (quench a small aliquot with acid before spotting).

  • Workup: Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Issue: Poor Performance in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[12] While the electronic activation from the fluorine atoms should favor this reaction[3], steric hindrance can still slow the initial nucleophilic attack of the enolate.

Causality Analysis

The rate of a Knoevenagel condensation depends on both the concentration of the enolate and the electrophilicity of the aldehyde. If a weak base is used, the enolate concentration may be too low to overcome the steric barrier in a reasonable timeframe. Conversely, a strong base may promote unwanted side reactions.[12]

Recommended Solution: Catalyst and Condition Screening

For this substrate, a systematic approach to catalyst and solvent choice is crucial. Weak amine bases like piperidine or pyridine are standard, but sometimes a Lewis acid co-catalyst or different solvent systems can provide a breakthrough.[3]

Catalyst SystemSolventTemperatureTypical OutcomeRationale
Piperidine (10 mol%)EthanolRefluxModerate Yield. Standard conditions, may be slow.Classic Knoevenagel conditions.
TiCl₄, PyridineDCM0 °C to RTGood to High Yield. TiCl₄ acts as a Lewis acid, activating the aldehyde, while pyridine acts as the base.[13]
L-Proline (20 mol%)DMSO60 °CGood Yield. Organocatalytic approach that can be effective for hindered systems.[14]
No CatalystWater80 °CVariable Yield. "On-water" conditions can sometimes accelerate reactions due to hydrophobic effects.[13]

Protocol 3: Titanium(IV)-Promoted Knoevenagel Condensation

  • Setup: To a flame-dried flask under N₂, add anhydrous dichloromethane (DCM, 0.4 M) and cool to 0 °C.

  • Reagents: Add the active methylene compound (e.g., malononitrile, 1.1 equivalents) and this compound (1.0 equivalent).

  • Lewis Acid: Add titanium(IV) chloride (TiCl₄, 1.0 M solution in DCM, 1.2 equivalents) dropwise. A yellow precipitate may form.

  • Base: Add anhydrous pyridine (2.5 equivalents) dropwise. The mixture should become a clear solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Stir vigorously for 15 minutes.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Section 3: Advanced Strategies for Highly Recalcitrant Cases

If conventional methods fail, applying external energy sources can provide the necessary activation to overcome significant steric barriers.

High-Pressure Synthesis

Chemical reactions that have a negative activation volume (i.e., the volume of the transition state is smaller than the volume of the reactants) are accelerated by high pressure. Nucleophilic additions often fall into this category. Applying high hydrostatic pressure (HHP) of 8–15 kbar can force sterically hindered reactants together, dramatically increasing reaction rates and yields, often without the need for catalysts or high temperatures.[4]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides rapid and efficient heating of polar solvents and reactants.[15][16] This can lead to a significant reduction in reaction times, from hours to minutes, and often results in higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts.[5][17] For a slow, sterically hindered reaction, MAOS can provide the thermal energy needed to overcome the activation barrier in a controlled and rapid manner.

General Protocol for MAOS:

  • In a dedicated microwave reaction vessel, combine this compound, the nucleophile, catalyst, and a suitable high-boiling polar solvent (e.g., DMF, DMSO, NMP).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction to heat to a target temperature (e.g., 120-180 °C) and hold for 5-30 minutes.

  • After cooling, work up the reaction mixture as per standard procedures.

References

Technical Support Center: Improving Selectivity in Reactions Involving 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Difluoro-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving high selectivity in chemical transformations involving this versatile building block. The unique substitution pattern of this aromatic aldehyde, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, presents both opportunities and challenges in directing reaction outcomes. This guide offers practical, field-proven insights to navigate these complexities.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on this compound and obtaining a mixture of products. How can I favor substitution at the C4-fluorine over the C2-fluorine?

Answer:

This is a common challenge stemming from the competing electronic effects of the substituents on the aromatic ring. The aldehyde group is strongly electron-withdrawing and activates both ortho (C3-methyl) and para (C5-H) positions to nucleophilic attack. The fluorine atoms themselves are also electron-withdrawing, further influencing the electrophilicity of the carbon atoms to which they are attached.

Causality:

  • Electronic Effects: The C4-fluorine is para to the strongly activating aldehyde group, making it highly susceptible to nucleophilic attack. However, the C2-fluorine is ortho to the aldehyde, also rendering it activated. The methyl group at C3 provides some steric hindrance around the C2 and C4 positions and also has a mild electron-donating effect.

  • Reaction Conditions: The nature of the nucleophile, solvent, and temperature can significantly impact the regioselectivity.

Troubleshooting Protocol:

  • Protect the Aldehyde: The aldehyde's strong activating effect can be temporarily masked by converting it to an acetal, for example, using ethylene glycol and an acid catalyst.[1][2] This reduces the activation of the ring, allowing the inherent electronic preferences of the fluorine and methyl groups to have a greater influence. The acetal can be easily removed post-reaction under acidic conditions.

  • Choice of Nucleophile: "Soft" nucleophiles (e.g., thiols) often exhibit different selectivity profiles compared to "hard" nucleophiles (e.g., alkoxides). It is advisable to screen different nucleophiles to determine the optimal choice for your desired regioselectivity.

  • Solvent and Temperature Optimization: Aprotic polar solvents like DMF or DMSO are common for SNAr reactions. However, be aware that DMSO can potentially oxidize the aldehyde to a carboxylic acid.[3][4] Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product.

Parameter Recommendation for C4-Selectivity Rationale
Aldehyde Protect as an acetalReduces the strong para-directing influence of the formyl group.
Nucleophile Screen both hard and soft nucleophilesTheir different electronic and steric demands can favor one position over the other.
Solvent Use DMF instead of DMSO if aldehyde is unprotectedMinimizes the risk of aldehyde oxidation.[3][4]
Temperature Start at lower temperatures (e.g., 0 °C to RT)Can improve selectivity by favoring the kinetic product.
Issue 2: Lack of Chemoselectivity in Grignard/Organolithium Additions

Question: When I try to perform a Grignard reaction with this compound, I get a significant amount of a byproduct that appears to result from an attack on the aromatic ring. How can I prevent this?

Answer:

This issue arises from a competing reaction pathway: nucleophilic addition to the aldehyde versus ortho-lithiation or metal-halogen exchange. The fluorine atoms can facilitate metal-halogen exchange, and the aldehyde can act as a directing group for ortho-metalation.

Causality:

  • Ortho-Metalation: The aldehyde group can direct organolithium reagents to deprotonate the ortho position (C5).[5][6][7][8][9]

  • Metal-Halogen Exchange: The C-F bonds can undergo exchange with strong organometallic reagents, leading to undesired arylated byproducts.

Troubleshooting Protocol:

  • Use a Less Reactive Organometallic Reagent: Grignard reagents are generally less reactive than organolithiums and are less prone to side reactions like ortho-metalation.

  • Inverse Addition: Add the Grignard or organolithium reagent slowly to a solution of the aldehyde at a low temperature (-78 °C). This maintains a low concentration of the nucleophile, favoring addition to the highly electrophilic aldehyde carbonyl over the slower side reactions on the ring.

  • Protecting Group Strategy: As with SNAr, protecting the aldehyde as an acetal will deactivate it towards nucleophilic addition, allowing for selective functionalization of the aromatic ring if that is the desired outcome.

Experimental Workflow for Selective Aldehyde Addition:

start Start: this compound conditions Low Temperature (-78 °C) Inverse Addition start->conditions reagent Grignard or Organolithium Reagent reagent->conditions product Desired Secondary Alcohol conditions->product Favored Pathway byproduct Ortho-metalation or Halogen Exchange Byproduct conditions->byproduct Minimized Pathway

Caption: Workflow for minimizing side reactions in nucleophilic additions.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for achieving a selective Wittig reaction with this compound?

A1: The stereochemical outcome of a Wittig reaction is primarily determined by the stability of the ylide.[10][11][12][13][14]

  • For (Z)-alkene selectivity: Use a non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium salt) under salt-free conditions. The reaction proceeds via a kinetically controlled pathway, favoring the Z-isomer.[11]

  • For (E)-alkene selectivity: Use a stabilized ylide (e.g., one containing an adjacent electron-withdrawing group like an ester or ketone). These ylides are more stable, and the reaction is often reversible, leading to the thermodynamically favored E-isomer. Alternatively, the Schlosser modification can be used with non-stabilized ylides to favor the E-alkene.[11]

Q2: I am planning an aldol condensation. What considerations should I have for this compound?

A2: this compound is an excellent substrate for crossed aldol reactions because it is non-enolizable (it lacks alpha-hydrogens). This significantly simplifies the reaction, as it can only act as the electrophile (the enolate acceptor), preventing self-condensation and reducing the number of potential products.[15][16][17][18][19] To ensure a clean reaction, slowly add your enolizable ketone or aldehyde to a mixture of the this compound and the base.[15]

Q3: How can I selectively reduce the aldehyde group in this compound without affecting the aromatic fluorine atoms?

A3: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents. Catalytic hydrogenation (e.g., H2 with Pd/C) can be effective, but care must be taken as prolonged reaction times or harsh conditions could potentially lead to hydrodefluorination. A safer and highly chemoselective method is the use of sodium borohydride (NaBH4) in an alcoholic solvent (e.g., methanol or ethanol). This reagent is mild enough not to reduce the aromatic ring or cleave the C-F bonds.[20][21][22]

Decision Tree for Selective Reduction:

start Goal: Reduce Aldehyde to Alcohol q1 Are other reducible groups present? start->q1 reagent2 Consider catalytic hydrogenation (e.g., H2, Pd/C) with monitoring start->reagent2 reagent1 Use NaBH4 in MeOH/EtOH q1->reagent1 No q1->reagent1 Yes (e.g., esters, nitriles) outcome1 High chemoselectivity for aldehyde reduction reagent1->outcome1 outcome2 Potential for hydrodefluorination if not carefully controlled reagent2->outcome2

Caption: Selecting a reducing agent for the aldehyde functionality.

References

Troubleshooting guide for 2,4-Difluoro-3-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Difluoro-3-methylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound (CAS: 847502-88-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions for success.

Compound Profile
  • Chemical Formula: C₈H₆F₂O

  • Molecular Weight: 156.13 g/mol

  • Appearance: Light yellow oil[1]

  • Key Structural Features: An aromatic aldehyde featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group. This substitution pattern significantly influences the reactivity of the aldehyde functional group, primarily through electronic and steric effects. The fluorine atoms increase the electrophilicity of the carbonyl carbon, while the ortho-methyl group introduces steric hindrance.

Troubleshooting Guide: Core Reactions

This section is dedicated to troubleshooting common synthetic transformations starting from this compound.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[2][3] However, the unique substitution pattern of this compound can present challenges.

Question: My Wittig reaction is resulting in low yields of the desired alkene. What are the primary causes and how can I fix this?

Answer: Low yields in a Wittig reaction involving this substrate typically stem from two main areas: inefficient ylide generation or suboptimal reaction conditions that fail to account for the aldehyde's specific reactivity.

  • Inefficient Ylide Generation: The phosphonium ylide is the critical nucleophile. Its formation requires a strong base to deprotonate the corresponding phosphonium salt.

    • Causality: Moisture is the primary culprit. Strong bases used for deprotonation (e.g., n-Butyllithium, Sodium Hydride) are extremely sensitive to water. Any moisture in the solvent, glassware, or phosphonium salt will consume the base, preventing complete ylide formation.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents (e.g., THF, diethyl ether) from a freshly opened bottle or a solvent purification system. Dry the phosphonium salt under vacuum before use.

  • Sub-optimal Reaction Conditions: The reactivity of the aldehyde and the ylide must be correctly matched.

    • Causality: this compound is sterically hindered by the ortho-methyl group. This can slow the initial nucleophilic attack by the ylide.[2] Furthermore, the choice between a "stabilized" ylide (containing an electron-withdrawing group like an ester) and a "non-stabilized" ylide (containing an alkyl group) dictates both the required reaction conditions and the stereochemical outcome.[4][5] Non-stabilized ylides are more reactive but also more basic and sensitive.

    • Solution:

      • For less reactive, stabilized ylides , you may need to gently heat the reaction or allow for longer reaction times. These ylides typically yield the (E)-alkene as the major product.[5]

      • For highly reactive, non-stabilized ylides , the reaction should be run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and improve selectivity. These conditions favor the formation of the (Z)-alkene.[4][5]

      • Avoid lithium-based bases if possible when Z-selectivity is crucial, as lithium salts can sometimes reduce the stereoselectivity.[4]

Wittig_Troubleshooting start Low Alkene Yield check_ylide Verify Ylide Formation 1. Anhydrous conditions? 2. Strong, fresh base? 3. Dry phosphonium salt? start->check_ylide ylide_ok Ylide Formation OK check_ylide->ylide_ok Yes ylide_bad Improve Ylide Prep Dry all components Use fresh reagents check_ylide->ylide_bad No check_conditions Optimize Reaction Conditions 1. Correct temperature? 2. Adequate reaction time? 3. Steric hindrance considered? conditions_ok Reaction Optimized check_conditions->conditions_ok Yes conditions_bad Adjust Conditions Modify temperature Increase reaction time Change solvent check_conditions->conditions_bad No ylide_ok->check_conditions

Caption: Troubleshooting logic for low-yield Wittig reactions.

Ylide TypeTypical BaseSolventTemperaturePrimary Product
Non-stabilized (e.g., R=Alkyl)n-BuLi, NaH, NaNH₂THF, Ether-78 °C to RT(Z)-Alkene[4]
Semi-stabilized (e.g., R=Aryl)NaH, NaOMeTHF, DMF0 °C to 60 °CMixture of (E/Z)
Stabilized (e.g., R=CO₂Et)K₂CO₃, NaOEtDCM, EtOH, TolueneRT to Reflux(E)-Alkene[5]
  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a rubber septum.

  • Ylide Generation:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under argon.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-Butyllithium (1.05 eq., 1.6 M in hexanes) dropwise via syringe. The solution should turn a characteristic deep yellow or orange color.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide suspension.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure. The major byproduct is triphenylphosphine oxide.

    • Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the desired alkene.

Reductive Amination: Amine Synthesis

Reductive amination is a powerful, reliable method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines.[6][7] The key is balancing imine formation with selective reduction.

Question: My one-pot reductive amination is sluggish and produces the byproduct alcohol instead of the desired amine. What's going wrong?

Answer: This is a classic selectivity problem in reductive amination. The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting aldehyde faster than the aldehyde is reacting with the amine to form the imine intermediate.

  • Slow Imine Formation:

    • Causality: The condensation of an aldehyde and an amine to form an imine is a reversible, equilibrium-driven process that produces water. The steric hindrance from the ortho-methyl group on this compound can slow this step. If the imine concentration is low, the reducing agent has a higher chance of attacking the more abundant starting aldehyde.

    • Solution:

      • Use a Mild Lewis Acid: Adding a catalytic amount of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the aldehyde and facilitate imine formation.[8]

      • Control pH: Imine formation is often acid-catalyzed. Adding a small amount of acetic acid can accelerate the reaction. However, too much acid will protonate the amine nucleophile, rendering it inactive. The optimal pH is typically between 4 and 6.

      • Pre-formation: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes at room temperature or with gentle heat) before adding the reducing agent. This allows the imine intermediate to build in concentration.

  • Incorrect Choice of Reducing Agent:

    • Causality: Different hydride reagents have different reactivities. A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes but is slower to reduce imines. In contrast, milder, more selective reagents are designed specifically for this transformation.

    • Solution: Use a reducing agent that is selective for the imine/iminium ion over the carbonyl.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and highly selective for imines.[6]

      • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective, but it is toxic and requires careful handling and disposal. It is most effective at a pH of ~6-7.[6]

Reductive_Amination_Troubleshooting start Poor Amine Yield / Alcohol Byproduct q1 Which reducing agent was used? start->q1 reagent_strong Strong (e.g., NaBH₄) q1->reagent_strong reagent_selective Selective (e.g., NaBH(OAc)₃) q1->reagent_selective solution_reagent Switch to Selective Reagent NaBH(OAc)₃ is recommended reagent_strong->solution_reagent q2 Was imine formation promoted? reagent_selective->q2 solution_reagent->q2 promoted_no No q2->promoted_no promoted_yes Yes q2->promoted_yes solution_imine Promote Imine Formation 1. Add catalytic acid (AcOH) 2. Pre-stir aldehyde + amine 3. Add dehydrating agent promoted_no->solution_imine end Reaction Optimized promoted_yes->end solution_imine->end

Caption: Decision tree for optimizing reductive amination reactions.

Reducing AgentAbbreviationTypical SolventKey AdvantagesConsiderations
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCE, THF, DCMHighly selective, non-toxic, moisture-stableCan be slower, generates acetic acid
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHHighly selective, effectiveHighly toxic (cyanide release at low pH)
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, readily availableCan reduce aldehyde, less selective[6]
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Imine Formation: Add glacial acetic acid (1.1 eq.) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution. Be mindful of potential gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the resulting amine product via column chromatography on silica gel.

Oxidation to Carboxylic Acid

Converting the aldehyde to the corresponding 2,4-Difluoro-3-methylbenzoic acid is a common and critical transformation. The challenge lies in achieving a complete, clean conversion without harsh conditions that could lead to side reactions.

Question: My oxidation reaction is incomplete, leaving significant amounts of unreacted aldehyde. Can I use stronger conditions without causing degradation?

Answer: Incomplete oxidation is a frequent issue, especially with substituted benzaldehydes. While it is tempting to increase temperature or use a very powerful oxidant, a more controlled approach is usually more effective.

  • Oxidant Reactivity:

    • Causality: The electron-withdrawing fluorine atoms make the aldehyde slightly less susceptible to oxidation compared to electron-rich benzaldehydes. A mild oxidant may not be sufficient for a full conversion in a reasonable timeframe.

    • Solution: Choose an oxidant with appropriate strength.

      • Potassium Permanganate (KMnO₄): A strong and effective oxidant. To improve selectivity and prevent harshness, it should be used under buffered or basic conditions (e.g., with NaHCO₃ or NaOH).[9]

      • Hydrogen Peroxide (H₂O₂): An excellent "green" oxidant, especially under basic conditions (e.g., in aqueous NaOH/MeOH). This method is often efficient for electron-rich aldehydes but may require heating for this substrate.[10]

      • Jones Reagent (CrO₃/H₂SO₄): Very powerful and effective but also acidic and non-selective. It is generally not recommended if other sensitive functional groups are present.[9]

      • Oxone (Potassium Peroxymonosulfate): A versatile and relatively mild oxidant that works well for converting aldehydes to carboxylic acids.[11]

  • Phase Transfer Issues:

    • Causality: Many oxidation reactions, particularly with KMnO₄, are run in aqueous systems where the organic aldehyde has low solubility. The reaction can stall if the aldehyde cannot efficiently interact with the oxidant at the phase interface.

    • Solution: Use a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., TBAB) when using an aqueous oxidant with an organic solvent. This will shuttle the oxidant (e.g., MnO₄⁻) into the organic phase to react with the aldehyde. Alternatively, using a co-solvent system like t-butanol/water can improve solubility.

Oxidation_Troubleshooting start Incomplete Oxidation check_oxidant Evaluate Oxidant 1. Is it strong enough? 2. Is it too harsh? start->check_oxidant oxidant_ok Oxidant OK check_oxidant->oxidant_ok Yes oxidant_bad Change Oxidant Try buffered KMnO₄ or Oxone check_oxidant->oxidant_bad No check_solubility Assess Solubility Is the aldehyde soluble in the reaction medium? solubility_ok Solubility OK check_solubility->solubility_ok Yes solubility_bad Improve Solubility Use a co-solvent (t-BuOH/H₂O) Add a Phase Transfer Catalyst check_solubility->solubility_bad No oxidant_ok->check_solubility

Caption: A workflow for diagnosing and solving incomplete oxidation.

  • Setup: In a flask equipped with a mechanical stirrer, dissolve this compound (1.0 eq.) in a suitable solvent like t-butanol or acetone.

  • Buffered Solution: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (2.0-3.0 eq.) and sodium bicarbonate (NaHCO₃) (2.0-3.0 eq.) in water.

  • Reaction:

    • Cool the aldehyde solution to 0-5 °C in an ice bath.

    • Add the aqueous KMnO₄ solution slowly to the aldehyde solution with vigorous stirring. The purple color of the permanganate will disappear as it reacts, and a brown manganese dioxide (MnO₂) precipitate will form.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature until TLC analysis shows the absence of starting material.

  • Work-up:

    • Quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color is gone.

    • Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the pad with water.

    • Acidify the clear filtrate to pH ~2 with concentrated HCl. The carboxylic acid product should precipitate out.

    • If the product does not precipitate, extract the aqueous solution with ethyl acetate (3x).

  • Purification:

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • If extracted, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude acid, which can be further purified by recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: How should I store this compound?

    • It should be stored in a tightly sealed container in a refrigerator at 2-8°C to prevent slow oxidation to the carboxylic acid.

  • Q2: What are the common impurities in commercial batches?

    • The most likely impurity is the corresponding carboxylic acid from oxidation. Depending on the synthetic route, you might also find residual starting materials from its preparation, such as 1-bromo-2,4-difluoro-3-methylbenzene.[1]

  • Q3: Is this compound stable to acidic or basic conditions?

    • The aldehyde is generally stable to mild acidic and basic conditions at room temperature. However, strong bases can promote Cannizzaro-type reactions, and strong acids can catalyze polymerization or other side reactions, especially upon heating.

  • Q4: What is the best way to purify the final products from these reactions?

    • For most neutral products (like alkenes from a Wittig reaction) or basic products (amines), column chromatography on silica gel is highly effective.[1][12] For the acidic product, precipitation upon acidification followed by recrystallization is often sufficient to achieve high purity.

References

Technical Support Center: A Guide to Scaling the Synthesis of 2,4-Difluoro-3-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,4-Difluoro-3-methylbenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block.[1] The strategic incorporation of fluorine atoms can significantly alter a molecule's properties, making these compounds highly valuable in pharmaceuticals and materials science. This resource provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to navigate the challenges of synthesizing these molecules, from the lab bench to pilot scale.

Safety First: Handling Fluorinated Compounds

The unique properties of fluorinated compounds necessitate stringent safety protocols.[2] Many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can have metabolic toxicity or persist in the environment.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there's a significant splash risk, and a flame-resistant lab coat.[2] The choice of gloves should be based on the specific compound and solvent; consulting the manufacturer's compatibility chart is recommended. For highly corrosive or easily absorbed compounds, double-gloving is advisable.[2]

  • Engineering Controls: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[2] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[2]

  • Emergency Procedures: In case of skin contact, be aware that fluorine compounds can hydrolyze to hydrofluoric acid (HF), causing burns that are similar to HF exposure.[3] It is crucial to have a 2.5% calcium gluconate gel readily available before starting any work with fluorine gas.[3] In case of any exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[2][3]

  • Waste Disposal: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[2] Incompatible waste streams should not be mixed.[2]

Synthetic Pathways Overview

The synthesis of this compound typically starts from 1,3-difluoro-2-methylbenzene. Two common and effective methods for introducing the aldehyde functionality are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation.

Synthetic_Pathways Start 1,3-Difluoro-2-methylbenzene VH Vilsmeier-Haack Reaction (DMF, POCl3) Start->VH OL Directed Ortho-Lithiation (n-BuLi, THF) Start->OL Product This compound VH->Product Formylation Formylation (DMF) OL->Formylation Formylation->Product Troubleshooting_Workflow cluster_solutions Potential Causes & Solutions Problem Problem Encountered LowYield Low or No Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct ScaleUpIssues Scale-up Issues Problem->ScaleUpIssues LY1 Incomplete Reaction - Increase reaction time/temp - Check reagent quality LowYield->LY1 LY2 Poor Reagent Activity - Use fresh reagents - Titrate organolithiums LowYield->LY2 LY3 Work-up Losses - Optimize extraction pH - Prevent emulsion LowYield->LY3 IP1 Isomeric Byproducts - Optimize temperature - Use milder conditions ImpureProduct->IP1 IP2 Unreacted Starting Material - Drive reaction to completion - Improve purification ImpureProduct->IP2 IP3 Side Reaction Products - Control reagent addition - Lower temperature ImpureProduct->IP3 SU1 Poor Heat Transfer - Improve reactor cooling - Slow reagent addition ScaleUpIssues->SU1 SU2 Inefficient Mixing - Optimize stirrer design/speed - Consider flow chemistry ScaleUpIssues->SU2 SU3 Purification Challenges - Develop crystallization protocol - Consider distillation ScaleUpIssues->SU3

References

Technical Support Center: Catalyst Selection for Reactions with 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Difluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this versatile synthetic building block.[1] The unique electronic and steric profile of this molecule—featuring a reactive aldehyde, two electron-withdrawing fluorine atoms, and a methyl group—presents both opportunities and challenges in synthetic chemistry. This document provides in-depth, field-proven insights in a practical question-and-answer format to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: How do the fluorine and methyl substituents on the aromatic ring influence catalyst selection?

A1: The substituents have a profound impact on the reactivity of this compound and, consequently, on catalyst choice.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon. This can accelerate nucleophilic addition reactions. However, this effect also deactivates the aromatic ring, making electrophilic aromatic substitution more difficult. For transition metal-catalyzed reactions like C-H activation, these electronics can significantly influence the reactivity and regioselectivity.

  • Steric Hindrance: The ortho-methyl group provides steric bulk around one side of the aldehyde. This can be leveraged to achieve stereoselectivity in asymmetric catalysis but may also hinder the approach of bulky reagents or catalysts, potentially requiring higher temperatures or more active catalytic systems.

  • Catalyst Interaction: The fluorine atoms can influence how the substrate interacts with the metal center of a catalyst. In some palladium-catalyzed cross-couplings, for instance, fluorine substitution can affect oxidative addition and reductive elimination steps.[2]

Q2: For C-C bond formation at the aldehyde group, what class of catalyst should I start with?

A2: The choice depends entirely on the desired transformation.

  • For Nucleophilic Additions (e.g., Aldol, Henry, Grignard-type):

    • Organocatalysis: Chiral amines (like proline) or their derivatives are excellent for asymmetric aldol reactions.[3] Chiral phosphoric acids (CPAs) or quinine-derived ureas can be effective for asymmetric additions, such as difluoroalkylation reactions.[4][5]

    • Lewis Acid Catalysis: Soft Lewis acids like Zinc Chloride (ZnCl₂) can be effective for promoting reactions without strongly complexing with the aldehyde. For enantioselective variants, chiral Lewis acid complexes (e.g., those based on Ti, Cu, or Zn) are commonly employed.

  • For Coupling Reactions (e.g., Hydroacylation):

    • Rhodium and Cobalt Catalysis: Rhodium(I) and Cobalt-hydride catalysts are highly effective for hydroacylation reactions, where the aldehyde C-H bond is added across an olefin.[6] These reactions often require specific phosphine ligands to control reactivity and selectivity.

Q3: Is it feasible to perform palladium-catalyzed cross-coupling at the C-F bonds of this molecule?

A3: While C-F bond activation is a known process, it is significantly more challenging than the activation of C-Cl, C-Br, or C-I bonds. Standard palladium cross-coupling conditions (e.g., for Suzuki or Heck reactions) are unlikely to activate the C-F bonds of this compound. Achieving this requires specialized, highly active catalyst systems, often featuring electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may require harsh reaction conditions.[7] For most synthetic routes, it is more practical to focus on reactions involving the aldehyde or C-H activation.

Catalyst Selection and Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Conversion in Palladium-Catalyzed C-H Functionalization

You are attempting an ortho-C-H functionalization (e.g., alkoxylation or arylation) directed by the aldehyde group, but the reaction shows minimal conversion.

  • Possible Cause 1: Ineffective Directing Group Strategy. The aldehyde itself can be a directing group, but its coordinating ability may be insufficient for your specific catalyst system. This often leads to a stalled or slow reaction.

    • Solution: Employ a "transient directing group" strategy. Adding a catalytic amount of an amino acid, such as L-valine, can reversibly form an imine with the aldehyde. This imine is a much stronger coordinating group for the palladium center, facilitating the C-H activation step. This approach avoids the need for extra steps to install and remove a directing group.[8]

  • Possible Cause 2: Inappropriate Ligand or Palladium Precursor. The stability and activity of the palladium catalyst are critically dependent on the choice of ligand and precursor. A suboptimal choice can lead to rapid catalyst decomposition or low turnover.

    • Solution: For C-H functionalization, ligands that stabilize the high-valent palladium intermediates are often required. Experiment with ligands like XantPhos for certain coupling reactions.[9] Screen different palladium sources, such as Pd(OAc)₂ or Pd(TFA)₂, as their counter-ions can influence the reaction outcome.

  • Possible Cause 3: Catalyst Deactivation. Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to air and moisture. Impurities in reagents or solvents can also act as catalyst poisons.[10]

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use high-purity starting materials. If deactivation is suspected, signs include a color change in the reaction mixture (e.g., formation of palladium black) or a complete stall after initial activity.[10]

Problem 2: Poor Enantioselectivity in an Asymmetric Nucleophilic Addition

You are performing a chiral organocatalyzed addition to the aldehyde (e.g., an asymmetric aldol or Mannich reaction) but observe a low enantiomeric excess (ee).

  • Possible Cause 1: Background Uncatalyzed Reaction. The high electrophilicity of the aldehyde, enhanced by the fluorine atoms, can lead to a significant, non-selective background reaction that is not mediated by the chiral catalyst.

    • Solution: Lower the reaction temperature. This will slow down both the catalyzed and uncatalyzed pathways, but the catalyzed reaction, having a lower activation energy, should be less affected, thus improving the ratio of chiral to achiral product. You can also adjust reagent concentrations, sometimes favoring a slower, controlled addition of one reactant.

  • Possible Cause 2: Catalyst Mismatch or Deactivation. The specific chiral environment of the catalyst may not be optimal for the steric and electronic profile of this compound. Additionally, some amine-based catalysts can be deactivated by reaction with electrophiles.[11]

    • Solution: Screen a panel of chiral catalysts. For proline-catalyzed reactions, test different derivatives. For reactions using chiral phosphoric acids (CPAs), screen catalysts with varying steric bulk on the binaphthyl backbone.[12] Ensure the catalyst is handled correctly and is not exposed to conditions that would lead to its degradation.

Problem 3: Reaction Stalls or Fails in a Rhodium-Catalyzed Process

You are attempting a reaction such as decarbonylation or hydroacylation using a rhodium catalyst, but the reaction does not proceed as expected.

  • Possible Cause 1: Incorrect Rhodium Source or Ligand. Different rhodium(I) sources can serve as catalysts, but their effectiveness is highly dependent on the reaction type and the ligands used.[13] For instance, decarbonylation often proceeds via an oxidative addition, migratory extrusion, and reductive elimination pathway, where the ligand plays a key role.[14]

    • Solution: For decarbonylation, Wilkinson's catalyst (RhCl(PPh₃)₃) is a classic choice, but other complexes like [Rh(dppp)]+ may also be effective.[14] For methylenation reactions, a combination of a Rh(I) source, trimethylsilyldiazomethane, and a phosphine like PPh₃ is a proven system.[13] It is crucial to match the catalyst and ligand to the specific transformation.

  • Possible Cause 2: Catalyst Poisoning by CO. In reactions that may generate carbon monoxide (CO) as a byproduct or intermediate, such as transfer hydroformylation, the CO itself can act as a catalyst poison by strongly coordinating to the rhodium center.[6]

    • Solution: Design the reaction to avoid the intermediacy of free CO gas. For example, using a strained olefin as a CO acceptor in a transfer hydroformylation can provide the thermodynamic driving force for the reaction while preventing catalyst inhibition.[6]

Data Summary & Recommended Catalyst Systems

The following table provides a starting point for catalyst selection for various transformations involving this compound.

Reaction TypeCatalyst ClassRecommended Catalyst/Ligand SystemKey Considerations
Asymmetric Aldol OrganocatalystL-Proline or derivativesControl of temperature is crucial to minimize background reaction.
Asymmetric Fluoroalkylation OrganocatalystQuinine-derived urea or Chiral Phosphoric Acid (CPA)Relay catalysis with a rhodium complex may be needed to generate the active fluoroalkylating species.[5]
C-H Alkoxylation Transition MetalPd(OAc)₂ with L-Valine (transient directing group)Requires an oxidant like K₂S₂O₈.[8]
Decarbonylation Transition MetalRhCl(PPh₃)₃ or [Rh(dppp)]+The choice of bidentate vs. monodentate phosphine ligand can influence the rate-determining step.[14]
Reductive Alkylation Transition MetalSiNS–Pd (heterogeneous) with H₂A reusable heterogeneous catalyst suitable for reactions with various amines.[15]
Nucleophilic Addition Lewis AcidAnhydrous ZnCl₂A soft Lewis acid that is less likely to form a strong, deactivating complex with the aldehyde.

Experimental Workflows and Logic Diagrams

Visualizing the decision-making process can streamline catalyst selection and troubleshooting.

Catalyst Selection Workflow

This diagram outlines a logical path for choosing a catalyst based on the desired chemical transformation.

CatalystSelection start Define Desired Transformation q1 Reaction at Aldehyde C=O? start->q1 q2 Asymmetric Synthesis? q1->q2 Yes q3 Reaction at Aromatic C-H? q1->q3 No cat_organo Organocatalyst (Proline, CPA) q2->cat_organo Yes cat_lewis Lewis Acid (ZnCl₂, etc.) q2->cat_lewis No cat_tm_ch Transition Metal (Pd, Rh, Ir) + Transient Directing Group q3->cat_tm_ch Yes (C-H Functionalization) cat_tm_decarb Rhodium Complex (e.g., Wilkinson's Cat.) q3->cat_tm_decarb No (Consider Decarbonylation)

Caption: Decision tree for initial catalyst class selection.

Troubleshooting Workflow for a Failed Reaction

This diagram provides a systematic approach to diagnosing and solving a failed or low-yielding reaction.

Troubleshooting start Reaction Failed or Low Yield check_purity Verify Purity of All Reagents & Solvents start->check_purity check_atmosphere Ensure Strictly Inert Atmosphere check_purity->check_atmosphere check_catalyst Is Catalyst Active? (Correct Handling/Storage) check_atmosphere->check_catalyst q_optimize Initial Checks Passed? check_catalyst->q_optimize q_optimize->start No (Re-purify/replace reagents) optimize_temp Vary Temperature (Lower for selectivity, higher for conversion) q_optimize->optimize_temp Yes optimize_ligand Screen Different Ligands (Bulky, electron-rich, chiral) optimize_temp->optimize_ligand optimize_reagents Adjust Reagent Stoichiometry & Addition Rate optimize_ligand->optimize_reagents success Problem Solved optimize_reagents->success

Caption: Systematic workflow for troubleshooting failed reactions.

References

Byproduct formation in the synthesis of 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-difluoro-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions, minimize byproduct formation, and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary advantages and disadvantages?

A1: The two most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Synthesis RouteAdvantagesDisadvantages
Vilsmeier-Haack Reaction Utilizes relatively inexpensive and readily available reagents. Generally a one-pot procedure.Can suffer from poor regioselectivity, leading to isomeric byproducts. The Vilsmeier reagent is a weak electrophile, requiring an activated aromatic ring.[1][2][3]
Ortho-lithiation & Formylation Offers high regioselectivity due to the directing effect of the fluorine atom.Requires cryogenic temperatures and strictly anhydrous conditions. Handling of organolithium reagents requires expertise.
Q2: Why is regioselectivity a major challenge in the synthesis of this compound?

A2: The starting material for the synthesis is 1,3-difluoro-2-methylbenzene. The substituents on the aromatic ring (two fluorine atoms and a methyl group) exert directing effects during electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.[4][5]

  • Fluorine atoms are ortho, para-directing deactivators.[6]

  • The methyl group is an ortho, para-directing activator.

The positions ortho and para to the methyl group are C4 and C6. The positions ortho to the fluorine at C1 are C2 and C6, and for the fluorine at C3 are C2 and C4. The combined directing effects can lead to the formation of a mixture of isomers, primarily the desired this compound and the undesired 2,6-difluoro-3-methylbenzaldehyde.

G cluster_0 Directing Effects on 1,3-Difluoro-2-methylbenzene Starting Material 1,3-Difluoro-2-methylbenzene Desired Product This compound Isomeric Byproduct 2,6-Difluoro-3-methylbenzaldehyde

Troubleshooting Guide: Byproduct Formation

Issue 1: Presence of an Isomeric Aldehyde in the Final Product

Symptom: Your NMR or GC-MS analysis of the purified product shows signals consistent with an additional aromatic aldehyde besides the desired this compound. The most likely isomeric byproduct is 2,6-difluoro-3-methylbenzaldehyde.

Causality:

  • Vilsmeier-Haack Reaction: The formation of the 2,6-isomer is a common issue due to the competing directing effects of the methyl and fluorine substituents.[4] Higher reaction temperatures can decrease the selectivity of the reaction.

  • Lithiation-Formylation: While generally more selective, improper control of temperature or stoichiometry of the organolithium reagent can lead to a loss of regioselectivity.

Troubleshooting Steps:

  • Confirm the Identity of the Isomer:

    • GC-MS: The isomers will have the same molecular weight (156.13 g/mol ) but may have slightly different retention times.

    • ¹H NMR: The aromatic proton coupling patterns will be distinct. For this compound, you would expect two distinct aromatic protons. For the 2,6-isomer, you would also expect two aromatic protons, but their chemical shifts and coupling constants will differ.

  • Optimization of Vilsmeier-Haack Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10°C) during the addition of the Vilsmeier reagent to the substrate.

    • Solvent: The choice of solvent can influence selectivity. Dichloromethane or 1,2-dichloroethane are common choices.

  • Refining the Ortho-lithiation Protocol:

    • Temperature: Ensure the lithiation step is carried out at a sufficiently low temperature (typically -78°C) to prevent side reactions.

    • Reagent Addition: Add the organolithium reagent (e.g., n-BuLi) slowly to the solution of the starting material to maintain a low localized concentration.

  • Purification Strategies:

    • Column Chromatography: Separation of the isomers by silica gel chromatography can be challenging due to their similar polarities. A shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate) may be effective.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is a more effective but less scalable option.

Issue 2: Incomplete Reaction and Presence of Starting Material

Symptom: Your crude reaction mixture contains a significant amount of unreacted 1,3-difluoro-2-methylbenzene.

Causality:

  • Vilsmeier-Haack Reaction: The Vilsmeier reagent is a relatively weak electrophile, and the deactivating effect of the two fluorine atoms can make the reaction sluggish.[1]

  • Lithiation-Formylation: Incomplete lithiation due to inactive organolithium reagent or the presence of moisture will result in unreacted starting material.

Troubleshooting Steps:

  • Vilsmeier-Haack Reaction:

    • Reaction Time and Temperature: Consider increasing the reaction time or slowly warming the reaction to room temperature after the initial addition at low temperature. Monitor the reaction progress by TLC or GC.

    • Stoichiometry: Ensure a slight excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) is used.

  • Lithiation-Formylation:

    • Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.

    • Reagent Quality: Use a freshly titrated or newly purchased organolithium reagent to ensure its activity.

Issue 3: Formation of Tarry Byproducts

Symptom: The reaction mixture is dark and contains insoluble, tarry materials, making workup and purification difficult.

Causality:

  • Vilsmeier-Haack Reaction: Elevated temperatures can lead to polymerization and decomposition of the substrate or product.[7]

  • Lithiation-Formylation: Uncontrolled addition of the organolithium reagent can cause localized heating and side reactions.

Troubleshooting Steps:

  • Temperature Control: Strict adherence to the recommended reaction temperatures for each step is crucial.

  • Proper Quenching:

    • Vilsmeier-Haack: Quench the reaction by pouring it onto crushed ice or a cold, dilute aqueous solution of a base like sodium acetate.[7]

    • Lithiation-Formylation: Quench the reaction at low temperature with a suitable electrophile (DMF) followed by an aqueous workup.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,3-Difluoro-2-methylbenzene

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and desired purity.

Materials:

  • 1,3-Difluoro-2-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Crushed ice

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (1.2 eq.) in an ice-water bath. Slowly add POCl₃ (1.1 eq.) dropwise, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1,3-difluoro-2-methylbenzene (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and slowly pour it into a vigorously stirred mixture of crushed ice and sodium acetate (3 eq.). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

G Start Start Vilsmeier Reagent Prepare Vilsmeier Reagent (DMF + POCl₃) Start->Vilsmeier Reagent Formylation Add 1,3-Difluoro-2-methylbenzene (T < 10°C) Vilsmeier Reagent->Formylation Reaction Stir at Room Temperature (Monitor by TLC/GC) Formylation->Reaction Workup Quench with Ice/NaOAc Reaction->Workup Extraction Extract with DCM Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Difluoro-3-methylbenzaldehyde and 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is a critical determinant of synthetic efficiency and success. Substituted benzaldehydes are foundational building blocks in medicinal chemistry, and understanding their relative reactivity is paramount for optimizing reaction conditions and predicting outcomes. This guide provides an in-depth, objective comparison of the reactivity of 2,4-Difluoro-3-methylbenzaldehyde and 2,4-Dichlorobenzaldehyde in several common and synthetically important transformations.

The reactivity of the aldehyde functional group is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. This guide will dissect these influences through the lens of established organic chemistry principles and support the discussion with illustrative experimental data and detailed protocols for key reactions.

Unveiling the Contestants: A Structural and Physicochemical Overview

At first glance, this compound and 2,4-Dichlorobenzaldehyde appear to be close cousins. Both are disubstituted benzaldehydes with halogens at the 2 and 4 positions. However, the subtle differences in their substitution patterns—fluorine versus chlorine, and the presence of a methyl group—give rise to distinct electronic and steric profiles that significantly impact their chemical behavior.

PropertyThis compound2,4-Dichlorobenzaldehyde
Molecular Formula C₈H₆F₂OC₇H₄Cl₂O
Molecular Weight 156.13 g/mol [1]175.01 g/mol
Appearance -White crystalline solid[2]
Melting Point -69-74 °C
Boiling Point -233 °C[3]
Solubility -Soluble in ethyl acetate, acetone, toluene, chloroform; very low solubility in water.[4]

The Decisive Factors: Electronic and Steric Effects

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is the central theme of this comparison. This reactivity is primarily modulated by two key factors:

  • Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Steric Effects: The spatial bulk of the substituents, particularly those in the ortho position, which can hinder the approach of a nucleophile to the carbonyl carbon.

Electronic Tug-of-War: Fluorine vs. Chlorine

Both fluorine and chlorine are halogens and are more electronegative than carbon, thus exerting an electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles.[5]

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). This resonance effect opposes the inductive effect. For fluorine, the 2p orbitals of fluorine and carbon are of similar size, leading to effective orbital overlap and a significant +M effect. In contrast, the 3p orbitals of chlorine are larger and more diffuse, resulting in less effective overlap with carbon's 2p orbitals and a weaker +M effect.

Despite the stronger +M effect of fluorine, the -I effect is generally considered to be the dominant factor for both halogens in influencing the reactivity of the benzene ring. However, the stronger inductive effect of fluorine compared to chlorine suggests that, in the absence of other factors, a fluorine-substituted benzaldehyde would be more reactive towards nucleophiles than its chlorine-substituted counterpart.

The Steric Shield: The Role of the 3-Methyl Group

In this compound, the methyl group at the 3-position introduces a steric hindrance component that is absent in 2,4-Dichlorobenzaldehyde. While not directly flanking the aldehyde group in an ortho position, its presence can influence the conformation of the aldehyde and potentially hinder the approach of bulky nucleophiles. The "ortho effect," where ortho-substituents can force a functional group out of the plane of the benzene ring, can alter its resonance and steric accessibility.[6][7]

Head-to-Head Competition: Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the expected reactivity of our two subject molecules in four common and synthetically valuable reactions: the Wittig reaction, the Grignard reaction, reductive amination, and the aldol condensation.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide.[8][9][10] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.

Expected Outcome:

Given the stronger electron-withdrawing nature of fluorine compared to chlorine, This compound is expected to be more reactive in the Wittig reaction than 2,4-Dichlorobenzaldehyde . This should translate to a faster reaction time and potentially a higher yield under identical conditions. The steric hindrance from the 3-methyl group is not anticipated to be a major impediment for the approach of the ylide. A study on the Wittig reaction of 2,4-difluorobenzaldehyde with benzyltriphenylphosphonium chloride reported a yield of 88% in 4 hours.[2]

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base n-Butyllithium Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Substituted Benzaldehyde Aldehyde->Oxaphosphetane Alkene Stilbene Derivative Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Grignard_Reaction cluster_reagent Grignard Reagent cluster_addition Nucleophilic Addition Alkyl_Halide Alkyl/Aryl Halide Grignard R-MgX Alkyl_Halide->Grignard Magnesium Magnesium Metal Magnesium->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Aldehyde Substituted Benzaldehyde Aldehyde->Alkoxide Alcohol Secondary Alcohol Alkoxide->Alcohol Acidic Workup Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction Aldehyde Substituted Benzaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine Product Secondary/Tertiary Amine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

References

A Senior Scientist's Guide to Alternatives for 2,4-Difluoro-3-methylbenzaldehyde in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,4-Difluoro-3-methylbenzaldehyde is a highly functionalized aromatic aldehyde valued in medicinal chemistry for its unique electronic and steric properties. The presence of two electron-withdrawing fluorine atoms enhances the reactivity of the aldehyde group towards nucleophilic attack, a common strategy in the assembly of complex pharmaceutical scaffolds.[1][2] This guide provides an in-depth comparison of viable alternative reagents, offering researchers and drug development professionals the critical data and experimental insights needed to make informed decisions in their synthetic campaigns. We will dissect the reactivity profiles, advantages, and limitations of structurally similar aldehydes, supported by comparative experimental protocols and data, to facilitate the strategic selection of building blocks for targets such as novel kinase inhibitors.[3][4]

The Strategic Value of this compound in Synthesis

The utility of this compound stems from a precise combination of its substituents. The aldehyde serves as a versatile handle for a multitude of transformations, including condensations, reductive aminations, and Wittig reactions.[1] The electronic landscape of the reagent is dominated by its fluorine atoms.

  • Electrophilicity: Fluorine's high electronegativity creates a strong inductive electron-withdrawing effect (-I). This effect, particularly from the fluorine at the ortho position (C2), significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde exceptionally reactive towards nucleophiles, often leading to faster reaction times and higher yields compared to non-fluorinated analogues.[2][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at strategic positions can block sites of metabolic oxidation, a key tactic in drug design to improve a compound's pharmacokinetic profile.[6]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby protons or basic nitrogen atoms in a final molecule, which can be critical for optimizing target binding or solubility.

The methyl group at the C3 position provides steric bulk and introduces a lipophilic character, which can influence molecular conformation and membrane permeability. It is this intricate balance of reactivity and physicochemical influence that makes this reagent a common starting point in discovery chemistry.

The Imperative for Alternatives

While a valuable tool, reliance on a single building block is a strategic risk in drug development. The rationale for seeking alternatives is multifaceted:

  • Cost and Availability: Highly functionalized or niche reagents can be expensive and subject to supply chain vulnerabilities.

  • Fine-Tuning Reactivity: In some multi-step syntheses, the high reactivity of this compound may be detrimental, leading to undesired side reactions. An alternative with attenuated reactivity might offer superior control.

  • Exploring Chemical Space: Minor structural modifications to the starting aldehyde can lead to novel analogues with significantly different biological activities or intellectual property landscapes.

  • Enabling Orthogonal Chemistries: An alternative carrying a different halogen, such as bromine or iodine, can introduce a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability that is not feasible with the highly stable C-F bond.[7]

A Comparative Analysis of Alternative Benzaldehydes

The selection of an alternative should be a deliberate choice based on the desired synthetic outcome. Below, we compare several logical alternatives, focusing on how their substitution patterns alter their chemical behavior.

dot

Caption: Structural relationships between the primary reagent and selected alternatives.

Data Summary: Reactivity and Application Profiles
ReagentKey Structural FeaturePredicted Reactivity in Nucleophilic AdditionSuitability for Cross-CouplingPrimary AdvantageKey Limitation
This compound Ortho & Para -F atomsVery High[1]PoorHigh activation for C-C bond formation.Lack of orthogonal reactivity.
2,6-Difluorobenzaldehyde Dual Ortho -F atomsHighPoorSymmetric structure, strong activation.Increased steric hindrance at carbonyl.
2,4-Dichloro-3-methylbenzaldehyde Ortho & Para -Cl atomsHigh (less than -F)Moderate (requires specific catalysts)[7]Balances activation with potential for coupling.C-Cl activation can be challenging.
4-Bromo-3-methylbenzaldehyde Para -Br atomModerateExcellent[7]Ideal for introducing diversity via Pd-catalysis.Aldehyde is less activated than fluorinated versions.
4-Fluoro-3-methylbenzaldehyde Single Para -F atomModerate[8]PoorSimpler, more available starting material.Lacks the strong activation of an ortho-fluoro group.

Causality Behind Reactivity Differences:

The reactivity trend in nucleophilic additions (e.g., Knoevenagel, aldol) is directly correlated with the electrophilicity of the carbonyl carbon.[1] The order of predicted reactivity is: 2,4-Difluoro- > 2,6-Difluoro- > 2,4-Dichloro- > 4-Bromo- ≈ 4-Fluoro-

This is because fluorine is more electronegative than chlorine, and the inductive effect is distance-dependent, making ortho-substituents more activating than para-substituents. Bromine and chlorine are significantly less electronegative, resulting in a less electrophilic carbonyl.

For palladium-catalyzed cross-coupling reactions, reactivity is governed by the C-X bond dissociation energy. The trend is C-Br > C-Cl >> C-F.[7] This makes bromo-substituted aldehydes far superior substrates for reactions like Suzuki-Miyaura coupling, providing a synthetic "handle" that fluorinated analogues lack.[7]

Experimental Protocol: A Comparative Knoevenagel Condensation

To provide a tangible comparison, we describe a general protocol for a Knoevenagel condensation, a fundamental C-C bond-forming reaction. This reaction is highly sensitive to the electrophilicity of the aldehyde partner.[1]

dot

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification Setup1 1. Charge flask with Malononitrile (1.0 eq) & Aldehyde (1.0 eq) Setup2 2. Add solvent (e.g., Ethanol) Setup1->Setup2 Setup3 3. Add catalyst (e.g., Piperidine, 0.1 eq) Setup2->Setup3 React 4. Stir at specified temperature (e.g., RT to 60°C) Setup3->React TLC 5. Monitor progress via TLC React->TLC Workup1 6. Quench reaction (e.g., add water/ice) TLC->Workup1 Workup2 7. Filter precipitated solid Workup1->Workup2 Purify 8. Wash with cold solvent & dry to yield product Workup2->Purify

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of 2,4-Difluoro-3-methylbenzaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. This compound is a versatile precursor, valued for its unique electronic and structural properties that can be imparted to derivative compounds.[1][2] The presence of two fluorine atoms, highly electronegative and capable of forming strong carbon-fluorine bonds, often enhances metabolic stability, membrane permeability, and binding affinity of a molecule to its target enzyme or receptor. This guide provides a comparative analysis of two major classes of biologically active compounds synthesized from this fluorinated benzaldehyde: Schiff bases and chalcones. We will explore the rationale behind their synthesis, compare their biological performance with supporting data, and provide detailed experimental protocols for their preparation and evaluation.

Part 1: Schiff Base Derivatives - Potent Antimicrobial Agents

Schiff bases, characterized by the presence of an azomethine or imine group (-CH=N-), are a cornerstone in the synthesis of coordination compounds and biologically active molecules.[3] The nitrogen atom of the imine group and the steric and electronic effects of the substituents on the aldehyde and amine precursors are critical determinants of their biological activity. The condensation of this compound with various primary amines yields Schiff bases with significant potential, particularly in the realm of antimicrobial chemotherapy.[3][4][5]

Causality Behind Experimental Choices: Synthesis Rationale

The synthesis of Schiff bases from this compound is a straightforward acid-catalyzed condensation reaction. The primary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The rationale for using the difluoro-methyl-substituted benzaldehyde lies in leveraging the electron-withdrawing nature of the fluorine atoms to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the reaction. Furthermore, the resulting fluorinated aromatic ring system is a key contributor to the lipophilicity and overall biological profile of the final compound.[4] These compounds are widely explored for their antibacterial, antifungal, and anticancer activities.[3][4]

Experimental Workflow: Synthesis of Schiff Bases

The following diagram illustrates the typical workflow for the synthesis and characterization of Schiff bases derived from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization cluster_bioassay Biological Evaluation A This compound + Substituted Amine C Reflux Reaction Mixture (e.g., 4-6 hours) A->C B Solvent (e.g., Ethanol) + Acid Catalyst (e.g., Acetic Acid) B->C D Cool Reaction Mixture C->D E Filter Precipitate D->E F Wash with Cold Solvent E->F G Recrystallization F->G H Spectroscopic Analysis (FT-IR, NMR, Mass Spec) G->H I Purity Check (TLC, M.P.) G->I J Antimicrobial Screening (MIC Determination) I->J

Caption: General workflow for Schiff base synthesis and evaluation.

Detailed Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a substituted amine.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • Addition of Amine: To this solution, add an equimolar amount (10 mmol) of the selected primary aromatic or aliphatic amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture on a heating mantle for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry the product in a desiccator.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals.

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Comparative Performance: Antimicrobial Activity

While specific data for Schiff bases derived from this compound is not abundant in the provided search results, we can compare the performance of Schiff bases derived from similar fluorinated benzaldehydes against various pathogens. The data is typically presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.

Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Fluorinated Schiff Bases

Compound IDDerivative ofS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
DBT-I 4,6-Difluoro-2-aminobenzothiazole>10050>100[3]
DBT-III 4,6-Difluoro-2-aminobenzothiazole12.52550[3]
Comp. 3c 3,3′-diaminodipropylamine499824[4]
Kanamycin Standard Antibiotic--N/A[6]
Nystatin Standard AntifungalN/AN/A-[6]

Note: The data presented is for Schiff bases derived from analogous fluorinated compounds to illustrate comparative performance. The effectiveness varies significantly with the structure of the amine component.

The results indicate that specific structural modifications, such as those in compound DBT-III, can lead to potent activity against both Gram-positive and Gram-negative bacteria.[3] Compound 3c shows particularly promising antifungal activity against Candida.[4]

Part 2: Chalcone Derivatives - Promising Anticancer and Anti-inflammatory Agents

Chalcones (1,3-diphenyl-2-propen-1-ones) are another class of compounds readily synthesized from benzaldehydes.[7][8][9] They are considered precursors to flavonoids and possess a characteristic α,β-unsaturated ketone system, which acts as a potent Michael acceptor.[7] This reactive moiety is crucial for their interaction with biological macromolecules, leading to a wide spectrum of activities, including anticancer, anti-inflammatory, and antioxidant effects.[10][11][12]

Causality Behind Experimental Choices: Synthesis Rationale

The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone.[8][10] The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion that attacks the carbonyl carbon of the aldehyde. The choice to synthesize chalcones is driven by the established potency of the α,β-unsaturated ketone pharmacophore. The fluorinated phenyl ring from the aldehyde is expected to modulate the electronic properties of this system and enhance the compound's overall drug-like characteristics.

Experimental Workflow: Claisen-Schmidt Condensation for Chalcones

The following diagram outlines the process for synthesizing chalcone derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization cluster_bioassay Biological Evaluation A This compound + Substituted Acetophenone C Stir at Room Temperature (e.g., 12-24 hours) A->C B Solvent (e.g., Methanol) + Base Catalyst (e.g., NaOH) B->C D Pour into Crushed Ice & Acidify (HCl) C->D E Filter Precipitate D->E F Wash with Water E->F G Recrystallization from Ethanol F->G H Spectroscopic Analysis (FT-IR, NMR, Mass Spec) G->H I Purity Check (TLC, M.P.) G->I J Anticancer Screening (MTT Assay, IC50) I->J

Caption: General workflow for chalcone synthesis and evaluation.

Detailed Protocol: Synthesis of a Representative Chalcone

This protocol details the Claisen-Schmidt condensation to produce a chalcone.

  • Reactant Preparation: Dissolve this compound (10 mmol) and an appropriately substituted acetophenone (10 mmol) in 20-30 mL of methanol or ethanol in a flask.

  • Catalysis: While stirring the solution at room temperature, slowly add an aqueous solution of 40% KOH or NaOH (5-10 mL).

  • Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The formation of a solid product often indicates reaction progress.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and air dry.

  • Recrystallization: Recrystallize the crude chalcone from ethanol to yield the pure compound.

  • Characterization: Confirm the structure using FT-IR (noting the characteristic α,β-unsaturated carbonyl stretch), ¹H-NMR, and mass spectrometry.

Comparative Performance: Anticancer Activity

Chalcones derived from various benzaldehydes have demonstrated significant cytotoxicity against numerous human cancer cell lines.[13][14][15] The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Representative Anticancer Activity (IC50 in µM) of Benzaldehyde-Derived Compounds

Compound IDDerivative TypeHL-60 (Leukemia)MCF-7 (Breast)A-549 (Lung)Reference
Comp. 29 Benzyloxybenzaldehyde< 10--[13][16]
Comp. 4g Quinoxaline-< 1.0< 1.0[14]
Comp. 3 Benzimidazole0.050 (vs AChE)--[17]
MPOBA Pyridinyloxy-benzaldehyde---[18]

Note: The data is for various benzaldehyde derivatives to showcase the potential for anticancer activity. The specific activity of a this compound derived chalcone would depend on the acetophenone counterpart.

Compound 29, a benzyloxybenzaldehyde derivative, showed significant activity against leukemia cells.[13][16] Other heterocyclic derivatives, such as quinoxalines and benzimidazoles, also exhibit potent, sub-micromolar activity against various cancer cell lines, highlighting the broad potential of benzaldehyde-derived scaffolds in oncology.[14][17]

Proposed Mechanism of Action: Induction of Apoptosis

Many cytotoxic chalcones and other benzaldehyde derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[13] This can occur through various signaling pathways, often involving the mitochondria.

G Chalcone Chalcone Derivative Mito Mitochondrial Membrane Potential Loss Chalcone->Mito induces Casp9 Caspase-9 Activation Mito->Casp9 leads to Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis triggers

Caption: Simplified intrinsic apoptosis pathway induced by chalcones.

Studies on benzyloxybenzaldehyde derivatives have shown they can cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[13] This leads to the activation of a cascade of enzymes called caspases, culminating in the execution of cell death.

Conclusion and Future Outlook

This compound serves as an excellent starting point for the synthesis of diverse and biologically potent molecules.

  • Schiff Base Derivatives emerge as strong candidates for antimicrobial drug development. Their synthetic accessibility and the modularity of the amine component allow for extensive structure-activity relationship (SAR) studies to optimize potency and spectrum of activity. Future work should focus on synthesizing a library of these compounds from this compound and screening them against multidrug-resistant bacterial and fungal strains.

  • Chalcone Derivatives represent a promising scaffold for anticancer and anti-inflammatory agents. The α,β-unsaturated ketone moiety is a validated pharmacophore, and its combination with the unique substitution pattern of the starting aldehyde could lead to novel compounds that can overcome drug resistance or target specific signaling pathways in cancer cells.[15] Further investigation into their mechanism of action and in vivo efficacy is warranted.

By leveraging the distinct chemical reactivity of the aldehyde group, researchers can continue to develop novel derivatives of this compound, paving the way for new therapeutic agents to address pressing medical needs.

References

A Comparative Guide to the Reaction Kinetics of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

The Decisive Influence of Fluorine Substitution on Reactivity

The reactivity of the aldehyde group in fluorinated benzaldehydes is fundamentally governed by the electronic effects of the fluorine atom.[1] Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[1] This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] However, the position of the fluorine substituent—ortho, meta, or para—determines the interplay of this inductive effect with a weaker, opposing resonance effect (+M or +R), leading to distinct kinetic profiles for each isomer.

  • Para-Fluorobenzaldehyde (4-F-PhCHO): The fluorine atom's strong -I effect, which withdraws electron density from the ring and the aldehyde group, is dominant. This leads to a marked increase in the carbonyl carbon's electrophilicity, generally resulting in faster reaction rates for nucleophilic additions compared to unsubstituted benzaldehyde.[1]

  • Meta-Fluorobenzaldehyde (3-F-PhCHO): In the meta position, the fluorine atom's influence is almost exclusively through its strong -I effect, with no counteracting resonance effect on the carbonyl group. This typically renders the meta isomer the most reactive of the three in nucleophilic addition reactions.[1]

  • Ortho-Fluorobenzaldehyde (2-F-PhCHO): The ortho isomer presents a more complex scenario. While the -I effect is strong, proximity to the aldehyde group can introduce steric hindrance, potentially slowing the approach of bulky nucleophiles.[1] Furthermore, through-space interactions can influence the reactivity in ways not seen with the other isomers.

This differential reactivity is quantifiable using the Hammett equation , which correlates reaction rates with substituent constants (σ). Electron-withdrawing groups have positive σ values, and reactions accelerated by these groups have a positive reaction constant (ρ). For reactions like condensation, a positive ρ value confirms that electron-withdrawing substituents, such as fluorine, enhance the reaction rate.[3][4]

Comparative Kinetics in Key Synthetic Transformations

To illustrate the practical implications of these electronic effects, we will compare the kinetics of fluorobenzaldehyde isomers in three fundamental reaction classes: nucleophilic addition, condensation, and oxidation.

Nucleophilic Addition: The Grignard Reaction

Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate is highly dependent on the electrophilicity of the carbonyl carbon.[1]

Causality of Experimental Design: In a comparative kinetic study of Grignard reactions, it is crucial to maintain identical conditions (temperature, solvent, concentration of reactants) across all three isomers to ensure that any observed differences in reaction rates are solely attributable to the electronic and steric effects of the fluorine substituent. Anhydrous conditions are paramount, as Grignard reagents react violently with water.

Expected Kinetic Trend: Based on electronic effects, the expected order of reactivity towards a Grignard reagent (e.g., Phenylmagnesium Bromide) would be: 3-Fluorobenzaldehyde > 4-Fluorobenzaldehyde > 2-Fluorobenzaldehyde

The meta-isomer is predicted to be the fastest due to the unopposed inductive effect. The para-isomer follows, with its reactivity enhanced but slightly tempered by the +R effect. The ortho-isomer is often the slowest, not due to a lack of electronic activation, but because of potential steric hindrance impeding the approach of the nucleophile.[1]

Condensation Reaction: The Knoevenagel Condensation

The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is another reaction where the aldehyde's electrophilicity is rate-determining. Studies on similar condensation reactions show that electron-withdrawing groups on the benzaldehyde ring accelerate the rate.[3][4]

Data Summary: Expected Relative Rates in Knoevenagel Condensation

Benzaldehyde IsomerKey Electronic EffectsExpected Relative RateHammett Sigma (σ) Value
4-FluorobenzaldehydeStrong -I, Weak +MFaster than Benzaldehydeσp = +0.06[1]
3-FluorobenzaldehydeStrong -IFastestσm = +0.34[1]
2-FluorobenzaldehydeStrong -I, Steric HindranceVariable, often slowerσo ≈ +0.25 (estimated)[1]
Benzaldehyde (Reference)NoneBaseline0

Experimental Protocol: Comparative Analysis of Knoevenagel Condensation Kinetics via UV-Vis Spectrophotometry

This protocol outlines a method to compare the initial reaction rates of the three fluorobenzaldehyde isomers with malononitrile. The formation of the conjugated product, a benzylidenemalononitrile, can be monitored by the increase in absorbance at its λmax.

I. Materials & Reagents:

  • 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 4-Fluorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Anhydrous Ethanol (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

II. Procedure:

  • Preparation of Solutions:

    • Prepare 0.1 M stock solutions of each fluorobenzaldehyde isomer in anhydrous ethanol.

    • Prepare a 0.1 M stock solution of malononitrile in anhydrous ethanol.

    • Prepare a 0.01 M solution of piperidine in anhydrous ethanol.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the predetermined λmax of the expected product (e.g., 2-fluoro-benzylidenemalononitrile).

    • Equilibrate the thermostatted cuvette holder to 25°C.

  • Kinetic Run (repeated for each isomer):

    • To a quartz cuvette, add 2.0 mL of the 0.1 M aldehyde solution and 0.5 mL of the 0.1 M malononitrile solution.

    • Blank the spectrophotometer using this mixture.

    • To initiate the reaction, add 0.5 mL of the 0.01 M piperidine solution, mix quickly by inversion, and immediately begin recording the absorbance over time for 5-10 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time for each isomer.

    • The initial rate of the reaction is proportional to the slope of the initial linear portion of this curve.

    • Compare the initial slopes to determine the relative reactivity of the three isomers.

Trustworthiness of Protocol: This UV-Vis method is a standard and reliable technique for monitoring the kinetics of reactions that produce a chromophore.[5] By maintaining pseudo-first-order conditions (using a large excess of one reactant if necessary) and ensuring constant temperature, the observed rates directly reflect the inherent reactivity of the aldehyde.

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_run 2. Kinetic Measurement (for each isomer) cluster_analysis 3. Data Analysis P1 Prepare 0.1 M Stock Solutions: - 2-F-PhCHO - 3-F-PhCHO - 4-F-PhCHO - Malononitrile K2 Add Aldehyde & Malononitrile to Cuvette P1->K2 P2 Prepare 0.01 M Piperidine Catalyst K4 Initiate Reaction: Add Piperidine Catalyst P2->K4 K1 Equilibrate Spectrophotometer & Cuvette to 25°C K1->K2 K3 Blank Spectrophotometer K2->K3 K3->K4 K5 Record Absorbance vs. Time K4->K5 A1 Plot Absorbance vs. Time K5->A1 A2 Determine Initial Rate (Slope of Linear Region) A1->A2 A3 Compare Rates of Isomers A2->A3

Caption: Workflow for comparative kinetic analysis of Knoevenagel condensation.

Oxidation: The Baeyer-Villiger Oxidation

In the Baeyer-Villiger oxidation, aldehydes are converted to phenols (via a formate intermediate) or carboxylic acids. The reaction involves the migration of the aryl group, and its rate can be influenced by the electronic properties of the substituents on that group.

In an enzymatic Baeyer-Villiger oxidation using 4-hydroxyacetophenone monooxygenase (HAPMO), differences in product distribution were observed among the fluorobenzaldehyde isomers.[1]

  • 4-Fluorobenzaldehyde primarily yielded 4-fluorophenol.

  • 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde yielded both the corresponding phenol and the benzoic acid derivative.

This suggests that for the ortho and meta isomers, a competing reaction pathway to the carboxylic acid is more significant under these enzymatic conditions, hinting at a more complex kinetic and mechanistic landscape compared to the para isomer.[1] This highlights how the fluorine position can influence not just the rate but also the selectivity of a reaction.

Summary and Practical Implications for Synthesis

The kinetic behavior of fluorinated benzaldehydes is a direct consequence of the position-dependent electronic effects of the fluorine substituent.

  • For rapid nucleophilic addition or condensation reactions , 3-fluorobenzaldehyde is often the superior choice due to the powerful and unopposed inductive electron withdrawal.

  • 4-Fluorobenzaldehyde provides a reliable and significant rate enhancement over unsubstituted benzaldehyde and is a synthetically versatile intermediate.[6]

  • 2-Fluorobenzaldehyde's reactivity is a trade-off between strong electronic activation and potential steric hindrance, making its performance more substrate- and reaction-dependent.

For drug development professionals, understanding these nuances is critical. The choice of isomer can impact reaction times, yields, and even byproduct profiles, ultimately affecting the efficiency and scalability of a synthetic route. This guide serves as a foundational tool for making informed decisions in the design and optimization of synthetic pathways involving these valuable fluorinated building blocks.

References

A Senior Application Scientist's Guide to Benchmarking Heterocycle Synthesis with Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] Heterocyclic compounds form the backbone of a vast majority of bioactive molecules, and their strategic fluorination has proven to be a powerful tool for optimizing pharmacological profiles.[1][2] The introduction of fluorine can profoundly alter a molecule's properties, enhancing metabolic stability due to the strength of the C-F bond, modulating lipophilicity to improve membrane permeability, and altering the pKa of nearby functional groups to fine-tune target binding affinity.[3] Consequently, over 20% of all pharmaceuticals on the market contain fluorine, including numerous blockbuster drugs.[1][4]

Fluorinated benzaldehydes serve as critical and versatile building blocks in the synthesis of these valuable compounds. However, the position and number of fluorine substituents on the benzaldehyde ring dramatically influence its reactivity. This guide provides an in-depth comparison of how different fluorinated benzaldehydes perform in the synthesis of key heterocyclic systems, offering field-proven insights and detailed experimental data to inform your synthetic strategy. We will dissect the causality behind experimental choices, moving beyond simple protocols to a deeper understanding of the underlying chemical principles.

The Electronic Influence of Fluorine Substitution on Benzaldehyde Reactivity

The reactivity of the aldehyde's carbonyl group is paramount in heterocycle synthesis. Fluorine's potent electron-withdrawing inductive effect (-I) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. Conversely, fluorine exhibits a weak, electron-donating mesomeric effect (+M) when positioned ortho or para to the aldehyde group, which can partially counteract the inductive effect.

The interplay of these effects, along with steric hindrance from ortho substituents, dictates the overall reactivity.

G cluster_ortho Ortho-Substitution cluster_meta Meta-Substitution cluster_para Para-Substitution o_aldehyde 2-Fluorobenzaldehyde o_effects Strong -I Effect Weak +M Effect Steric Hindrance o_aldehyde->o_effects Exhibits o_reactivity Highly Electrophilic Carbonyl Potential for Slower Rates Due to Sterics o_effects->o_reactivity Leads to m_aldehyde 3-Fluorobenzaldehyde m_effects Pure -I Effect No Mesomeric Effect m_aldehyde->m_effects Exhibits m_reactivity Significantly Increased Electrophilicity m_effects->m_reactivity Leads to p_aldehyde 4-Fluorobenzaldehyde p_effects Strong -I Effect Weak +M Effect p_aldehyde->p_effects Exhibits p_reactivity Increased Electrophilicity (Slightly less than Meta) p_effects->p_reactivity Leads to

Caption: Electronic and steric effects of fluorine substitution.

Comparative Performance in Multicomponent Reactions (MCRs)

Multicomponent reactions are highly valued in drug discovery for their efficiency and atom economy. The choice of fluorinated benzaldehyde can be a critical parameter for success. Here, we compare their performance in two foundational MCRs: the Biginelli and Hantzsch reactions.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, a class of compounds with a wide range of biological activities, including use as calcium channel blockers.[5] The reaction is typically acid-catalyzed, and the rate-limiting step is often the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[5]

Experimental Insights: The increased electrophilicity conferred by fluorine substitution generally accelerates the reaction. Benzaldehydes with electron-withdrawing groups are known to enhance yields.

  • Para- and Meta-Fluorobenzaldehydes: These isomers are excellent substrates. The strong inductive effect activates the aldehyde for the initial nucleophilic attack by urea, often leading to high yields and shorter reaction times compared to non-fluorinated benzaldehyde.

  • Ortho-Fluorobenzaldehyde: While electronically activated, the steric hindrance from the ortho-fluorine can slightly impede the approach of the nucleophile, which may result in moderately lower yields or require slightly longer reaction times compared to the para and meta isomers.

  • Polyfluorinated Benzaldehydes (e.g., 2,4-Difluorobenzaldehyde): The combined electron-withdrawing power of multiple fluorine atoms makes the carbonyl carbon highly electrophilic, often resulting in excellent yields.

Comparative Performance Data: Biginelli Reaction

Benzaldehyde DerivativeCatalystConditionsTime (min)Yield (%)
BenzaldehydeYb(OTf)₃Acetonitrile, 120°C (Microwave)20~85% (Ref)
4-FluorobenzaldehydeYb(OTf)₃Acetonitrile, 120°C (Microwave)2090-95%
3-FluorobenzaldehydeYb(OTf)₃Acetonitrile, 120°C (Microwave)2092-96%
2-FluorobenzaldehydeYb(OTf)₃Acetonitrile, 120°C (Microwave)2585-90%
2,4-DifluorobenzaldehydeYb(OTf)₃Acetonitrile, 120°C (Microwave)15>95%

Note: Yields are representative estimates based on established reactivity principles for comparative purposes.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[6] These products are famous for their use as calcium channel blockers like nifedipine and amlodipine. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.

Experimental Insights: The Knoevenagel condensation step is often rate-limiting and is favored by aldehydes bearing electron-withdrawing groups.

  • Para- and Meta-Fluorobenzaldehydes: These substrates perform exceptionally well, accelerating the initial condensation and leading to high yields of the dihydropyridine product.

  • Ortho-Fluorobenzaldehyde: Steric hindrance can be a more significant factor in the Hantzsch synthesis, potentially reducing the efficiency of the initial condensation and subsequent Michael addition steps, which may lead to lower yields.[7]

  • Polyfluorinated Benzaldehydes: The strong electronic activation typically leads to very efficient reactions and high yields.

Comparative Performance Data: Hantzsch Pyridine Synthesis

Benzaldehyde DerivativeConditionsTime (h)Yield (%)
BenzaldehydeReflux in Ethanol4~75% (Ref)
4-FluorobenzaldehydeReflux in Ethanol385-90%
3-FluorobenzaldehydeReflux in Ethanol388-92%
2-FluorobenzaldehydeReflux in Ethanol565-70%
2,4-DifluorobenzaldehydeReflux in Ethanol2.5>90%

Note: Yields are representative estimates based on established reactivity principles for comparative purposes.

Detailed Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for the Biginelli reaction is detailed to ensure reproducibility and provides a solid foundation for comparing different fluorinated benzaldehydes.

Protocol: Microwave-Assisted Biginelli Synthesis of a Dihydropyrimidinone

This protocol is adapted from a highly efficient microwave-assisted method, which offers rapid reaction times and high yields.[8][9]

Caption: General workflow for the Biginelli reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the selected fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde, 2.0 mmol, 1.0 eq), methylurea (0.18 g, 2.4 mmol, 1.2 eq), and methyl acetoacetate (0.35 g, 3.0 mmol, 1.5 eq).

  • Solvent and Catalyst Addition: Add acetonitrile (2 mL) followed by the catalyst, ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 124 mg, 0.2 mmol, 0.1 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 120°C and hold at this temperature for 20 minutes with stirring.

  • Reaction Work-up: After cooling the reaction vessel to room temperature, the resulting mixture may form a precipitate. If so, cool the mixture in an ice bath to maximize crystallization.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water (2 x 20 mL) to remove the catalyst and any unreacted urea.

    • Further purify the crude product by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.

    • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS.

Conclusion and Strategic Recommendations

The choice of fluorinated benzaldehyde is a critical parameter that can significantly impact the efficiency and outcome of heterocyclic synthesis.

  • For Maximizing Yield and Reaction Rate: Meta- and para-fluorobenzaldehydes, along with polyfluorinated variants like 2,4-difluorobenzaldehyde, are generally the superior choice. Their strong, unhindered electron-withdrawing nature provides excellent activation of the carbonyl group for key mechanistic steps in reactions like the Biginelli and Hantzsch syntheses.

  • When Steric Factors are a Concern: For reactions sensitive to steric bulk around the reaction center, ortho-fluorobenzaldehyde may lead to diminished yields or require more forcing conditions. In such cases, the para isomer is often the best alternative.

By understanding the interplay between electronic activation and steric hindrance, researchers can rationally select the optimal fluorinated benzaldehyde building block, accelerating the synthesis of novel heterocyclic scaffolds and advancing drug discovery programs.

References

The Translational Journey of Fluorinated Benzaldehyde Derivatives: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the rational design of small molecules with therapeutic potential is a cornerstone of innovation. Among the myriad of chemical scaffolds, fluorinated benzaldehydes serve as versatile building blocks for the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of in vitro and in vivo studies of compounds derived from the 2,4-Difluoro-3-methylbenzaldehyde scaffold and its close structural analogs. While direct and comprehensive in vitro to in vivo translational studies for derivatives of this compound are not extensively documented in publicly available literature, this guide will draw upon data from closely related fluorinated and methylated benzaldehyde derivatives, primarily focusing on chalcones and Schiff bases, to illuminate the critical aspects of their preclinical evaluation.

The strategic incorporation of fluorine atoms into a molecular structure can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] The 2,4-difluoro-3-methyl substitution pattern, in particular, offers a unique electronic and steric profile that medicinal chemists can exploit to fine-tune the pharmacological properties of a lead compound. This guide will navigate the typical preclinical workflow, from initial cell-free and cell-based assays to whole-animal models, offering insights into the experimental choices and the interpretation of comparative data.

In Vitro Evaluation: The Proving Ground for Molecular Efficacy

The initial phase of evaluating a new chemical entity involves a battery of in vitro assays designed to assess its biological activity and mechanism of action in a controlled environment. These assays are crucial for initial screening, lead optimization, and establishing a baseline for subsequent in vivo studies.

Common In Vitro Assays for Fluorinated Benzaldehyde Derivatives

Derivatives of fluorinated benzaldehydes, such as chalcones and Schiff bases, have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5]

  • Antimicrobial Activity: The antimicrobial potential of these compounds is often assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[6]

  • Anticancer Activity: The cytotoxic effects of these derivatives on cancer cell lines are typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7]

  • Anti-inflammatory Activity: The anti-inflammatory properties can be investigated by measuring the inhibition of key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) in cell-based assays, often using lipopolysaccharide (LPS)-stimulated macrophages.[1]

Representative In Vitro Data for Chalcone Derivatives

The following table summarizes hypothetical in vitro data for a series of chalcone derivatives, illustrating the kind of comparative data generated in early-stage drug discovery.

CompoundTarget/AssayIC50/MIC (µM)
Chalcone A COX-2 Inhibition1.9
5-LOX Inhibition2.1
Nitric Oxide Inhibition (in RAW cells)0.11
Chalcone B Staphylococcus aureus (MIC)12.5
Chalcone C MCF-7 (Breast Cancer Cell Line) Viability5.2

Note: The data presented above is representative and compiled from various studies on chalcone derivatives for illustrative purposes.[1][3]

In Vivo Validation: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable insights into the intrinsic activity of a compound, they do not fully recapitulate the complex physiological environment of a living organism. In vivo studies in animal models are therefore essential to evaluate the efficacy, pharmacokinetics (PK), and safety profile of a drug candidate.

Common In Vivo Models for Evaluating Chalcone and Schiff Base Derivatives
  • Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a widely used acute inflammatory model to assess the anti-inflammatory effects of novel compounds.[1]

  • Analgesic Models: The writhing test and hot plate test in mice are common models to evaluate the peripheral and central analgesic activities of a compound, respectively.[2]

  • Anticancer Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to determine the antitumor efficacy of drug candidates in vivo.

  • Infectious Disease Models: Systemic infection models in mice are employed to assess the ability of a compound to reduce the bacterial load in various organs.[3]

Representative In Vivo Data for a Lead Chalcone Candidate (Chalcone A)
Animal ModelEndpointEfficacy (ED50 or % Inhibition)
Carrageenan-Induced Rat Paw EdemaEdema Inhibition37% at 100 mg/kg
Acetic Acid-Induced Writhing in MiceReduction in Writhing50% at 50 mg/kg

Note: This data is representative and based on findings from studies on anti-inflammatory chalcones.[1][2]

The Crucial Comparison: Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal of preclinical studies is to identify compounds that exhibit a strong correlation between their in vitro activity and in vivo efficacy. However, this is not always a straightforward relationship, and discrepancies often arise due to factors such as:

  • Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor absorption, distribution, metabolism, or excretion properties in vivo, leading to low bioavailability and reduced efficacy.

  • Off-Target Effects: A compound may interact with other biological targets in a whole organism, leading to unexpected side effects or a different efficacy profile than predicted from in vitro assays.

  • Metabolic Transformation: The parent compound may be metabolized into active or inactive metabolites in vivo, altering its pharmacological activity.

For instance, a chalcone derivative might show excellent COX-2 inhibition in a cell-free assay but exhibit only modest anti-inflammatory effects in a rat paw edema model due to rapid metabolism or poor oral absorption. Conversely, a compound with moderate in vitro activity might demonstrate significant in vivo efficacy if it has favorable pharmacokinetic properties and accumulates at the site of action.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of experimental results, detailed and well-controlled protocols are paramount.

Protocol 1: In Vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the arachidonic acid substrate.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., Chalcone A) to the wells of a microplate.

  • Reaction Initiation: Add the COX-2 enzyme to the wells and incubate.

  • Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., Chalcone A) or vehicle control orally to the rats.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Initial Activity Mechanism of Action Studies Mechanism of Action Studies Primary Screening->Mechanism of Action Studies Hit Identification Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Structure-Activity Relationship Pharmacokinetic Studies Pharmacokinetic Studies Lead Optimization->Pharmacokinetic Studies Candidate Selection Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Dose Selection Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Safety Assessment Preclinical Candidate Preclinical Candidate Efficacy Studies->Preclinical Candidate

Caption: A typical drug discovery workflow, from initial synthesis to the selection of a preclinical candidate.

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway COX-2 COX-2 NF-κB Pathway->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Chalcone Derivative Chalcone Derivative Chalcone Derivative->COX-2 Inhibition

Caption: A simplified signaling pathway illustrating the anti-inflammatory mechanism of a chalcone derivative via COX-2 inhibition.

Conclusion

The journey of a drug candidate from a laboratory bench to a potential therapeutic is a meticulous process of iterative testing and validation. The comparative analysis of in vitro and in vivo data is a critical step in this process, providing a more complete picture of a compound's potential. While this guide has drawn upon data from close analogs due to the limited specific literature on this compound derivatives, the principles of translating in vitro findings to in vivo efficacy remain universally applicable. A thorough understanding of both the strengths and limitations of each experimental model is essential for making informed decisions in the complex and challenging field of drug discovery.

References

A Comparative Guide to the Computational Analysis of 2,4-Difluoro-3-methylbenzaldehyde Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] 2,4-Difluoro-3-methylbenzaldehyde is a prime example of a versatile building block that leverages these advantages, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[2]

Understanding the intricate reaction mechanisms of this and related substituted benzaldehydes is paramount for optimizing synthetic routes, predicting potential byproducts, and designing novel molecular entities. While traditional experimental approaches provide invaluable data, they often capture only the beginning and end points of a chemical transformation. Computational analysis, however, allows us to visualize the entire reaction landscape, mapping the energetic pathways, identifying transient intermediates, and elucidating the structures of transition states that govern reaction rates and selectivity.

This guide provides an in-depth comparison of computational methodologies for analyzing the reaction mechanisms of this compound. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, grounding theoretical predictions in the context of experimental validation and providing actionable protocols for researchers in the field.

Part 1: A Comparative Analysis of Computational Methodologies

The choice of computational method is a critical decision that balances the need for accuracy against computational cost. For a molecule like this compound, several approaches offer distinct advantages depending on the research question.

Density Functional Theory (DFT): The Workhorse of Mechanistic Chemistry

DFT has emerged as the most widely used method for studying organic reaction mechanisms due to its excellent balance of accuracy and efficiency. It models the electron density of a system to calculate its energy and properties.

  • Expertise & Experience: We choose DFT methods like B3LYP because they have been extensively benchmarked for predicting the geometries and energies of organic molecules and transition states.[3] For a substituted benzaldehyde, DFT can accurately capture the electronic effects of the electron-withdrawing fluorine atoms and the electron-donating methyl group on the reactivity of the aldehyde carbonyl. The method allows for the precise location of transition states (the energetic maxima along a reaction coordinate) and the calculation of activation energies (ΔG‡), which are crucial for predicting reaction kinetics. A study on the reaction between various substituted benzaldehydes and 4-amine-4H-1,2,4-triazole successfully used the B3LYP functional to identify three key transition states, mapping the entire pathway from reactants to the final Schiff base product.[3]

  • Trustworthiness: A key protocol in DFT is the performance of frequency calculations. For a reactant, intermediate, or product, all calculated vibrational frequencies should be positive real numbers, confirming the structure is a true energy minimum. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). This self-validating system ensures the located stationary points are correctly characterized.

Semi-Empirical Methods: For Rapid Screening and Large Systems

Methods like PM3 and MNDO are approximations of molecular orbital theory that use parameters derived from experimental data to simplify calculations.

  • Expertise & Experience: While less accurate than DFT, semi-empirical methods are orders of magnitude faster. Their utility lies in the initial exploration of complex reaction networks where multiple pathways are possible. For instance, before committing to a costly DFT calculation, a semi-empirical approach can quickly map potential reaction channels to identify the most plausible, low-energy routes for further investigation.[4]

  • Authoritative Grounding: Their parameters are derived from experimental data, providing a reasonable, albeit approximate, description of molecular properties for a wide range of organic compounds.

Ab Initio Molecular Dynamics (AIMD): Simulating Reactions in Motion

AIMD simulates the real-time motion of atoms during a chemical reaction, providing insights into dynamic effects, the role of solvent molecules, and non-statistical reaction pathways.

  • Expertise & Experience: For reactions involving explicit solvent molecules or significant conformational changes, a static DFT calculation might be insufficient. For example, in a proton transfer reaction involving this compound, AIMD can explicitly model the shuttling of protons via a network of water molecules, a dynamic process that is difficult to capture with static models.[5] Studies on other substituted benzaldehydes have used AIMD to reveal that the rate of proton transfer can be strongly influenced by the precise positioning of surrounding solvent molecules.[5]

Data Summary: Comparison of Computational Methods
MethodPrimary ApplicationStrengthsLimitations
Density Functional Theory (DFT) Accurate energy profiles, transition state findingHigh accuracy for cost, widely validated[3]Computationally expensive for large systems
Semi-Empirical Methods Rapid screening of reaction pathwaysVery fast, suitable for very large molecules[4]Lower accuracy, dependent on parameterization
Ab Initio Molecular Dynamics (AIMD) Studying dynamic and solvent effectsCaptures real-time motion, explicit solvent effects[5]Very high computational cost, short timescales

Part 2: Key Reaction Mechanisms Amenable to Computational Study

The aldehyde functional group is a hub of reactivity. Here, we explore common reactions of this compound and how computational analysis provides mechanistic clarity.

Nucleophilic Addition to the Carbonyl Group: Hemiaminal and Schiff Base Formation

A fundamental reaction of aldehydes is their interaction with nucleophiles like amines. This reaction proceeds via a two-step mechanism: nucleophilic addition to form a tetrahedral hemiaminal intermediate, followed by dehydration to yield a stable imine (Schiff base).[6]

  • Computational Insights: DFT calculations can dissect this process with high fidelity.[3]

    • TS1 (Hemiaminal Formation): The first transition state involves the amine nitrogen attacking the electrophilic carbonyl carbon while a proton is transferred to the carbonyl oxygen. DFT can calculate the activation barrier for this step, which is often influenced by the electronic nature of the benzaldehyde substituents. The electron-withdrawing fluorine atoms in our target molecule are expected to increase the electrophilicity of the carbonyl carbon, potentially lowering this barrier compared to non-fluorinated analogs.

    • Hemiaminal Intermediate: This tetrahedral species is a local minimum on the potential energy surface. Its stability can be assessed computationally.

    • TS2 (Dehydration): The elimination of a water molecule proceeds through a second transition state, which computational models can locate to determine the rate-limiting step of the overall process.

The workflow for analyzing such a reaction is a prime example of the power of computational chemistry to map multi-step transformations.

G cluster_0 Computational Workflow for Reaction Mechanism Analysis Reactants Reactants (Aldehyde + Amine) TS1 Transition State 1 (Hemiaminal Formation) Reactants->TS1 ΔG‡₁ Intermediate Hemiaminal Intermediate TS1->Intermediate TS2 Transition State 2 (Dehydration) Intermediate->TS2 ΔG‡₂ Products Products (Schiff Base + H2O) TS2->Products

Caption: General computational workflow for a two-step reaction mechanism.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common synthetic transformation. Computational studies can reveal how substituents affect the reaction rate and mechanism.

  • Computational Insights: A study on the oxidation of various substituted benzaldehydes by pyridinium bromochromate (PBC) provides a blueprint.[7] The correlation of reaction rates with electronic parameters (like the Charton equation) showed that the reaction involves an electron-deficient center in the rate-determining step. For this compound, DFT calculations could model the proposed mechanism, likely involving the formation of a chromate ester followed by hydride transfer. The calculations would predict the kinetic isotope effect (KIE) upon replacing the aldehydic hydrogen with deuterium, a key piece of data that can be directly compared with experimental results to validate the computed mechanism.[7]

Data Table: Predicted Substituent Effects on Activation Energy

The table below presents hypothetical, yet plausible, DFT-calculated activation energies (ΔG‡) to illustrate how the electronic nature of substituents in this compound might influence a nucleophilic addition reaction compared to simpler analogs.

ReactantSubstituents' Electronic EffectPredicted Relative ΔG‡ (kcal/mol)Rationale
BenzaldehydeNone (Reference)XBaseline reactivity.
4-Methylbenzaldehyde-CH₃ (Electron-Donating)X + 2.5The methyl group destabilizes the buildup of negative charge on the oxygen in the transition state.
This compound -F (Strongly Electron-Withdrawing)X - 4.0Fluorine atoms increase the electrophilicity of the carbonyl carbon, stabilizing the transition state.[1]

Part 3: Experimental Protocols and Integration

Computational predictions are most powerful when validated by experimental data. A robust research program integrates both theoretical calculations and laboratory experiments.

Detailed Protocol: DFT Calculation of a Reaction Pathway

This protocol outlines the steps for calculating the reaction profile of this compound with methylamine using a DFT approach (e.g., with Gaussian software).

  • Geometry Optimization of Reactants:

    • Build the initial 3D structures of this compound and methylamine.

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)).

    • Run a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies).

  • Locating the Transition State (TS):

    • Use an appropriate TS search algorithm (e.g., QST2, QST3, or Berny optimization) with an initial guess for the TS structure. The guess should place the reacting atoms (N and C) in proximity.

    • Optimize the structure to a first-order saddle point.

    • Perform a frequency calculation on the optimized TS. Confirm the presence of exactly one imaginary frequency. Animate this frequency to ensure it corresponds to the desired bond-forming/breaking process.

  • Geometry Optimization of Products:

    • Optimize the geometry of the final products (the Schiff base and water molecule).

    • Confirm they are true minima via frequency calculations.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Starting from the optimized TS, run an IRC calculation in both the forward and reverse directions.

    • This calculation maps the minimum energy path connecting the TS to the reactants on one side and the intermediate/products on the other, verifying the computed pathway.

  • Energy Calculation:

    • Perform single-point energy calculations on all optimized structures (reactants, TS, products) using a larger basis set for higher accuracy. Include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain Gibbs free energies (ΔG).

Experimental Validation Techniques

Computational models must be benchmarked against reality.

  • Spectroscopic Analysis: The structures of intermediates and final products predicted by computation can be confirmed using standard analytical techniques.

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. The predicted chemical shifts from computational software can be compared to experimental spectra.[8][9]

    • IR Spectroscopy: The calculated vibrational frequencies for key functional groups, like the carbonyl (C=O) stretch, can be compared to experimental IR spectra.[8][9] The C=O stretch in this compound is expected around 1700-1710 cm⁻¹.

    • Mass Spectrometry: Techniques like GC-MS confirm the molecular weight of products and provide fragmentation patterns that can be rationalized with computational models of bond strengths.[10]

G cluster_1 Integrated Research Workflow Comp Computational Prediction (DFT, AIMD) Synth Organic Synthesis Comp->Synth Guides Experiment Validation Validation & Refinement Comp->Validation Provides Model Analysis Spectroscopic Analysis (NMR, IR, MS) Synth->Analysis Provides Sample Analysis->Validation Provides Data Validation->Comp Refines Model

Caption: An integrated workflow combining computational and experimental chemistry.

Conclusion

The computational analysis of reaction mechanisms for key intermediates like this compound is an indispensable tool in modern drug development. By judiciously selecting from a hierarchy of methods—from rapid semi-empirical screening to high-accuracy DFT and dynamic AIMD simulations—researchers can gain unprecedented insight into the factors controlling chemical reactivity. This theoretical understanding, when rigorously validated by experimental data, accelerates the discovery process, enabling the rational design of more efficient syntheses and novel, effective therapeutics. The principles and protocols outlined in this guide provide a robust framework for scientists aiming to harness the predictive power of computational chemistry in their research endeavors.

References

Safety Operating Guide

Navigating the Disposal of 2,4-Difluoro-3-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical reagents. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2,4-Difluoro-3-methylbenzaldehyde, a halogenated aromatic aldehyde. Our focus extends beyond mere procedural instructions to instill a deep understanding of the "why" behind each step, fostering a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its Safety Data Sheet (SDS) reveals a multi-faceted hazard profile that dictates its handling and disposal requirements.[1]

Key Hazards:

  • Health Hazards: The compound is classified as causing skin and serious eye irritation, being harmful if inhaled, and potentially causing respiratory irritation.[1] Crucially, it is also suspected of damaging fertility or the unborn child.[1]

  • Physical Hazards: It is a combustible liquid, meaning it can ignite on heating.[1]

  • Environmental Hazards: this compound is toxic to aquatic life with long-lasting effects, underscoring the critical need to prevent its release into the environment.[1]

This hazard profile firmly categorizes this compound as a hazardous waste, necessitating a disposal route that is both controlled and compliant with institutional and regulatory standards.

The Cardinal Rule: Segregation of Halogenated Waste

The presence of fluorine atoms in this compound places it in the category of halogenated organic compounds. This is a critical distinction for waste management. Halogenated organic waste must always be collected separately from non-halogenated waste.[2][3][4]

The rationale behind this segregation is rooted in the final disposal process. Non-halogenated solvent waste is often reprocessed and used as fuel. However, the combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen fluoride.[5] To prevent this, waste streams are kept separate to ensure appropriate treatment.

Actionable Protocol:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3]

  • This container should be made of a compatible material, such as polyethylene, and kept securely closed when not in use.[6][7]

  • The container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[2][8]

Step-by-Step Disposal Procedure

The following protocol outlines the safe and compliant disposal of this compound from the laboratory bench to final collection.

Immediate Handling and Personal Protective Equipment (PPE)

All handling of this compound, including for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Adherence to proper PPE is non-negotiable.

PPE ComponentSpecificationRationale
Gloves Nitrile rubber gloves (double-gloving recommended)Protects against skin contact and irritation.[1] Nitrile offers good resistance to many chemicals.
Eye Protection ANSI-approved chemical splash gogglesProtects against splashes that can cause serious eye irritation.[1]
Lab Coat Fully buttoned, long-sleeved lab coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents exposure from spills.
Managing Different Waste Streams

Your disposal plan must account for the compound in its various forms within the lab.

A. Unused or Excess Quantities: Bulk quantities of unused this compound should be disposed of in their original container if possible, or a compatible, labeled waste container.[8][9] Do not attempt to neutralize or treat the chemical in the lab without a validated and approved procedure from your institution's Environmental Health and Safety (EHS) office.

B. Contaminated Labware: Glassware, stir bars, and other equipment contaminated with this compound must be decontaminated.

  • Rinse the contaminated items with a suitable solvent, such as acetone, within a chemical fume hood.[2]

  • Collect this rinsate as "Halogenated Organic Waste."[2] Never pour it down the drain.[3]

  • After the initial rinse, the glassware can typically be washed through standard laboratory procedures.

C. Contaminated Consumables: Gloves, weighing paper, and other disposable materials that have come into contact with the compound are also considered hazardous waste.

  • Collect these items in a designated, sealed plastic bag or container.[9]

  • Label the container clearly as "Hazardous Waste" and indicate the nature of the contamination.

Waste Container Management

Proper management of the waste container is crucial for safety and compliance.

  • Location: Store the halogenated waste container in a designated and well-ventilated area, such as a flammable storage cabinet, away from incompatible materials like strong oxidizing agents.[5][6][10]

  • Labeling: Ensure the waste container is always clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[2][7][8]

  • Closure: Keep the waste container tightly sealed at all times, except when adding waste.[7][8]

Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_actions Disposal Actions cluster_final Final Steps cluster_emergency Emergency Spill start Identify 2,4-Difluoro-3- methylbenzaldehyde Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_type Determine Waste Type hood->waste_type bulk Unused/Excess Chemical waste_type->bulk Bulk labware Contaminated Labware waste_type->labware Labware consumables Contaminated Consumables waste_type->consumables Consumables bulk_action Transfer to Halogenated Waste Container bulk->bulk_action labware_action Rinse with Solvent; Collect Rinsate labware->labware_action consumables_action Collect in a Sealed, Labeled Bag consumables->consumables_action collect Place in Designated Halogenated Waste Container bulk_action->collect labware_action->collect consumables_action->collect store Store Waste Container Securely collect->store contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) store->contact_ehs spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate absorb Contain with Inert Absorbent Material evacuate->absorb collect_spill Collect and Dispose of as Hazardous Waste absorb->collect_spill collect_spill->contact_ehs

Caption: Disposal workflow for this compound.

In the event of a spill, personal safety is the immediate priority.

  • Small Spills: For minor spills that can be cleaned up quickly, trained personnel wearing appropriate PPE can absorb the material with an inert substance (e.g., vermiculite, sand), collect it into a sealed container, and dispose of it as hazardous waste.[1][6]

  • Large Spills: Evacuate the area and alert your institution's EHS or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1][11] This is arranged through your institution's EHS office. The most common methods for destroying halogenated organic compounds are high-temperature incineration or placement in a secure hazardous waste landfill.[12] These methods are designed to permanently eliminate or securely contain the chemical, preventing environmental release.

By adhering to these rigorous protocols, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of the scientific community's commitment to environmental responsibility. Always consult your institution's specific guidelines and the Safety Data Sheet as the primary sources of information.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just our products, but with the critical knowledge to use them safely and effectively. Handling any chemical reagent requires a foundational respect for its properties and potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of 2,4-Difluoro-3-methylbenzaldehyde, grounded in scientific principles and field-proven best practices. Our goal is to ensure that your work is not only groundbreaking but is also conducted under the highest standards of safety.

The compound this compound (CAS No. 847502-88-9) is a valuable intermediate in synthetic chemistry.[1] However, its chemical nature as a halogenated aromatic aldehyde necessitates stringent safety protocols. The hazard classifications for this chemical—H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)—form the basis of our personal protective equipment (PPE) recommendations.[1]

The Hierarchy of Controls: Safety Beyond PPE

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which seeks to eliminate or minimize hazards at their source.

  • Elimination/Substitution: While not always possible, consider if a less hazardous reagent could achieve the same synthetic outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the single most important engineering control is a properly functioning and certified chemical fume hood .[2] All handling of this compound, from weighing to reaction quenching, must be performed within a fume hood to control vapor inhalation.[2]

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards that cannot be eliminated through other controls.

I. Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be directly correlated to the identified hazards of skin, eye, and respiratory irritation. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Minimum Requirement Required for Splash/High-Risk Scenarios Rationale
Eye & Face Chemical Splash Goggles (ANSI Z87.1 compliant)Face shield worn over chemical splash gogglesProtects against direct liquid splashes and vapors causing serious eye irritation (H319).[3][4] A face shield provides an additional barrier during high-volume transfers or vigorous reactions.[4][5]
Hand Nitrile Gloves (disposable)Double-gloving or heavy-duty chemical resistant gloves (e.g., Butyl rubber)Prevents skin contact and irritation (H315).[6][7] Nitrile is suitable for incidental contact, but should be changed immediately upon contamination.[4][8][9] For extended contact, more robust gloves are necessary.[10]
Body Flame-Resistant (FR) Laboratory CoatChemical-resistant apron over lab coatProtects skin on arms and body from incidental splashes.[3][5] An apron adds a layer of protection when handling larger quantities.
Respiratory N/A (when used in a certified fume hood)Air-Purifying Respirator (APR) with organic vapor cartridgesA fume hood provides primary respiratory protection against vapors (H335).[3] A respirator is an emergency measure for spills or ventilation failure.[5][11]
Footwear Closed-toe, liquid-resistant shoesN/AProtects feet from spills.

II. Operational Plan: Step-by-Step Protocols

A. Protocol for Routine Handling (e.g., Weighing and Transfer)

This protocol outlines the integration of PPE into a standard laboratory workflow.

  • Preparation:

    • Ensure the chemical fume hood is on, functioning correctly, and the sash is at the lowest practical height.[2]

    • Don all required PPE as outlined in the table above: lab coat, chemical splash goggles, and nitrile gloves.

  • Handling the Chemical:

    • Place all necessary equipment (spatula, weigh paper, beaker, solvent) inside the fume hood before retrieving the chemical container.[2]

    • Carefully open the this compound container inside the hood. Avoid generating dust or vapors.

    • Weigh the desired amount and transfer it to your reaction vessel.

  • Post-Transfer:

    • Securely close the chemical container.

    • Wipe down the spatula and any contaminated surfaces within the hood with a solvent-moistened towel (e.g., acetone). Dispose of the towel as halogenated solid waste.[2]

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[12]

    • Dispose of gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[13][14]

B. Emergency Protocol: Spill and Exposure Response

Rapid and correct response to an emergency can significantly mitigate harm.

1. Skin or Eye Exposure:

  • Immediate Action: Proceed immediately to the nearest safety shower or eyewash station.[15]

  • Skin Contact: Remove any contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15 minutes.[15][16]

  • Eye Contact: Hold eyelids open and flush the eyes for a minimum of 15 minutes, rolling the eyes to ensure full rinsing.[15][17]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention after flushing. Provide the Safety Data Sheet (SDS) to the medical personnel.[7]

2. Minor Spill (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.[3]

  • Cleanup: Wearing appropriate PPE (including double gloves), carefully scoop the absorbent material into a designated, labeled hazardous waste container.[13]

  • Decontamination: Clean the spill area with a suitable solvent and collect the rinsate as halogenated liquid waste.[2]

3. Major Spill (Outside of a Fume Hood):

  • EVACUATE: Immediately alert everyone in the lab and evacuate the area.[16]

  • ISOLATE: Close the doors to the laboratory to contain the vapors.

  • NOTIFY: From a safe location, contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[15][16] Do not attempt to clean up a large spill of a volatile, irritating compound without specialized training and equipment.

III. Disposal Plan: Managing Contaminated Materials

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a fluorinated aromatic compound, this compound and all materials contaminated with it must be treated as halogenated organic hazardous waste .[2][18]

  • Liquid Waste: Collect all waste solutions and solvent rinses from glassware in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[2][19]

  • Solid Waste: All contaminated solids (e.g., used weigh paper, absorbent materials from spills, contaminated silica gel) must be placed in a separate, sealed container labeled "Solid Hazardous Waste: Halogenated Organics."

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be collected in a designated hazardous waste container for disposal. Do not discard them in the regular trash.

  • Disposal Coordination: Arrange for waste pickup through your institution's EHS department.[2] Never pour halogenated compounds down the drain.[11][14]

IV. Visualization of Safety Workflows

To ensure clarity, the following diagrams illustrate the decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflow start Begin Task Assessment task_type What is the task? start->task_type routine Routine Handling (e.g., Weighing) task_type->routine Routine emergency Spill or Emergency Response task_type->emergency Emergency spill_check Is there a splash or aerosol risk? ppe_base Minimum PPE: - Lab Coat - Goggles - Closed-toe Shoes spill_check->ppe_base No ppe_face_shield ADD Face Shield over Goggles spill_check->ppe_face_shield Yes contact_check Incidental or Extended Contact? ppe_nitrile USE Nitrile Gloves (Single Pair) contact_check->ppe_nitrile Incidental ppe_heavy_duty USE Heavy-Duty Gloves (e.g., Butyl) or Double-Glove contact_check->ppe_heavy_duty Extended routine->spill_check emergency->ppe_face_shield ppe_base->contact_check ppe_face_shield->contact_check

Caption: PPE selection decision workflow.

Waste_Disposal_Workflow start Waste Generated from This compound Experiment waste_type Identify Waste Type start->waste_type liquid Liquid Waste (e.g., reaction mixture, solvent rinsate) waste_type->liquid Liquid solid Contaminated Solids (e.g., weigh paper, spill cleanup) waste_type->solid Solid ppe Contaminated PPE (e.g., gloves, disposable coat) waste_type->ppe PPE container_liquid Collect in sealed, labeled container: 'HALOGENATED ORGANIC LIQUIDS' liquid->container_liquid container_solid Collect in sealed, labeled container: 'HALOGENATED ORGANIC SOLIDS' solid->container_solid ppe->container_solid ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) container_liquid->ehs_pickup container_solid->ehs_pickup

Caption: Waste segregation and disposal workflow.

References

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